Tagetitoxin
Description
Structure
3D Structure
Properties
Key on ui mechanism of action |
Tagetitoxin inhibits all RNAP catalytic reactions. Tagetitoxin binding is mediated exclusively through polar interactions with the beta and beta' residues whose substitutions confer resistance to tagetitoxin in vitro. |
|---|---|
CAS No. |
87913-21-1 |
Molecular Formula |
C11H17N2O11PS |
Molecular Weight |
416.30 g/mol |
IUPAC Name |
(2R,4aS,5R,6S,7R,7aR)-2-acetamido-6-amino-7-hydroxy-5-phosphonooxy-4a,5,7,7a-tetrahydro-3H-cyclopenta[b][1,4]oxathiine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C11H17N2O11PS/c1-3(14)13-10(8(16)17)2-26-5-4(23-10)6(15)11(12,9(18)19)7(5)24-25(20,21)22/h4-7,15H,2,12H2,1H3,(H,13,14)(H,16,17)(H,18,19)(H2,20,21,22)/t4-,5-,6-,7-,10-,11-/m0/s1 |
InChI Key |
PUWHRRRUTHFINT-DPKHFTIHSA-N |
SMILES |
CC(=O)OC1C(C(C2(CSC(C1O2)(C(=O)N)O)C(=O)O)OP(=O)(O)O)N |
Isomeric SMILES |
CC(=O)N[C@]1(CS[C@H]2[C@H](O1)[C@@H]([C@]([C@H]2OP(=O)(O)O)(C(=O)O)N)O)C(=O)O |
Canonical SMILES |
CC(=O)NC1(CSC2C(O1)C(C(C2OP(=O)(O)O)(C(=O)O)N)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tagetitoxin; |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Tagetitoxin
An In-depth Technical Guide to the Chemical Structure of Tagetitoxin
This guide provides a comprehensive overview of the chemical structure of this compound, a phytotoxin produced by the bacterium Pseudomonas syringae pv. tagetis. The structure of this complex natural product has been a long-standing puzzle, with multiple revisions over the years. Its final, correct structure was unambiguously confirmed through total synthesis. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and biology of this compound.
Core Chemical Structure and Properties
This compound is a densely functionalized molecule featuring a unique oxathiabicyclo[3.3.1]nonane ring system.[1] The structure is characterized by the presence of six contiguous asymmetric centers and multiple polar functional groups, including an acetate, a phosphate, an amide, a carboxylic acid, and an amine group, which contribute to its complex stereochemistry and biological activity.[1]
The determination of its absolute configuration was a significant challenge, ultimately resolved by the total synthesis of both enantiomers, (+)-tagetitoxin and (−)-tagetitoxin. A direct RNA polymerase inhibition assay revealed that only the (+)-enantiomer exhibits biological activity, confirming that natural this compound is (+)-tagetitoxin.[2]
Chemical Identifiers
| Identifier | Value |
| Chemical Formula | C₁₁H₁₇N₂O₁₁PS[3] |
| Molar Mass | 416.29 g·mol⁻¹[3] |
| SMILES String | O=C(N)[C@]1(O)SC[C@@]2(O[C@@H]1--INVALID-LINK--C)--INVALID-LINK--[C@H]2OP(=O)(O)O)C(=O)O[3] |
| CAS Number | 87913-21-1[3] |
Structural Elucidation: A Historical Perspective
The structural elucidation of this compound has been a complex journey marked by several revisions:
-
Initial Proposal (1983): The first proposed structure featured an eight-membered thiocane heterocycle.[4][5]
-
First Revision (1989): Based on new NMR and mass spectrometry data, the structure was revised to a bicyclic 9-oxa-3-thiabicyclo[3.3.1]nonane ring system.[4][5][6] However, the absolute configuration remained unknown.[3]
-
Further Revisions (2005, 2015): A 2005 study presented a crystal structure of RNA polymerase with bound this compound, but the toxin's structure was not independently verified.[6] In 2015, a new structure was proposed based on extensive 2D NMR and mass spectrometry data, challenging the previously accepted bicyclic model.[3][7][8]
-
Confirmation by Total Synthesis (2020): The definitive structure of this compound was finally confirmed through a 15-step total synthesis by the Baran group.[1][2][4] This work also established the absolute configuration of the natural product.[1][2]
Experimental Protocols for Structural Determination
The definitive structure of this compound was established through a combination of modern spectroscopic techniques and, crucially, total chemical synthesis.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS):
-
Objective: To determine the connectivity and relative stereochemistry of the molecule.
-
Methodology: High-resolution 1D (¹H) and 2D NMR experiments (such as HMBC) were performed on purified samples of this compound.[6][7][8] The sample purity was critical, as the compound was found to decompose in aqueous solutions over time, which may have led to confusing data in earlier studies.[8] Fast Atom Bombardment (FAB) mass spectrometry was used to determine the molecular formula as C₁₁H₁₇N₂O₁₁PS.[5][6]
-
Key Findings: Detailed analysis of ¹H-¹³C HMBC correlations and long-range JCH couplings led to the proposal of the correct trans-6,5 bicyclic structure, which differed from earlier proposals.[4][6]
Total Synthesis
-
Objective: To unambiguously confirm the proposed chemical structure and determine the absolute configuration of the natural product.
-
Methodology: A 15-step total synthesis was developed, starting from the renewable material furfural.[1][2] Key steps included:
-
A Mannich addition and oxidative rearrangement to form the cyclopentane ring.[2]
-
A thio-[9][9] rearrangement to stereoselectively install the C–S bond.[2]
-
A bromocyclization reaction to form the 1,4-oxathiane heterocycle.[2][4]
-
Installation of the phosphate group using chiral P(V) reagents, which allowed for the separation of diastereomers and access to both enantiomers of this compound.[1][2]
-
-
Outcome: The synthesis successfully produced both (+)- and (−)-Tagetitoxin, confirming the proposed connectivity.[2]
Bioassay for Absolute Configuration Assignment
-
Objective: To determine which enantiomer corresponds to the naturally occurring, biologically active form of this compound.
-
Methodology: A direct RNA polymerase (RNAP) inhibition assay was performed using the synthesized enantiomers.[2] The activity of each enantiomer in inhibiting the transcription process catalyzed by RNAP was measured.
-
Result: Only (+)-Tagetitoxin demonstrated inhibitory activity against RNA polymerase.[2] This result allowed for the definitive assignment of the absolute configuration of the natural product.[1][2]
Mechanism of Action: Inhibition of RNA Polymerase
This compound is a potent inhibitor of bacterial and chloroplast RNA polymerases, and it is also the only known natural product that selectively inhibits eukaryotic RNA polymerase III.[10][11][12] It does not compete directly with nucleotide substrates.[10] Instead, it binds to a site within the secondary channel of the RNA polymerase enzyme.[9][10]
The binding of this compound stabilizes the "trigger loop," a flexible and critical element of the enzyme, in an inactive conformation.[9] This action traps the transcription elongation complex in a pre-translocated state, thereby slowing down the addition of subsequent nucleotides and inhibiting RNA synthesis.[9][13]
Caption: Mechanism of RNA Polymerase inhibition by this compound.
Experimental Workflow for Structural Confirmation
The logical workflow to arrive at the definitive structure of this compound involved a multi-stage process integrating spectroscopy, synthesis, and bioassays.
Caption: Workflow for the structural elucidation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of this compound - ChemistryViews [chemistryviews.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. The structure of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. This compound Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for transcription inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies towards the total synthesis of this compound - UCL Discovery [discovery.ucl.ac.uk]
- 12. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits transcription by stabilizing pre-translocated state of the elongation complex - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Isolation of Tagetitoxin from Pseudomonas
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tagetitoxin, a phytotoxin produced by the bacterium Pseudomonas syringae pv. tagetis, is a potent inhibitor of RNA polymerase, exhibiting selectivity for bacterial and chloroplast enzymes, as well as eukaryotic RNA polymerase III. This unique inhibitory profile has garnered significant interest in its potential as a novel herbicide and as a tool for studying transcription. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for the cultivation of P. syringae pv. tagetis, extraction and purification of the toxin, and methods for its quantitative analysis. Furthermore, this document outlines the molecular mechanism of action of this compound and presents key quantitative data in a structured format to facilitate research and development efforts.
Discovery and Biological Activity
This compound was first identified as the causative agent of apical chlorosis in marigold (Tagetes erecta) and other species of the Asteraceae family.[1][2] This symptom is characterized by the whitening of the upper leaves due to the toxin's interference with chloroplast development.[1][2] The producing organism, Pseudomonas syringae pv. tagetis, is a common plant-pathogenic bacterium found globally.[3] The toxin's primary mode of action is the inhibition of RNA synthesis, specifically targeting chloroplast RNA polymerase.[4][5] This targeted inhibition disrupts the production of essential proteins and enzymes required for chloroplast biogenesis and function, ultimately leading to the observed chlorosis.[2]
Experimental Protocols
Production of this compound from Pseudomonas syringae pv. tagetis
2.1.1. Bacterial Strain and Culture Conditions
A known this compound-producing strain, Pseudomonas syringae pv. tagetis EB037, is commonly used for production.[2] Cultures are typically grown on King's B (KB) agar (B569324) or in KB broth at a temperature of 28°C.[2] For larger scale production, liquid fermentation is employed.
Detailed Protocol:
-
Prepare King's B broth (20 g proteose peptone No. 3, 1.5 g K2HPO4, 1.5 g MgSO4·7H2O, 10 ml glycerol (B35011) per liter of distilled water).
-
Inoculate a starter culture of P. syringae pv. tagetis EB037 into a flask containing KB broth.
-
Incubate the starter culture at 28°C with shaking (200 rpm) for 24-48 hours until turbid.
-
Use the starter culture to inoculate a larger volume of KB broth for fermentation.
-
Incubate the production culture at 28°C with agitation for 3-5 days to allow for maximal toxin accumulation.
Extraction of this compound
Following fermentation, the bacterial cells are removed, and the this compound is extracted from the culture supernatant. A common initial step involves liquid-liquid extraction to partition the toxin from the aqueous culture medium into an organic solvent mixture.
Detailed Protocol:
-
Centrifuge the bacterial culture at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
-
Carefully decant and collect the supernatant, which contains the secreted this compound.
-
To the supernatant, add a pre-chilled (-20°C) extraction solvent mixture of methanol, dichloromethane, and ethyl acetate (B1210297) in a 10:2:3 ratio.[6] Use a solvent to supernatant ratio of 5:1 (v/v).
-
Vigorously mix the solution for 1-2 minutes to ensure thorough extraction.
-
Allow the phases to separate. The this compound will partition into the organic phase.
-
Carefully collect the organic phase containing the crude this compound extract.
-
Repeat the extraction of the aqueous phase with the solvent mixture to maximize recovery.
-
Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator.
Purification of this compound
A multi-step purification protocol involving anion exchange and partition chromatography has been successfully employed to achieve a 2200-fold purification of this compound.[7][8]
2.3.1. Anion Exchange Chromatography
This step separates molecules based on their net negative charge. This compound, with its phosphate (B84403) group, binds to the positively charged anion exchange resin.
Detailed Protocol:
-
Resin and Column Preparation: Pack a chromatography column with a strong anion exchange resin (e.g., a quaternary ammonium-based resin). Equilibrate the column with a starting buffer of low ionic strength (e.g., 20 mM Tris-HCl, pH 8.0).
-
Sample Loading: Dissolve the concentrated crude extract in the starting buffer and load it onto the equilibrated column.
-
Washing: Wash the column with several column volumes of the starting buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer). Collect fractions throughout the elution process.
-
Fraction Analysis: Analyze the collected fractions for this compound activity using a bioassay or an in vitro RNA polymerase inhibition assay (see section 2.4). Pool the active fractions.
2.3.2. Partition Chromatography
This technique separates compounds based on their differential partitioning between two immiscible liquid phases.
Detailed Protocol:
-
Solvent System Selection: Choose a biphasic solvent system in which this compound has a suitable partition coefficient. This often requires empirical testing of various solvent combinations.
-
Column Preparation: Prepare a centrifugal partition chromatography (CPC) column. The stationary phase is retained in the column by centrifugal force, while the mobile phase is pumped through.
-
Sample Injection: Dissolve the pooled and concentrated active fractions from the anion exchange step in the mobile phase and inject the sample into the CPC system.
-
Elution and Fractionation: Elute the sample with the mobile phase and collect fractions.
-
Analysis and Pooling: Analyze the fractions for this compound activity and purity. Pool the pure fractions containing this compound.
-
Final Purification: The purified this compound can be lyophilized for long-term storage.
Quantitative Data
The following tables summarize key quantitative data related to the purification and activity of this compound.
Table 1: Purification of this compound from Pseudomonas syringae pv. tagetis
| Purification Step | Total Activity (Units) | Total Protein (mg) | Specific Activity (Units/mg) | Yield (%) | Purification (Fold) |
| Crude Supernatant | 100,000 | 5,000 | 20 | 100 | 1 |
| Anion Exchange Chromatography | 75,000 | 150 | 500 | 75 | 25 |
| Partition Chromatography | 55,000 | 1.25 | 44,000 | 55 | 2200 |
Note: Activity units are arbitrary and based on bioassay results. This table is illustrative based on the reported 2200-fold purification.[7][8]
Table 2: Inhibitory Activity of this compound on Various RNA Polymerases
| RNA Polymerase Source | Type | This compound Concentration for Inhibition | I50 Value | Reference |
| Chloroplasts | - | < 1 µM | Not Reported | [4] |
| Escherichia coli | Bacterial | < 1 µM | 147 nM (0.1 µg/mL) | [4][8] |
| Wheat Germ | Eukaryotic Nuclear II | > 100 µM | Not Reported | [4] |
| Bacteriophage T7 | Phage | > 1 mM | Not Reported | [4] |
| Bacteriophage SP6 | Phage | > 1 mM | Not Reported | [4] |
| Yeast, Insects, Vertebrates | Eukaryotic III | µM levels | Not Reported | [9] |
| Yeast, Insects, Vertebrates | Eukaryotic I and II | Resistant | Not Reported | [9] |
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway of this compound Inhibition
Caption: Molecular mechanism of RNA polymerase inhibition by this compound.
Methods for Quantitative Analysis
Sunflower Seedling Bioassay
This in vivo assay is used to determine the biological activity of this compound by observing its characteristic chlorosis-inducing effect.
Detailed Protocol:
-
Plant Growth: Grow sunflower (Helianthus annuus) seedlings in a controlled environment (e.g., 24°C with a defined light cycle) until the first true leaves emerge.[8]
-
Toxin Application: Prepare serial dilutions of the this compound samples. Inject a small volume (e.g., 50 µL) of each dilution into the stem of the sunflower seedlings just below the cotyledons.
-
Observation: Observe the seedlings daily for the development of apical chlorosis on the newly emerging leaves.
-
Quantification: The activity is often expressed as the dilution end-point, which is the lowest concentration of this compound that causes detectable chlorosis.[7][8] A reported dilution end-point for purified this compound is 10 ng/50 µL.[8]
In Vitro RNA Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on the activity of purified RNA polymerase.
Detailed Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a DNA template (e.g., a linear plasmid with a known promoter), purified RNA polymerase (e.g., from E. coli), ribonucleoside triphosphates (NTPs: ATP, GTP, CTP), and a radiolabeled NTP (e.g., [α-³²P]UTP or [α-³²P]CTP).[4][9] A typical buffer would be Tris-acetate based with magnesium acetate.[9]
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Initiation and Elongation: Initiate the transcription reaction by incubating the mixture at 37°C for a defined period (e.g., 20 minutes).[9]
-
Termination: Stop the reaction by adding a quenching solution (e.g., a high concentration of urea (B33335) and EDTA).[9]
-
Analysis: Separate the radiolabeled RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Visualize the RNA products by autoradiography or phosphorimaging and quantify the amount of incorporated radiolabel. The I50 value, the concentration of this compound that inhibits 50% of the RNA polymerase activity, can then be calculated. The I50 for E. coli RNA polymerase is reported to be 147 nM.[8]
Conclusion
This compound remains a molecule of significant interest due to its potent and selective inhibition of RNA polymerases. The detailed protocols and quantitative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the production, purification, and analysis of this phytotoxin. Further research into the biosynthesis of this compound and the development of more efficient purification strategies could pave the way for its broader application in agriculture and biomedical research. The unique mechanism of action of this compound also presents opportunities for the design of novel antibiotics and therapeutic agents.
References
- 1. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomic and mutational analysis of Pseudomonas syringae pv. tagetis EB037 pathogenicity on sunflower - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minnesota Seasons - Pseudomonas syringae pv. tagetis (Pst) [minnesotaseasons.com]
- 4. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudomonas Syringae Pv Tagetis: Host Range and Toxin Production Ability in ... - Nicholas H. Rhodehamel - Google Books [books.google.com.sg]
- 6. old.57357.org [old.57357.org]
- 7. This compound purification and partial characterization [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]
Tagetitoxin: A Technical Guide to its Mechanism as a Bacterial Phytotoxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tagetitoxin is a potent phytotoxin produced by the bacterium Pseudomonas syringae pv. tagetis, the causative agent of apical chlorosis in various plant species, particularly within the Asteraceae family.[1][2] This toxin acts as a specific and potent inhibitor of plastid-encoded RNA polymerase (PEP), a bacterial-type RNA polymerase essential for chloroplast development and function.[3][4] By disrupting the transcription of plastid genes, this compound prevents the normal biogenesis of chloroplasts in developing tissues, leading to the characteristic chlorotic (whitened or yellowed) symptoms, stunted growth, and reduced flowering.[5] Its high specificity for bacterial-type RNA polymerases and eukaryotic RNA polymerase III has made it a valuable tool in transcription research. This technical guide provides an in-depth overview of this compound's mechanism of action, its physiological effects on plants, detailed experimental protocols for its study, and a summary of key quantitative data.
Mechanism of Action
This compound's primary mode of action is the inhibition of transcription. It specifically targets a multisubunit, bacterial-type RNA polymerase found in chloroplasts, as well as eukaryotic RNA polymerase III.[6][7] It does not significantly affect eukaryotic nuclear RNA polymerases I and II or single-subunit phage RNA polymerases, highlighting its specificity.[6]
The toxin binds to a site within the secondary channel of the RNA polymerase, near the enzyme's active site.[7] Rather than directly competing with incoming nucleotides, this compound is proposed to function by stabilizing the pre-translocated state of the transcription elongation complex. This action effectively slows down the addition of subsequent nucleotides, leading to enhanced pausing of the polymerase at specific sites on the DNA template.[8] This inhibition disrupts the synthesis of essential chloroplast-encoded proteins and RNAs, ultimately halting plastid development. The failure of proplastids to mature into functional chloroplasts in young, developing leaves results in the classic symptom of apical chlorosis.[2]
Plant Physiological and Biochemical Effects
The inhibition of chloroplast biogenesis by this compound triggers a cascade of physiological and biochemical changes in the plant, primarily observed in newly developing tissues.
-
Apical Chlorosis: The most prominent symptom is the whitening or yellowing of young leaves at the plant's apex, resulting from the lack of chlorophyll.[2]
-
Stunted Growth: Overall plant growth is often stunted, and the production of shoots and flowers is inhibited.[5]
-
Metabolic Shifts: In affected wheat seedlings, there is a significant decrease in total protein content and a marked increase in the concentration of free amino acids, indicating a disruption in protein synthesis and turnover.
-
Enzyme Inhibition: The activity of key chloroplast enzymes, such as Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), is markedly lower in toxin-treated leaves.
Downstream Signaling: Chloroplast Retrograde Signaling
Functional chloroplasts communicate their developmental and metabolic state to the nucleus via retrograde signaling pathways. When this compound disrupts chloroplast function, it triggers a negative retrograde signal. This signal travels from the dysfunctional plastid to the nucleus, where it represses the transcription of Photosynthesis-Associated Nuclear Genes (PhANGs). This feedback loop ensures that the cell does not waste resources producing proteins for which the corresponding chloroplast-encoded components are absent, but it reinforces the chlorotic phenotype.
Quantitative Data
The following tables summarize key quantitative data regarding the inhibitory effects and physiological impact of this compound.
Table 1: Inhibitory Concentrations of this compound on Various RNA Polymerases
| RNA Polymerase Source | Target Enzyme | Inhibitory Concentration | Reference |
| Tobacco Chloroplasts | Plastid-Encoded Polymerase | 95-99% inhibition at 10 µM | |
| Tobacco Proplastids | Plastid-Encoded Polymerase | 40-50% inhibition at 10 µM | |
| General Chloroplast | Plastid-Encoded Polymerase | < 1 µM | [6] |
| Escherichia coli | RNA Polymerase | I₅₀ of 147 nM (0.1 µg/mL) | [8] |
| Wheat Germ | Nuclear RNA Polymerase II | > 100 µM | [6] |
| Bacteriophage T7/SP6 | RNA Polymerase | No effect up to 1 mM | [6] |
Table 2: Physiological Effects of this compound on Wheat Seedlings
| Parameter | Condition | Effect (% of or fold-change from control) | Reference |
| Phytotoxicity | Sunflower Seedlings | Dilution end-point for chlorosis: 295 nM | [8] |
| Total Protein | Light-grown leaves | ~50% of control | |
| Dark-grown leaves | ~75% of control | ||
| Free Amino Acids | Light-grown leaves | ~3-fold increase | |
| Dark-grown leaves | ~2-fold increase |
Experimental Protocols
Detailed methodologies are crucial for studying this compound. The following sections provide protocols for bacterial culture, toxin purification, and key assays.
Production and Purification of this compound
This protocol is a generalized procedure based on methods involving anion exchange and partition chromatography. Specifics should be optimized by consulting primary literature, such as Gronwald et al. (2005).
1. Bacterial Culture:
-
Inoculate Pseudomonas syringae pv. tagetis into King's B (KB) broth.
-
Grow cultures at 28°C with shaking for 48-72 hours to allow for toxin production.
2. Initial Extraction:
-
Pellet the bacterial cells by centrifugation.
-
The supernatant, which contains the secreted this compound, is the starting material. Filter-sterilize the supernatant to remove any remaining cells.
3. Anion Exchange Chromatography:
-
Equilibrate a strong anion exchange column (e.g., QAE Sephadex) with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Load the culture supernatant onto the column. This compound, being anionic, will bind to the resin.
-
Wash the column with the equilibration buffer to remove unbound contaminants.
-
Elute the bound molecules using a linear salt gradient (e.g., 0 to 1 M NaCl in the same buffer).
-
Collect fractions and assay each for phytotoxic activity (e.g., using a seedling chlorosis bioassay) to identify fractions containing this compound.
4. Partition Chromatography / Desalting:
-
Pool the active fractions from the ion exchange step. These fractions will have a high salt concentration.
-
Use a gel filtration or partition chromatography column (e.g., Sephadex G-25) to desalt the sample and for further purification.
-
Elute the column with a volatile buffer (e.g., ammonium (B1175870) bicarbonate) or water.
-
Monitor the eluate for toxin activity.
5. Lyophilization and Quantification:
-
Pool the final active, desalted fractions.
-
Lyophilize (freeze-dry) the sample to obtain purified this compound as a powder.
-
Quantify the purified toxin using methods like HPLC or by determining its I₅₀ against a sensitive RNA polymerase.
Chloroplast Isolation for In Vitro Assays
This protocol is adapted from standard procedures for isolating intact chloroplasts from spinach.
1. Materials and Buffers:
-
Plant Material: Fresh spinach leaves (stored in the dark at 4°C for at least 4 hours).
-
Chloroplast Isolation Buffer (CIB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.8), 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, and 0.1% (w/v) BSA. Prepare fresh and keep on ice.
-
Percoll Gradients: Prepare 40% and 80% Percoll solutions by diluting 100% Percoll with CIB.
2. Homogenization:
-
De-vein ~30-50 g of spinach leaves and cut them into small pieces.
-
Place the leaf pieces in a pre-chilled blender with ~150 mL of ice-cold CIB.
-
Homogenize with 3-4 short bursts of 3-5 seconds each. Avoid over-blending.
3. Filtration and Crude Isolation:
-
Filter the homogenate through several layers of cheesecloth or Miracloth into a chilled beaker.
-
Transfer the filtrate to centrifuge tubes and centrifuge at ~1,000 x g for 7 minutes at 4°C to pellet the chloroplasts.
-
Discard the supernatant and gently resuspend the green pellet in a small volume (~2-3 mL) of CIB.
4. Percoll Gradient Purification:
-
Carefully layer the resuspended crude chloroplasts on top of a pre-formed discontinuous Percoll gradient (e.g., 40% layer over an 80% layer) in a fresh centrifuge tube.
-
Centrifuge at ~3,000 x g for 15-20 minutes at 4°C.
-
Intact chloroplasts will form a band at the interface of the 40% and 80% layers. Broken chloroplasts will remain in the upper layer.
5. Final Wash:
-
Carefully collect the intact chloroplast band using a Pasteur pipette.
-
Dilute the collected fraction with at least 3 volumes of CIB.
-
Pellet the chloroplasts by centrifugation at ~1,500 x g for 5 minutes at 4°C.
-
Resuspend the final pellet in a minimal volume of the desired assay buffer. Use immediately for functional assays.
In Vitro Transcription Assay
This is a representative protocol to assess the inhibitory effect of this compound on chloroplast RNA polymerase activity.
1. Reaction Components:
-
Assay Buffer: 50 mM HEPES-KOH (pH 7.8), 10 mM MgCl₂, 10 mM DTT.
-
DNA Template: A plasmid containing a known chloroplast promoter (e.g., the psbA promoter) upstream of a reporter gene.
-
Ribonucleotides (NTPs): ATP, CTP, GTP (e.g., 0.5 mM each).
-
Radiolabeled UTP: [α-³²P]UTP for detection of newly synthesized RNA.
-
Chloroplast Extract: The freshly isolated and purified chloroplasts (or a soluble extract containing the RNA polymerase).
-
This compound: A stock solution of known concentration.
2. Assay Procedure:
-
Set up transcription reactions in microcentrifuge tubes on ice. A typical 25 µL reaction would include: Assay Buffer, DNA template (~1 µg), ATP/CTP/GTP, [α-³²P]UTP, and the chloroplast extract.
-
For test samples, add varying concentrations of this compound. For the control, add the solvent used for the toxin stock.
-
Initiate the transcription reactions by transferring the tubes to a 30°C water bath. Incubate for 15-30 minutes.
-
Stop the reactions by adding a stop solution (e.g., containing EDTA and RNase-free DNase to digest the template).
3. Analysis of Transcripts:
-
Precipitate the newly synthesized, radiolabeled RNA using trichloroacetic acid (TCA) or by ethanol (B145695) precipitation.
-
Collect the precipitate on a filter membrane (for TCA) or by centrifugation (for ethanol).
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Alternatively, the RNA products can be purified and analyzed by denaturing polyacrylamide gel electrophoresis followed by autoradiography to visualize specific transcripts.
-
Calculate the percent inhibition for each this compound concentration relative to the no-toxin control.
Conclusion and Future Directions
This compound remains a significant subject of study due to its specific and potent inhibition of a fundamental biological process. For researchers in plant pathology and weed science, it serves as a model for understanding host-pathogen interactions and as a potential lead for natural herbicide development. For molecular biologists and drug development professionals, its unique specificity for bacterial-type RNAP and eukaryotic RNAP III provides a powerful chemical probe for dissecting the mechanisms of transcription and for designing novel antimicrobial or therapeutic agents. Future research may focus on the complete elucidation of the this compound biosynthetic pathway, the identification of its transporter proteins, and the exploration of synthetic analogs with improved stability or altered specificity for drug development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Genomic and mutational analysis of Pseudomonas syringae pv. tagetis EB037 pathogenicity on sunflower - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publication : USDA ARS [ars.usda.gov]
- 4. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minnesota Seasons - Pseudomonas syringae pv. tagetis (Pst) [minnesotaseasons.com]
- 6. TECHNIQUES FOR THE PURIFICATION AND CHARACTERIZATION OF ACTIVE COMPOUNDS [ebrary.net]
- 7. This compound purification and partial characterization [agris.fao.org]
- 8. Publication : USDA ARS [ars.usda.gov]
The Mechanism of Tagetitoxin-Induced Chlorosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tagetitoxin, a phytotoxin produced by the bacterium Pseudomonas syringae pv. tagetis, is the causative agent of apical chlorosis in a variety of plants, particularly those in the Asteraceae family.[1][2][3] This technical guide provides a comprehensive overview of the early research conducted to elucidate the molecular mechanisms underlying this compound's potent herbicidal activity. We delve into its specific inhibitory effects on chloroplast development and function, leading to the characteristic chlorotic symptoms. This document summarizes key quantitative data, details experimental methodologies from foundational studies, and presents visual representations of the toxin's mode of action and related experimental workflows.
Introduction to this compound and Apical Chlorosis
Pseudomonas syringae pv. tagetis is a plant pathogen first identified as the causal agent of a disease in marigolds (Tagetes erecta).[1] A hallmark of infection is the development of apical chlorosis, a condition characterized by the yellowing or whitening of the newly developing leaves at the apex of the plant.[3][4] This symptom is a direct result of the action of this compound, a toxin that disrupts the development of chloroplasts, the organelles responsible for photosynthesis and the green coloration of plants.[2][3][4] Early research focused on understanding the specific cellular and molecular targets of this compound to unravel the basis for its potent and selective phytotoxicity.
Biochemical and Cellular Effects of this compound
Initial investigations into the mode of action of this compound revealed its profound and specific impact on developing plastids. Studies on wheat seedlings demonstrated that the toxin's effects are localized to these organelles, leaving other cellular components like mitochondria and cytoplasmic ribosomes largely unaffected.[5]
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data from early studies on the impact of this compound on various biochemical parameters in wheat leaves.
Table 1: Effect of this compound on Enzyme Activities in Light-Grown and Dark-Grown Wheat Leaves
| Enzyme | Location | Genome Origin (Coding) | Effect in Light-Grown Leaves | Effect in Dark-Grown Leaves |
| Ribulose-1,5-bisphosphate carboxylase (RuBPCase) | Plastid Stroma | Nuclear & Chloroplast | Markedly Lower | Markedly Lower |
| NADP-glyceraldehyde-3-phosphate dehydrogenase (NADP-G-3P-DH) | Plastid Stroma | Nuclear | Significantly Lower | Not Significantly Affected |
| Fumarase | Mitochondria | Nuclear | Reduced | Unaffected |
| Cytochrome-c oxidase | Mitochondria | Nuclear & Mitochondrial | Not Reported | Unaffected |
Data sourced from ultrastructural and biochemical studies on wheat seedlings.[5]
Table 2: General Biochemical Effects of this compound on Wheat Leaves
| Parameter | Light-Grown Leaves | Dark-Grown Leaves |
| Total Protein | ~50% of untreated | ~75% of untreated |
| Free Amino Acids | Threefold increase | Twofold increase |
Data reflects the significant metabolic disruption caused by this compound treatment.[5]
Mechanism of Action: Inhibition of RNA Polymerases
The primary molecular target of this compound was identified as RNA polymerase. The toxin exhibits a remarkable degree of selectivity, potently inhibiting chloroplast and certain eukaryotic RNA polymerases while having a much weaker effect on others.
Specificity of Inhibition
This compound is a potent inhibitor of RNA synthesis directed by chloroplast RNA polymerase.[6][7][8] This inhibition is rapid and specific, directly impacting the transcription of chloroplast-encoded genes essential for plastid development and function.[6][7][8] Furthermore, this compound was found to be a selective inhibitor of eukaryotic RNA polymerase III (Pol III), which is responsible for transcribing genes for small RNAs such as 5S rRNA and tRNAs.[9][10] In contrast, nuclear RNA polymerase II is significantly less sensitive to the toxin, and phage RNA polymerases (T7 and SP6) are not affected even at high concentrations.[8]
Table 3: Inhibitory Concentrations of this compound on Various RNA Polymerases
| RNA Polymerase Source | Type | Inhibitory Concentration |
| Chloroplast | Plastidial | < 1 µM |
| Escherichia coli | Bacterial | < 1 µM |
| Bombyx mori (cell-free) | Eukaryotic Pol III | 0.3 - 3.0 µM |
| Saccharomyces cerevisiae (cell-free) | Eukaryotic Pol III | 0.3 - 3.0 µM |
| HeLa cell extracts | Eukaryotic Pol III | 0.3 - 3.0 µM |
| Wheat germ (purified) | Eukaryotic Pol II | > 100 µM |
| Bacteriophage T7 | Phage | No effect up to 1 mM |
| Bacteriophage SP6 | Phage | No effect up to 1 mM |
Concentrations represent the levels at which significant inhibition of in vitro transcription was observed.[8][9]
Mode of RNA Polymerase III Inhibition
Detailed studies on the inhibition of RNA polymerase III by this compound in yeast nuclear extracts revealed that the toxin does not simply block the initiation of transcription. Instead, it enhances the pausing or stalling of the elongating RNA polymerase III complex at specific sites on the DNA template.[11] These "this compound-enhanced" pause sites are intrinsic to the DNA sequence, and the toxin appears to stabilize the paused state of the polymerase.[11] The inhibitory effect is template-dependent, suggesting that the DNA sequence influences the susceptibility of the transcription complex to this compound.[11]
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Mechanism of this compound-induced chlorosis.
Caption: Experimental workflow for in vitro transcription assays.
Experimental Protocols
The following sections outline the methodologies employed in the foundational research on this compound.
Plant Growth and Toxin Treatment
-
Plant Material: Wheat (Triticum aestivum L.) seedlings were commonly used.
-
Growth Conditions: Seedlings were grown in controlled environments, either in the light (e.g., 16-hour photoperiod) or in complete darkness, to distinguish between light-dependent and light-independent effects of the toxin.
-
Toxin Application: A solution of purified this compound was applied to the leaves of the seedlings. Control plants were treated with a solution lacking the toxin.
-
Sample Collection: Leaf samples were harvested at various time points after treatment for ultrastructural and biochemical analysis.
Ultrastructural Analysis (Electron Microscopy)
-
Fixation: Small sections of leaf tissue were fixed, typically using a solution of glutaraldehyde (B144438) followed by osmium tetroxide, to preserve cellular structures.
-
Dehydration and Embedding: The fixed tissues were dehydrated through a series of ethanol (B145695) concentrations and then embedded in a resin (e.g., epoxy resin).
-
Sectioning and Staining: Ultrathin sections were cut from the embedded tissue using an ultramicrotome and stained with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.
-
Imaging: The stained sections were examined using a transmission electron microscope to visualize the subcellular structures, particularly the morphology of chloroplasts, mitochondria, and ribosomes.
Biochemical Assays
-
Enzyme Activity Assays:
-
Leaf tissues were homogenized in appropriate buffers to extract proteins.
-
Crude extracts were then used to measure the activity of specific enzymes (e.g., RuBPCase, NADP-G-3P-DH, fumarase, cytochrome-c oxidase) using spectrophotometric methods that monitor the change in absorbance of a substrate or product over time.
-
-
Protein and Amino Acid Quantification:
-
Total protein content was determined using standard methods such as the Bradford or Lowry assay.
-
Free amino acid concentrations were measured using techniques like ninhydrin-based colorimetric assays or high-performance liquid chromatography (HPLC).
-
In Vitro Transcription Assays
-
Isolation of RNA Polymerases: RNA polymerases were purified from various sources, including chloroplasts, E. coli, and wheat germ, using column chromatography techniques.
-
Transcription Reaction: The in vitro transcription reaction mixture typically contained:
-
Purified RNA polymerase
-
A DNA template containing a specific promoter recognized by the polymerase
-
The four ribonucleoside triphosphates (ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP or [³H]uridine) to allow for the detection of newly synthesized RNA.[6][7][8]
-
Reaction buffer with appropriate salts and cofactors (e.g., MgCl₂).
-
-
Inhibition Assay: Varying concentrations of this compound were added to the transcription reactions. Control reactions were performed without the toxin.
-
Analysis of Transcripts:
-
The reactions were stopped, and the newly synthesized, radiolabeled RNA was precipitated.
-
The amount of incorporated radioactivity was measured using a scintillation counter to quantify the level of transcription.
-
Alternatively, the RNA transcripts were separated by size using polyacrylamide gel electrophoresis and visualized by autoradiography.
-
Conclusion
The early research on this compound provided a clear and detailed understanding of its mode of action. By specifically inhibiting chloroplast RNA polymerase, this compound effectively halts the development of functional chloroplasts, leading to the characteristic symptom of apical chlorosis. Its selective inhibition of eukaryotic RNA polymerase III also highlighted its potential as a valuable tool for studying the intricacies of transcription. This foundational knowledge not only explained the phytotoxicity of Pseudomonas syringae pv. tagetis but also paved the way for further investigations into the use of this compound as a potential natural herbicide and as a molecular probe in transcription research.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Minnesota Seasons - Pseudomonas syringae pv. tagetis (Pst) [minnesotaseasons.com]
- 3. Publication : USDA ARS [ars.usda.gov]
- 4. Apical Chlorosis [sunflowernsa.com]
- 5. This compound affects plastid development in seedling leaves of wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mode of action of this compound [inis.iaea.org]
- 7. The mode of action of this compound (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 8. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a new inhibitor of eukaryotic transcription by RNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Inhibition of RNA Polymerase III by this compound - Thomas Harry Steinberg - Google Books [books.google.com.sg]
- 11. This compound inhibition of RNA polymerase III transcription results from enhanced pausing at discrete sites and is template-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
Tagetitoxin: A Comprehensive Technical Review of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagetitoxin is a bacterial phytotoxin produced by Pseudomonas syringae pv. tagetis.[1][2] It is the causative agent of apical chlorosis in a variety of plant species in the Asteraceae family.[3] The unique mode of action of this compound, primarily targeting RNA polymerase, has garnered significant interest for its potential applications as a natural herbicide and as a lead compound for the development of novel antibiotics. This technical guide provides an in-depth review of the biological activity of this compound, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental methodologies.
Mechanism of Action: Inhibition of RNA Polymerase
This compound is a potent inhibitor of multi-subunit RNA polymerases (RNAPs), including those found in bacteria and the chloroplasts of plants, as well as eukaryotic RNA polymerase III.[1][4][5][6] It exhibits a high degree of selectivity, with little to no activity against single-subunit phage RNAPs (like T7 and SP6) and eukaryotic RNA polymerases I and II.[1][5]
The primary mechanism of inhibition involves the binding of this compound to the β' subunit of the RNAP holoenzyme.[4] Specifically, it interacts with the "trigger loop," a flexible and highly conserved element of the enzyme that is critical for catalysis and substrate selection.[4] By binding to the trigger loop, this compound stabilizes it in an inactive conformation, thereby preventing the conformational changes required for nucleotide addition and translocation along the DNA template.[4] This mode of action classifies this compound as an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[5]
Signaling Pathway of this compound's Inhibition of RNA Polymerase
Caption: Mechanism of this compound's inhibition of RNA polymerase.
Quantitative Data on Biological Activity
The inhibitory potency of this compound has been quantified against various RNA polymerases. The following tables summarize the available data.
Table 1: Inhibition of RNA Polymerase by this compound
| RNA Polymerase Source | Enzyme Type | IC50 | Ki | Reference(s) |
| Escherichia coli | Bacterial | 0.1 µg/mL (147 nM) | - | [7] |
| Chloroplast (Spinach) | Bacterial-type | < 1 µM | - | [1] |
| Wheat Germ | Eukaryotic RNAP II | > 100 µM | - | [1] |
| Yeast (S. cerevisiae) | Eukaryotic RNAP III | 0.3 - 3.0 µM | - | [6] |
| Silkworm (Bombyx mori) | Eukaryotic RNAP III | 0.3 - 3.0 µM | - | [6] |
| Bacteriophage T7 | Phage | > 1 mM | - | [1] |
| Bacteriophage SP6 | Phage | > 1 mM | - | [1] |
Table 2: Antibacterial Activity of this compound (MIC Values)
Currently, there is limited publicly available data specifically detailing the Minimum Inhibitory Concentration (MIC) values of purified this compound against a broad spectrum of bacteria. The primary focus of research has been on its phytotoxic effects and its mechanism of action on RNA polymerase. Further studies are required to establish a comprehensive antibacterial profile.
Experimental Protocols
In Vitro RNA Polymerase Inhibition Assay
This protocol is adapted from studies investigating the inhibition of E. coli RNA polymerase.
Objective: To determine the IC50 of this compound against a specific RNA polymerase.
Materials:
-
Purified RNA polymerase
-
DNA template containing a suitable promoter (e.g., T7A1 promoter)
-
Radionuclide-labeled UTP (e.g., [α-³²P]UTP)
-
Unlabeled NTPs (ATP, GTP, CTP)
-
This compound stock solution
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Polyacrylamide gel (denaturing)
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare transcription reactions by combining the transcription buffer, DNA template, and RNA polymerase.
-
Add varying concentrations of this compound to the reaction mixtures. Include a control with no this compound.
-
Pre-incubate the mixtures at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate transcription by adding the NTP mix, including the radiolabeled UTP.
-
Allow the reaction to proceed at 37°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reactions by adding the stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled transcripts using a phosphorimager or autoradiography.
-
Quantify the band intensities to determine the amount of RNA synthesis at each this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits RNA synthesis by 50%.
Phytotoxicity Assessment (Apical Chlorosis)
This protocol describes a typical workflow for assessing the phytotoxic effects of this compound on susceptible plants.
Objective: To observe and quantify the development of apical chlorosis induced by this compound.
Materials:
-
Susceptible plant seedlings (e.g., marigold, sunflower)
-
Purified this compound solution or a culture of Pseudomonas syringae pv. tagetis
-
Syringe for infiltration or a sprayer for foliar application
-
Growth chamber with controlled light, temperature, and humidity
-
Chlorophyll (B73375) meter or spectrophotometer for chlorophyll quantification
-
Imaging system for documenting symptoms
Workflow Diagram:
Caption: Experimental workflow for phytotoxicity assessment of this compound.
Conclusion and Future Directions
This compound's unique and specific inhibition of bacterial and plastid RNA polymerases makes it a valuable tool for studying transcription and a promising candidate for the development of novel herbicides and antibiotics. The detailed understanding of its mechanism of action at the molecular level provides a solid foundation for structure-based drug design.
Future research should focus on:
-
Expanding the antibacterial spectrum analysis: A comprehensive screening of this compound against a wide range of clinically relevant bacteria is necessary to determine its potential as a therapeutic agent.
-
Structure-activity relationship studies: Synthesizing and testing this compound analogs will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
-
Investigating mechanisms of resistance: Understanding how bacteria might develop resistance to this compound will be vital for its long-term viability as an antibiotic.
-
Field trials for herbicidal activity: Evaluating the efficacy and environmental impact of this compound as a natural herbicide under field conditions is a critical next step.
The continued exploration of this compound's biological activities holds significant promise for addressing critical needs in both agriculture and medicine.
References
- 1. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibition of RNA polymerase III transcription results from enhanced pausing at discrete sites and is template-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of bacterial RNA polymerase: tools and protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The binding site and mechanism of the RNA polymerase inhibitor this compound: An issue open to debate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Tagetitoxin's Mechanism of Action on RNA Polymerase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tagetitoxin, a bacterial phytotoxin, is a potent and selective inhibitor of multisubunit RNA polymerases (RNAPs), including those found in bacteria, chloroplasts, and eukaryotic RNA polymerase III. It exerts its inhibitory effect through a novel mechanism that involves binding to a conserved region of the RNAP active site and trapping a key catalytic element, the trigger loop, in an inactive conformation. This action effectively stalls transcription elongation by preventing both nucleotide addition and the translocation of the polymerase along the DNA template. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visualizations of its mode of action.
Core Mechanism of Action
This compound is a conformation-specific inhibitor that targets the transcription elongation complex (EC) of susceptible RNA polymerases. Its mechanism of action can be dissected into several key steps:
-
Binding Site: this compound binds to a pocket located within the secondary channel of the RNA polymerase, in close proximity to the enzyme's active site. This binding site is highly conserved among bacterial and eukaryotic RNAP III enzymes, which explains the inhibitor's spectrum of activity. The binding site partially overlaps with that of the stringent response alarmone ppGpp, suggesting a potential interplay in transcriptional regulation.
-
Interaction with the Trigger Loop: The primary target of this compound within the RNAP-EC is the trigger loop (TL) of the β' subunit (in bacteria) or its equivalent in eukaryotic RNAP III. The TL is a highly flexible and catalytically essential element that undergoes conformational changes during the nucleotide addition cycle. This compound interacts directly with the TL, stabilizing it in an open, inactive conformation.[1]
-
Inhibition of Translocation and Catalysis: By locking the trigger loop in an inactive state, this compound prevents the conformational changes required for both the chemical addition of nucleotides to the growing RNA chain and the subsequent translocation of the RNAP along the DNA template.[2][3] This leads to a stall in transcription elongation. The inhibitory effect is particularly pronounced on actively transcribing polymerases, while paused complexes are more resistant.[2]
-
Stabilization of the Pre-translocated State: Kinetic studies have revealed that this compound increases the stability of the pre-translocated state of the elongation complex. This further hinders the forward movement of the polymerase, effectively creating a kinetic barrier to transcription elongation.
Signaling Pathway of this compound Inhibition
Caption: A diagram illustrating the inhibitory mechanism of this compound on RNA polymerase transcription elongation.
Quantitative Data on Inhibitory Activity
This compound exhibits differential inhibitory activity against various RNA polymerases. The following table summarizes the available quantitative data.
| RNA Polymerase Type | Organism/Source | Inhibitory Concentration | Reference |
| Chloroplast RNAP | Spinach, Tobacco | < 1 µM | [1][4] |
| Tobacco | 95-99% inhibition at 10 µM | [5][6] | |
| Bacterial RNAP | Escherichia coli | < 1 µM | [1][4] |
| Eukaryotic RNAP I | Wheat germ, Xenopus laevis | Insensitive | [1][7] |
| Eukaryotic RNAP II | Wheat germ, Calf thymus | > 100 µM | [1][4] |
| Eukaryotic RNAP III | Human (HeLa), Bombyx mori, Saccharomyces cerevisiae | 0.3 - 3.0 µM | [7] |
| Phage RNAP | T7, SP6 | Insensitive (up to 1 mM) | [1][4] |
Experimental Protocols
In Vitro Transcription Inhibition Assay
This assay is fundamental for determining the inhibitory effect of this compound on RNA polymerase activity.
Materials:
-
Purified RNA polymerase (e.g., E. coli holoenzyme)
-
Linear DNA template containing a strong promoter (e.g., T7A1 promoter)
-
Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP)
-
[α-32P]-UTP or other radiolabeled NTP for transcript detection
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl2, 10 mM DTT, 50 mM KCl)
-
This compound stock solution
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)
-
Phosphorimager screen and scanner
Procedure:
-
Reaction Setup: In an RNase-free microcentrifuge tube, assemble the transcription reaction mixture on ice. A typical 20 µL reaction includes:
-
4 µL of 5x Transcription Buffer
-
2 µL of 100 ng/µL DNA template
-
2 µL of 10 mM NTP mix (without UTP)
-
1 µL of [α-32P]-UTP (10 µCi)
-
Variable volume of this compound or vehicle control
-
Nuclease-free water to a final volume of 18 µL
-
-
Enzyme Addition: Add 2 µL of a 1:10 dilution of RNA polymerase to each reaction tube. Mix gently by pipetting.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Termination: Stop the reactions by adding 20 µL of stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto a pre-run denaturing polyacrylamide gel. Run the gel at a constant power until the dye front reaches the bottom.
-
Visualization and Quantification: Dry the gel and expose it to a phosphorimager screen. Scan the screen and quantify the intensity of the transcript bands using appropriate software. The percentage of inhibition is calculated relative to the vehicle control.
Experimental Workflow for In Vitro Transcription Inhibition Assay
Caption: A flowchart outlining the key steps of an in vitro transcription inhibition assay.
X-ray Crystallography of RNAP-Tagetitoxin Complex
Determining the high-resolution structure of the RNAP-tagetitoxin complex is crucial for understanding the precise molecular interactions.
General Protocol Outline:
-
Protein Expression and Purification: Overexpress and purify the target RNA polymerase (e.g., from Thermus thermophilus or Escherichia coli) to high homogeneity.
-
Complex Formation: Incubate the purified RNAP with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization Screening: Use vapor diffusion methods (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, pH, temperature, additives).
-
Crystal Optimization: Refine the initial crystallization conditions to obtain large, well-diffracting crystals.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data, solve the phase problem (e.g., by molecular replacement using a known RNAP structure), and build and refine the atomic model of the RNAP-tagetitoxin complex.
Logical Relationships and Selectivity
The selective inhibition of certain RNA polymerases by this compound is a key feature that makes it a valuable research tool and a potential lead for therapeutic development. The logical relationship of its inhibitory activity is depicted below.
Caption: A diagram illustrating the selective inhibitory action of this compound on different types of RNA polymerases.
Conclusion and Future Directions
This compound represents a unique class of RNA polymerase inhibitors with a well-defined mechanism of action that involves the allosteric trapping of the trigger loop. Its selectivity for bacterial-like RNAPs and eukaryotic RNAP III makes it an invaluable tool for dissecting the mechanisms of transcription in various systems. For drug development professionals, the this compound binding pocket on bacterial RNAP presents a promising target for the design of novel antibiotics. Future research should focus on elucidating the structural basis for its lack of activity against eukaryotic RNAP II, which could inform the development of highly specific antibacterial agents with minimal off-target effects. Furthermore, detailed kinetic studies will provide a deeper understanding of the dynamics of this compound binding and inhibition, aiding in the structure-based design of more potent analogs.
References
- 1. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits RNA polymerase through trapping of the trigger loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptional activities of the chloroplast-nuclei and proplastid-nuclei isolated from tobacco exhibit different sensitivities to this compound: implication of the presence of distinct RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: a new inhibitor of eukaryotic transcription by RNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of Tagetitoxin Transcription Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tagetitoxin (TGT), a bacterial phytotoxin, is a potent inhibitor of transcription in a select range of RNA polymerases (RNAPs), including those found in bacteria, chloroplasts, and eukaryotic RNA Polymerase III.[1][2][3] Its unique mechanism of action, which involves the allosteric modulation of the enzyme's catalytic center, has made it a valuable tool for studying the fundamental processes of transcription and a potential lead for novel antimicrobial drug development. This technical guide provides an in-depth analysis of the structural basis for TGT-mediated transcription inhibition, compiling key quantitative data, detailing experimental methodologies, and visualizing the intricate molecular interactions and pathways involved.
Mechanism of Action: Allosteric Inhibition via the Secondary Channel
Structural studies, primarily through X-ray crystallography and cryo-electron microscopy, have revealed that this compound binds to a highly conserved pocket within the secondary channel of the RNA polymerase.[1][4] This binding site is located adjacent to the enzyme's active site but does not directly compete with incoming nucleotide triphosphates (NTPs), classifying TGT as an uncompetitive inhibitor.[1]
The inhibitory mechanism of TGT is multifaceted and centers on the following key events:
-
Stabilization of an Inactive Trigger Loop Conformation: The trigger loop (TL) is a flexible and highly conserved element of RNAP that plays a critical role in catalysis and substrate selection.[2] TGT binding stabilizes the TL in an inactive, open conformation.[2][5] This "trapping" of the trigger loop prevents it from folding into the active, closed conformation required for efficient phosphodiester bond formation, thereby halting RNA synthesis.[2][5]
-
Remodeling of the Active Site via a Third Mg²⁺ Ion: A crucial aspect of TGT's inhibitory action is its coordination of a third magnesium ion (Mg³⁺) within the active site, distinct from the two canonical catalytic Mg²⁺ ions (Mg¹⁺ and Mg²⁺).[1] This TGT-bound Mg³⁺ ion, along with two active site acidic residues, remodels the catalytic center, leading to the stabilization of an inactive transcription intermediate.[1]
-
Stabilization of the Pre-Translocated State: TGT's inhibition is sequence-dependent and most pronounced at sites where the RNAP naturally pauses.[6][7] Biochemical evidence suggests that TGT increases the stability of the pre-translocated state of the elongation complex.[6][8] By stabilizing this state, TGT slows down the subsequent nucleotide addition and translocation, effectively inhibiting transcription elongation.[6]
The following diagram illustrates the proposed signaling pathway of this compound's inhibitory action on RNA polymerase.
Caption: Signaling pathway of this compound transcription inhibition.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound varies depending on the type of RNA polymerase. The following table summarizes the key quantitative data available in the literature.
| RNA Polymerase Type | Organism/Source | Assay Type | Inhibitory Concentration | Reference |
| Chloroplast RNAP | Plant chloroplasts | In vitro transcription | < 1 µM | [9][10] |
| Bacterial RNAP | Escherichia coli | In vitro transcription | < 1 µM | [9][10] |
| Eukaryotic RNAP III | Yeast, insects, vertebrates | In vitro transcription | 0.3 - 3.0 µM | [1][11] |
| Eukaryotic RNAP II | Wheat germ, calf thymus | In vitro transcription | > 100 µM (low sensitivity) | [9][10] |
| Phage RNAPs | Bacteriophage T7 or SP6 | In vitro transcription | Up to 1 mM (resistant) | [9][10] |
Key Experimental Protocols
The elucidation of the structural basis of TGT inhibition has relied on a variety of sophisticated experimental techniques. Detailed methodologies for the key experiments are provided below.
In Vitro Transcription Assay
This assay is fundamental for assessing the inhibitory effect of TGT on RNA synthesis.
Objective: To measure the extent of transcription inhibition by this compound in a controlled in vitro system.
Materials:
-
Purified RNA polymerase (e.g., E. coli RNAP)
-
Linear DNA template containing a specific promoter (e.g., T7A1 promoter)
-
Ribonucleotide triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-³²P]CTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM NaCl)
-
This compound solution of varying concentrations
-
Stop solution (e.g., formamide (B127407) with loading dyes)
-
Polyacrylamide gel for electrophoresis
Procedure:
-
Prepare reaction mixtures on ice, containing the transcription buffer, DNA template, and non-radiolabeled NTPs.
-
Add varying concentrations of this compound to the respective reaction tubes.
-
Initiate the transcription reaction by adding the purified RNA polymerase and the radiolabeled NTP.
-
Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reactions by adding the stop solution.
-
Denature the RNA products by heating at 95°C.
-
Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize and quantify the radiolabeled transcripts using autoradiography or phosphorimaging to determine the extent of inhibition at different TGT concentrations.
The following diagram outlines the workflow for a typical in vitro transcription assay to assess TGT inhibition.
Caption: Workflow of an in vitro transcription assay for TGT.
Cryo-Electron Microscopy (Cryo-EM) of the RNAP-TGT Complex
Cryo-EM has been instrumental in visualizing the high-resolution structure of the RNAP-TGT complex.
Objective: To determine the three-dimensional structure of RNA polymerase in complex with this compound.
Materials:
-
Highly purified and concentrated RNA polymerase
-
This compound solution
-
Cryo-EM grids (e.g., copper grids with a holey carbon film)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Cryo-electron microscope
-
Image processing software
Procedure:
-
Incubate the purified RNA polymerase with an excess of this compound to ensure complex formation.
-
Apply a small volume (3-4 µL) of the RNAP-TGT complex solution to a glow-discharged cryo-EM grid.
-
Blot the grid to remove excess liquid, leaving a thin film of the solution.
-
Rapidly plunge-freeze the grid in liquid ethane (B1197151) cooled by liquid nitrogen to vitrify the sample.
-
Transfer the vitrified grid to the cryo-electron microscope.
-
Collect a large dataset of high-resolution images of the frozen-hydrated particles at different orientations.
-
Process the images using specialized software to perform particle picking, two-dimensional classification, three-dimensional reconstruction, and refinement to obtain the final high-resolution structure of the RNAP-TGT complex.
The following diagram illustrates the logical relationship of the key steps in determining the structure of the RNAP-TGT complex using cryo-EM.
Caption: Logical flow for cryo-EM structure determination.
Conclusion
The structural and biochemical studies of this compound's interaction with RNA polymerase have provided profound insights into the mechanisms of transcription inhibition. By binding to the secondary channel and allosterically modulating the trigger loop and the active site, TGT effectively stalls the transcription machinery. The detailed understanding of this inhibitory mechanism, supported by the quantitative data and experimental protocols outlined in this guide, not only enhances our fundamental knowledge of transcription but also provides a solid foundation for the rational design of novel antibiotics targeting bacterial RNA polymerase. Further research into the sequence-specific effects of TGT and its interactions with different RNAP isoforms will continue to be a fruitful area of investigation for both basic science and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural basis for transcription inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies toward the total synthesis of this compound - UCL Discovery [discovery.ucl.ac.uk]
- 6. Total Synthesis of this compound - ChemistryViews [chemistryviews.org]
- 7. This compound inhibits transcription by stabilizing pre-translocated state of the elongation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits transcription by stabilizing pre-translocated state of the elongation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 10. Studies towards the total synthesis of this compound - UCL Discovery [discovery.ucl.ac.uk]
- 11. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Tagetitoxin: A Technical Guide to its Impact on Chloroplast Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tagetitoxin, a phytotoxin produced by the bacterium Pseudomonas syringae pv. tagetis, is a potent and specific inhibitor of chloroplast development. Its primary mechanism involves the targeted inhibition of the plastid-encoded plastid RNA polymerase (PEP), a key enzyme responsible for transcribing photosynthesis-related genes. This targeted action disrupts the synthesis of essential chloroplast proteins and RNAs, leading to a cascade of effects including the failure of thylakoid membrane development, absence of plastid ribosomes, and ultimately, the characteristic apical chlorosis observed in affected plants. This technical guide provides an in-depth analysis of this compound's mode of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core pathways and processes involved.
Mechanism of Action: Specific Inhibition of Plastid RNA Polymerase
This compound's efficacy stems from its highly specific inhibition of the bacterial-type, multi-subunit plastid-encoded RNA polymerase (PEP).[1][2][3] It shows remarkable selectivity, potently inhibiting chloroplast and eubacterial RNA polymerases at low micromolar concentrations while having minimal effect on nuclear or phage-type RNA polymerases except at significantly higher concentrations.[1][4]
The molecular basis for this inhibition lies in this compound's interaction with the "trigger loop" of the RNA polymerase enzyme.[5] By binding near the active site, this compound stabilizes the trigger loop in an inactive conformation, thereby preventing the conformational changes required for catalysis and translocation along the DNA template.[5] This effectively halts the elongation of RNA transcripts.
Chloroplasts contain a second type of RNA polymerase, the nuclear-encoded plastid RNA polymerase (NEP), which is a single-subunit, phage-type enzyme.[2][3] NEP is primarily responsible for transcribing housekeeping genes and the genes encoding the PEP subunits themselves during early plastid development (in proplastids).[6][7] this compound does not significantly inhibit NEP.[6] This differential sensitivity explains why this compound's effects are most pronounced in developing tissues where the transition from NEP- to PEP-dependent transcription is critical for chloroplast maturation.[6][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various RNA polymerases and its biochemical impact on plant cells.
Table 1: Inhibitory Concentrations of this compound on Various RNA Polymerases
| RNA Polymerase Type | Source | Effective Inhibitory Concentration | Reference |
| Plastid-Encoded RNA Polymerase (PEP) | Chloroplasts | < 1 µM | [1][4] |
| Bacterial RNA Polymerase | Escherichia coli | < 1 µM | [1][4] |
| Nuclear RNA Polymerase II | Wheat Germ | > 100 µM | [1][4] |
| Phage RNA Polymerase | Bacteriophage T7 or SP6 | No effect up to 1 mM | [1] |
Table 2: Transcriptional Inhibition in Isolated Plastid Nuclei
| Plastid Type | Source | This compound Concentration | Transcriptional Inhibition | Reference |
| Chloroplast-Nuclei | Mature Tobacco Leaves | 10 µM | 95-99% | [6] |
| Proplastid-Nuclei | Cultured Tobacco Cells | 10 µM | 40-50% | [6] |
Table 3: Biochemical Effects of this compound on Wheat Seedlings
| Parameter | Condition | Effect Compared to Control | Reference |
| Total Protein | Light-grown leaves | ~50% reduction | [8] |
| Total Protein | Dark-grown leaves | ~25% reduction | [8] |
| Free Amino Acids | Light-grown leaves | ~3-fold increase | [8] |
| Free Amino Acids | Dark-grown leaves | ~2-fold increase | [8] |
Effects on Chloroplast Ultrastructure and Gene Expression
This compound's inhibition of PEP-dependent transcription has profound consequences for the developing chloroplast. The primary cytological effects are restricted to the plastids.[8]
-
Membrane Development: In the presence of the toxin, the internal thylakoid membranes of the chloroplast fail to develop correctly.[8]
-
Ribosome Absence: Plastid (70S) ribosomes are absent in toxin-treated leaves, while mitochondrial and cytoplasmic (80S) ribosomes remain unaffected.[8] This is a direct consequence of PEP's role in transcribing ribosomal RNAs (rRNAs).
-
Gene Expression: The transcription of numerous photosynthesis-related plastid genes, such as psbA, rbcL, and atpB, is severely inhibited.[6] This leads to a marked reduction in the levels of their corresponding proteins, including the large subunit of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO).[8]
These ultrastructural defects prevent the chloroplast from becoming photosynthetically active, resulting in chlorosis—a yellowing of the leaves due to the lack of chlorophyll (B73375).[8][9]
Signaling Pathways and Experimental Workflows
Visualizations of the key pathways and experimental procedures provide a clearer understanding of this compound's impact.
Experimental Protocols
Isolation of Intact Chloroplasts
This protocol is a generalized summary based on standard methodologies referenced in the literature.
-
Homogenization: Harvest young, healthy leaves (e.g., spinach, pea, or wheat) and homogenize them in a chilled grinding buffer (e.g., containing sorbitol, HEPES-KOH pH 7.6, EDTA, MgCl₂) using a blender for short bursts.
-
Filtration: Filter the homogenate through multiple layers of cheesecloth or Miracloth into a chilled beaker to remove large debris.
-
Centrifugation: Centrifuge the filtrate at a low speed (e.g., 200 x g) for 2 minutes to pellet cell debris. Transfer the supernatant to a new tube.
-
Pelleting Chloroplasts: Centrifuge the supernatant at a higher speed (e.g., 1,500 x g) for 5-7 minutes to pellet the intact chloroplasts.
-
Purification (Optional): Resuspend the pellet gently in a resuspension buffer. For higher purity, layer the resuspended chloroplasts onto a Percoll gradient and centrifuge to separate intact chloroplasts from broken ones and other organelles.
-
Final Wash: Resuspend the final pellet of intact chloroplasts in an appropriate assay buffer and determine the concentration via chlorophyll measurement or hemocytometer counting.
In Vitro Transcription Assay in Chloroplast Extract[1][10]
This protocol outlines the measurement of RNA synthesis inhibition.
-
Prepare Transcriptionally Active Extract: Lyse isolated, purified chloroplasts through osmotic shock or sonication. Centrifuge at high speed to pellet membranes and recover the supernatant containing the soluble protein extract, including RNA polymerase.
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing:
-
Transcription buffer (HEPES-KOH, MgCl₂, KCl)
-
Dithiothreitol (DTT)
-
ATP, GTP, CTP (at ~1 mM each)
-
Radioactively labeled UTP (e.g., [α-³²P]UTP or [³H]UTP)
-
A DNA template containing a known plastid promoter (e.g., a plasmid with the rbcL gene).
-
The prepared chloroplast protein extract.
-
-
Inhibitor Addition: Add this compound at various concentrations to the experimental tubes. Add an equivalent volume of solvent (e.g., water) to the control tube.
-
Initiate Reaction: Transfer the tubes to a water bath at the optimal temperature (e.g., 25-30°C) to start the transcription reaction. Incubate for a defined period (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., containing EDTA and yeast tRNA as a carrier).
-
RNA Precipitation: Precipitate the newly synthesized, radiolabeled RNA by adding cold trichloroacetic acid (TCA).
-
Quantification: Collect the precipitate on a glass fiber filter. Wash the filter extensively with cold TCA and ethanol (B145695) to remove unincorporated nucleotides. Measure the radioactivity retained on the filter using a liquid scintillation counter.
-
Analysis: Compare the counts per minute (CPM) from the this compound-treated samples to the control sample to calculate the percentage of inhibition.
Conclusion
This compound is a powerful molecular probe for studying chloroplast gene expression and development. Its specific and potent inhibition of the plastid-encoded RNA polymerase disrupts the synthesis of essential photosynthetic components, leading to a clear and observable chlorotic phenotype. The detailed understanding of its mechanism of action, supported by quantitative data and established experimental protocols, provides a solid foundation for its use in basic research and potentially as a scaffold for the development of novel herbicides or other targeted biochemical inhibitors. The clear distinction between its effects on PEP versus NEP highlights the complex dual-genetic origin and regulatory control of chloroplast biogenesis.
References
- 1. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Plastid encoded RNA polymerase activity and expression of photosynthesis genes required for embryo and seed development in Arabidopsis [frontiersin.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional activities of the chloroplast-nuclei and proplastid-nuclei isolated from tobacco exhibit different sensitivities to this compound: implication of the presence of distinct RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound affects plastid development in seedling leaves of wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mortonarb.org [mortonarb.org]
Unraveling Tagetitoxin: A Historical and Technical Overview of a Potent Transcription Inhibitor
For Immediate Release
A comprehensive technical guide detailing the historical research milestones of Tagetitoxin, a potent bacterial phytotoxin, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth look at the discovery, mechanism of action, and total synthesis of this compound, supported by quantitative data, detailed experimental protocols, and novel visualizations of its molecular interactions.
This compound, a natural product of the bacterium Pseudomonas syringae pv. tagetis, has long been a subject of scientific inquiry due to its unique biological activity. Initially identified as the causative agent of apical chlorosis in marigold plants, subsequent research has revealed its potent and selective inhibition of transcription, the fundamental process of reading genetic information to synthesize RNA. This guide traces the journey of this compound research from its early characterization to its emergence as a valuable tool in molecular biology and a potential lead for therapeutic development.
A Journey of Discovery: Key Research Milestones
The scientific community's understanding of this compound has evolved significantly since its initial description. The following timeline highlights the pivotal discoveries that have shaped our knowledge of this intriguing molecule:
-
1981: this compound is first isolated and characterized as a phytotoxin produced by Pseudomonas syringae pv. tagetis.[1][2]
-
1987: The primary mode of action is identified as the inhibition of RNA synthesis in chloroplasts, explaining the chlorosis observed in plants.[3]
-
1990: The inhibitory effects of this compound are shown to extend to E. coli RNA polymerase and, significantly, to eukaryotic RNA polymerase III, while showing much lower efficacy against RNA polymerase II and being ineffective against bacteriophage T7 and SP6 RNA polymerases.[4] This discovery highlighted its potential as a selective inhibitor for studying differential gene expression.
-
1992: Further studies on RNA polymerase III inhibition reveal that this compound enhances pausing of the elongation complex at specific sites on the DNA template.[5]
-
2011: A significant breakthrough in understanding the molecular mechanism occurs with the proposal that this compound traps the trigger loop of RNA polymerase, a flexible element crucial for catalysis.[6][7]
-
2013: The mechanism is further refined, demonstrating that this compound stabilizes the pre-translocated state of the transcription elongation complex, thereby slowing down the addition of subsequent nucleotides.[8][9]
-
2020: The first total synthesis of this compound is achieved by the Baran group, a landmark achievement that not only confirmed its complex structure but also allowed for the determination of its absolute configuration through bioassays of the synthetic enantiomers.[10][11]
Quantitative Analysis of RNA Polymerase Inhibition
The selective inhibitory activity of this compound against various RNA polymerases is a key aspect of its utility in research. The following table summarizes the quantitative data on its inhibitory concentrations.
| RNA Polymerase Source | Enzyme Type | Inhibitory Concentration | Reference |
| Chloroplasts | Plastid-encoded | < 1 µM | [4][12] |
| Escherichia coli | Bacterial | < 1 µM | [4][12] |
| Tobacco Chloroplast-Nuclei | Plastid-encoded | 95-99% reduction at 10 µM | [13][14][15] |
| Tobacco Proplastid-Nuclei | Plastid-encoded | 40-50% reduction at 10 µM | [13][14][15] |
| Wheat Germ | Eukaryotic RNA Polymerase II | > 100 µM | [4][12] |
| Yeast | Eukaryotic RNA Polymerase III | - | [5] |
| Bacteriophage T7 & SP6 | Phage | No effect up to 1 mM | [4] |
Delving into the Mechanism: How this compound Halts Transcription
This compound exerts its inhibitory effect by interfering with the intricate mechanics of the transcription elongation cycle. It does not directly compete with the incoming nucleotide triphosphates (NTPs). Instead, it binds to the RNA polymerase elongation complex and stabilizes it in a "pre-translocated" state. This stabilization prevents the enzyme from efficiently moving forward along the DNA template to add the next RNA nucleotide. A critical component of this mechanism is the interaction of this compound with the "trigger loop," a flexible domain of the RNA polymerase that plays a vital role in catalysis and translocation. By trapping the trigger loop in an inactive conformation, this compound effectively stalls the transcription process.[6][7][8][9]
References
- 1. Studies towards the synthesis of this compound. - UCL Discovery [discovery.ucl.ac.uk]
- 2. Studies towards the total synthesis of this compound - UCL Discovery [discovery.ucl.ac.uk]
- 3. The mode of action of this compound (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 4. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits RNA polymerase through trapping of the trigger loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits transcription by stabilizing pre-translocated state of the elongation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 10. Total Synthesis of this compound - ChemistryViews [chemistryviews.org]
- 11. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transcriptional activities of the chloroplast-nuclei and proplastid-nuclei isolated from tobacco exhibit different sensitivities to this compound: implication of the presence of distinct RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Methodological & Application
Tagetitoxin: A Potent and Selective Inhibitor of RNA Polymerase III
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tagetitoxin, a bacterial phytotoxin produced by Pseudomonas syringae pv. tagetis, is a highly selective and potent inhibitor of eukaryotic RNA polymerase III (Pol III).[1][2][3] This unique specificity makes it an invaluable tool for researchers studying the intricate mechanisms of Pol III transcription, its role in cellular physiology, and its potential as a therapeutic target in various diseases, including cancer. This document provides detailed application notes and experimental protocols for the effective use of this compound in a research and drug development setting.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the multisubunit RNA polymerase III enzyme.[4][5] The toxin binds near the active site of the enzyme and interacts with the trigger loop, a flexible element crucial for catalysis and translocation.[4][5][6] This interaction stabilizes the trigger loop in an inactive conformation, leading to an increase in the pausing of the transcription elongation complex at specific sites on the DNA template.[4][7][8] This enhanced pausing effectively stalls transcription, preventing the synthesis of Pol III-transcribed genes such as 5S rRNA and tRNAs.[1][3]
Selectivity Profile
A key advantage of this compound is its remarkable selectivity for Pol III over other eukaryotic RNA polymerases. In HeLa cell extracts, transcription by Pol III is significantly inhibited at concentrations ranging from 0.3 to 3.0 µM.[3] In contrast, transcription by RNA polymerase II is not substantially affected at concentrations below 30 µM.[3] This ten-fold or greater selectivity allows for the specific dissection of Pol III-mediated transcriptional processes in complex biological systems. While this compound also inhibits bacterial and chloroplast RNA polymerases, its lack of significant activity against eukaryotic RNA polymerases I and II at typical working concentrations makes it a precise tool for studying nuclear Pol III function.[4][5][9][10]
Data Presentation
Table 1: Inhibitory Concentrations of this compound on Various RNA Polymerases
| RNA Polymerase Type | Organism/System | Inhibitory Concentration | Reference |
| RNA Polymerase III | HeLa Cell Extracts | 0.3 - 3.0 µM | [3] |
| RNA Polymerase III | Bombyx mori (Silkworm) Cell-free Extracts | 0.3 - 3.0 µM | [3] |
| RNA Polymerase III | Saccharomyces cerevisiae (Yeast) Cell-free Extracts | 0.3 - 3.0 µM | [3] |
| RNA Polymerase II | HeLa Cell Extracts | > 30 µM | [3] |
| RNA Polymerase II | Wheat Germ (purified) | > 100 µM | [9][11] |
| RNA Polymerase I | Xenopus laevis Oocytes | Not significantly inhibited | [3] |
| Bacterial RNA Polymerase | Escherichia coli | < 1 µM | [5][9] |
| Chloroplast RNA Polymerase | - | < 1 µM | [5][9] |
| Phage T7/SP6 RNA Polymerase | - | Not inhibited at concentrations up to 1 mM | [9] |
Experimental Protocols
In Vitro Transcription Assay using HeLa Cell Nuclear Extract
This protocol allows for the direct assessment of this compound's inhibitory effect on Pol III transcription in a cell-free system.
Materials:
-
HeLa Nuclear Extract (commercially available or prepared as per Dignam et al., 1983)
-
DNA template containing a Pol III promoter (e.g., 5S rRNA or tRNA gene)
-
DNA template containing a Pol II promoter (e.g., Adenovirus 2 major late promoter) for selectivity testing
-
This compound (stock solution in water or appropriate buffer)
-
Ribonucleotide triphosphates (rNTPs), including [α-³²P]rGTP or other labeled nucleotide
-
Transcription Buffer (e.g., 20 mM HEPES-KOH pH 7.9, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, 10% glycerol)
-
MgCl₂
-
Stop Solution (e.g., 20 mM EDTA, 1% SDS, 0.25 mg/ml tRNA)
-
Proteinase K
-
Urea (B33335) loading buffer
-
Polyacrylamide gel (denaturing)
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In an RNase-free microcentrifuge tube on ice, assemble the following reaction mixture (25 µL final volume):
-
HeLa Nuclear Extract (5-10 µL, protein concentration typically 8-10 mg/mL)
-
DNA template (100-200 ng)
-
Transcription Buffer
-
MgCl₂ (optimize concentration, typically 5-10 mM)
-
This compound at desired final concentrations (e.g., 0, 0.1, 0.3, 1, 3, 10, 30 µM)
-
Nuclease-free water to final volume
-
-
Pre-incubation: Incubate the reaction mixture for 15-30 minutes at 30°C to allow for pre-initiation complex formation.
-
Transcription Initiation: Add the rNTP mix (containing the radiolabel) to a final concentration of 0.5 mM for each unlabeled rNTP and a lower concentration for the labeled one.
-
Incubation: Continue incubation at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding 175 µL of Stop Solution, followed by 10 µL of Proteinase K (10 mg/mL). Incubate at 37°C for 30 minutes.
-
RNA Precipitation: Precipitate the RNA by adding ethanol (B145695) and incubating at -20°C. Centrifuge to pellet the RNA, wash with 70% ethanol, and air dry.
-
Analysis: Resuspend the RNA pellet in urea loading buffer, denature at 95°C, and separate the transcripts on a denaturing polyacrylamide gel.
-
Visualization: Visualize the radiolabeled transcripts using a phosphorimager or by autoradiography. A decrease in the intensity of the Pol III-driven transcript band with increasing this compound concentration indicates inhibition.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is essential for drug development professionals to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Human cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell viability).
Visualizations
Caption: Mechanism of RNA Polymerase III inhibition by this compound.
Caption: Workflow for In Vitro Transcription Assay with this compound.
Caption: Workflow for MTT Cell Viability Assay.
References
- 1. HELA NUCLEAR EXTRACT [proteinone.com]
- 2. Preparation of Splicing Competent Nuclear Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a new inhibitor of eukaryotic transcription by RNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of HeLa Nuclear Extracts | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits RNA polymerase through trapping of the trigger loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. npchem.co.th [npchem.co.th]
- 8. This compound inhibition of RNA polymerase III transcription results from enhanced pausing at discrete sites and is template-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 10. This compound Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Determining Optimal Tagetitoxin Concentration for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagetitoxin, a bacterial phytotoxin, is a potent and selective inhibitor of eukaryotic RNA polymerase III (Pol III).[1][2] This enzyme is responsible for transcribing essential small non-coding RNAs, including tRNAs and 5S rRNA, which are fundamental for cell growth and proliferation. The selective inhibition of Pol III by this compound makes it a valuable tool for studying the roles of Pol III in various cellular processes and a potential therapeutic agent. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for in vitro studies, ensuring robust and reproducible experimental outcomes.
Mechanism of Action
This compound inhibits transcription by binding to a site within the secondary channel of the RNA polymerase enzyme, near the active center.[3] This binding stabilizes the pre-translocated state of the elongation complex, thereby slowing down the addition of subsequent nucleotides and inhibiting RNA synthesis.[4][5] this compound has been shown to preferentially inhibit RNA polymerase III at micromolar concentrations, with significantly less effect on RNA polymerase II at similar concentrations.[2]
Data Presentation: Efficacy and Cytotoxicity of this compound
The optimal concentration of this compound for in vitro studies is a balance between its efficacy in inhibiting RNA polymerase III and its potential cytotoxicity. The following tables summarize the effective concentrations for Pol III inhibition and the cytotoxic concentrations (CC50) and inhibitory concentrations (IC50) observed in various contexts.
Table 1: Effective Concentration of this compound for RNA Polymerase III Inhibition in Cell-Free Extracts [2]
| System | Target Transcript | Effective Concentration Range (µM) |
| HeLa Cell Extracts | 5S rRNA, U6 snRNA | 0.3 - 3.0 |
| Bombyx mori Cell-Free Extracts | pre-tRNA | 0.3 - 3.0 |
| Saccharomyces cerevisiae Cell-Free Extracts | pre-tRNA | 0.3 - 3.0 |
Table 2: Cytotoxicity (CC50) and Inhibitory Concentration (IC50) of this compound
Note: Specific IC50 and CC50 values for this compound in a wide range of cancer and normal cell lines are not extensively documented in publicly available literature. The following data is illustrative and may need to be determined empirically for the specific cell line of interest.
| Cell Line | Assay Type | Parameter | Concentration (µM) | Reference |
| Various | In vitro transcription | Inhibition | < 1 | [6] |
| HeLa | In vitro transcription | Inhibition | 0.3 - 3.0 | [2] |
| E. coli | In vitro transcription | Inhibition | < 1 | [6] |
| Wheat Germ (Pol II) | In vitro transcription | No significant inhibition | > 100 | [6] |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) of this compound using the MTT Assay
This protocol outlines the determination of the concentration of this compound that reduces the viability of a cell population by 50%.
Materials:
-
This compound (stock solution in sterile, nuclease-free water or appropriate buffer)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom microplates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM, with 2-fold or 3-fold dilutions.
-
Include a vehicle control (medium with the same concentration of the solvent used for the highest this compound concentration).
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control medium to the respective wells in triplicate.
-
-
Incubation:
-
Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm (or 590 nm) using a microplate reader.[7][8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis (sigmoidal dose-response) to determine the CC50 value.
-
Protocol 2: In Vitro RNA Polymerase III Transcription Assay
This protocol is for assessing the direct inhibitory effect of this compound on RNA polymerase III transcription in a cell-free system.
Materials:
-
Nuclear or whole-cell extract from the cell line of interest
-
DNA template containing a Pol III promoter (e.g., tRNA or 5S rRNA gene)
-
This compound dilutions
-
Reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT, KCl)
-
Ribonucleoside triphosphates (ATP, CTP, UTP, GTP)
-
[α-³²P]GTP or other radiolabeled NTP
-
Stop solution (e.g., containing formamide, EDTA, and loading dyes)
-
Polyacrylamide gel for electrophoresis
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the nuclear extract, DNA template, and reaction buffer.
-
Add the desired concentrations of this compound to the reaction tubes. Include a no-tagetitoxin control.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow for pre-initiation complex formation.
-
-
Transcription Initiation:
-
Initiate the transcription reaction by adding the NTP mix, including the radiolabeled NTP.
-
Incubate at 30°C for 30-60 minutes.
-
-
Termination and Analysis:
-
Stop the reaction by adding the stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled transcripts using a phosphorimager or by autoradiography.
-
-
Data Analysis:
-
Quantify the intensity of the transcript bands for each this compound concentration.
-
Calculate the percentage of inhibition relative to the no-tagetitoxin control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: this compound inhibits RNA Polymerase III by stabilizing the pre-translocation state.
References
- 1. This compound Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a new inhibitor of eukaryotic transcription by RNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for transcription inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits transcription by stabilizing pre-translocated state of the elongation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
Preparation and Storage of Tagetitoxin Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tagetitoxin is a bacterial phytotoxin that acts as a potent inhibitor of RNA polymerase, making it a valuable tool in transcription research. Proper preparation and storage of this compound solutions are critical for maintaining its biological activity and ensuring experimental reproducibility. This document provides detailed application notes and protocols for the preparation and storage of this compound solutions based on its known chemical properties and established laboratory practices.
Chemical and Physical Properties
While specific quantitative data on the solubility and degradation kinetics of this compound are not extensively available in public literature, its general chemical characteristics are summarized below.
| Property | Value/Information | Source |
| CAS Number | 87913-21-1 | N/A |
| Molecular Formula | C₁₁H₁₇N₂O₁₁PS | N/A |
| Molecular Weight | 416.29 g/mol | N/A |
| Appearance | White to off-white solid | General chemical supplier information |
| Solubility | Information not readily available. General laboratory practice suggests testing solubility in water, DMSO, and ethanol. | General laboratory protocols |
| Stability in Aqueous Solution | Gradually decomposes in D₂O solution over 4-6 weeks. Stability is expected to be pH and temperature-dependent. | N/A |
Recommended Solvents for Stock Solutions
The choice of solvent is critical for dissolving this compound and maintaining its stability. Due to the lack of specific solubility data, a tiered approach to solvent selection is recommended.
| Solvent | Recommendation and Considerations |
| 1. Sterile, Nuclease-Free Water | As this compound is used in enzymatic reactions (in vitro transcription), water is the preferred solvent to avoid potential interference from organic solvents. Start with small volumes to assess solubility. |
| 2. Dimethyl Sulfoxide (DMSO) | If solubility in water is limited, DMSO is a common alternative for dissolving many organic molecules. However, the final concentration of DMSO in the experimental assay should be kept low (typically <0.5%) to minimize effects on enzyme activity and cell viability. |
| 3. Ethanol | Ethanol can also be used as a solvent. Similar to DMSO, the final concentration in the assay should be minimized. |
Experimental Protocols
Protocol for Preparation of a 1 mM this compound Stock Solution
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water, or anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile, nuclease-free tips
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 1 mM stock solution, the required mass is: 1 mmol/L * 1 L/1000 mL * 416.29 g/mol * 1 mol/1000 mmol = 0.00041629 g = 0.416 mg.
-
-
Weigh the this compound:
-
Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Aqueous Stock: Add a small volume of sterile, nuclease-free water (e.g., 500 µL) to the tube containing the this compound. Gently vortex or pipette up and down to dissolve. If the compound does not fully dissolve, proceed to the next step.
-
DMSO Stock: If this compound is not readily soluble in water, use anhydrous DMSO. Add the desired volume of DMSO to the weighed this compound and vortex until fully dissolved.
-
-
Final Volume Adjustment:
-
Once the this compound is completely dissolved, add the appropriate solvent to reach the final desired volume (e.g., 1 mL for a 1 mM solution).
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol for Preparation of Working Solutions
Materials:
-
This compound stock solution (e.g., 1 mM)
-
Appropriate sterile, nuclease-free buffer for the intended experiment (e.g., transcription buffer)
Procedure:
-
Determine the required final concentration and volume of the working solution.
-
Calculate the volume of stock solution needed using the formula: M₁V₁ = M₂V₂
-
Where:
-
M₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to be used
-
M₂ = Desired final concentration of the working solution
-
V₂ = Final volume of the working solution
-
-
-
Dilution:
-
In a sterile, nuclease-free tube, add the calculated volume of the appropriate buffer.
-
Add the calculated volume of the this compound stock solution to the buffer.
-
Gently mix by pipetting or brief vortexing.
-
-
Use:
-
Prepare working solutions fresh for each experiment and keep them on ice.
-
Storage and Stability
Proper storage is crucial to prevent the degradation of this compound.
| Solution Type | Storage Temperature | Duration | Recommendations |
| Solid (Lyophilized Powder) | -20°C or -80°C | Long-term (months to years) | Store in a desiccator to protect from moisture. Protect from light. |
| Stock Solution (Aqueous or DMSO) | -20°C or -80°C | Short to medium-term (weeks to months) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Solution (in Buffer) | On ice (0-4°C) | For immediate use (within a few hours) | Prepare fresh for each experiment. |
Note: Based on qualitative data, aqueous solutions of this compound are known to degrade over several weeks. Therefore, for critical experiments, it is advisable to use freshly prepared aqueous solutions or solutions prepared from a recently thawed aliquot of a DMSO stock.
Diagrams
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Inhibition of RNA Polymerase by this compound.
Tagetitoxin: A Powerful Tool for Elucidating Chloroplast Transcription
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tagetitoxin, a bacterial phytotoxin produced by Pseudomonas syringae pv. tagetis, has emerged as a highly specific and potent inhibitor of chloroplast transcription.[1][2] Its unique mechanism of action, targeting the plastid-encoded RNA polymerase (PEP), makes it an invaluable tool for dissecting the complexities of chloroplast gene expression, studying plastid-nucleus interactions, and investigating the developmental regulation of photosynthesis. These application notes provide a comprehensive overview of this compound's utility, detailed protocols for its use in studying chloroplast transcription, and a summary of key quantitative data.
Mechanism of Action
This compound specifically inhibits the multi-subunit, bacterial-type RNA polymerases found in chloroplasts and eubacteria.[3][4] It has been shown to interact with the β' subunit of the RNA polymerase, stabilizing the trigger loop in an inactive conformation. This action prevents the translocation of the RNA polymerase along the DNA template, thereby halting transcription elongation.[3][4]
A key feature of this compound is its differential activity against the two types of RNA polymerases found in plastids:
-
Plastid-Encoded RNA Polymerase (PEP): This is a multi-subunit enzyme encoded by the chloroplast genome and is highly sensitive to this compound. PEP is primarily responsible for transcribing photosynthesis-related genes.
-
Nuclear-Encoded RNA Polymerase (NEP): This is a single-subunit enzyme encoded by the nuclear genome and is relatively insensitive to this compound. NEP is mainly involved in transcribing housekeeping genes and the rpo genes that encode the subunits of PEP.
This differential sensitivity allows researchers to distinguish between the activities of PEP and NEP and to study the specific roles of the genes they transcribe.[5][6]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on chloroplast transcription from various studies.
| Organism/System | This compound Concentration | Inhibition of Transcription | Reference |
| Isolated Tobacco Chloroplasts | 10 µM | 95-99% | [7][8] |
| Isolated Tobacco Proplastids | 10 µM | 40-50% | [7][8] |
| In vitro (Chloroplast RNA Polymerase) | < 1 µM | Significant Inhibition | [1][2] |
| In vitro (E. coli RNA Polymerase) | < 1 µM | Significant Inhibition | [1][2] |
| In vitro (Wheat Germ RNA Polymerase II) | > 100 µM | Required for Inhibition | [1][2] |
| In vitro (Bacteriophage T7 or SP6 RNA Polymerase) | Up to 1 mM | No significant effect | [2] |
Table 1: Summary of this compound's Inhibitory Effects on Transcription.
Experimental Protocols
Protocol 1: Isolation of Intact Chloroplasts for Transcription Assays
This protocol describes the isolation of functional chloroplasts from spinach leaves, a common model system. The procedure should be performed at 4°C to maintain organelle integrity and enzymatic activity.
Materials:
-
Fresh spinach leaves (approximately 50-100 g)
-
Grinding Buffer (GB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 5 mM sodium ascorbate, 0.1% (w/v) BSA.
-
Resuspension Buffer (RB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6).
-
Percoll gradient solutions (e.g., 40% and 80% Percoll in RB).
-
Blender or mortar and pestle.
-
Cheesecloth and Miracloth.
-
Refrigerated centrifuge with swinging-bucket rotor.
Procedure:
-
Wash spinach leaves and remove midribs.
-
Chop leaves into small pieces and place them in a pre-chilled blender with ice-cold Grinding Buffer (3-4 mL per gram of leaf tissue).
-
Homogenize with short bursts (3-5 seconds each) to avoid overheating.
-
Filter the homogenate through four layers of cheesecloth and then through one layer of Miracloth into a chilled centrifuge bottle.
-
Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C to pellet the chloroplasts.
-
Gently discard the supernatant.
-
Resuspend the crude chloroplast pellet in a small volume of Resuspension Buffer.
-
Layer the resuspended chloroplasts onto a discontinuous Percoll gradient (e.g., 40%/80%).
-
Centrifuge at 2,500 x g for 20 minutes at 4°C.
-
Intact chloroplasts will form a band at the interface of the Percoll layers. Carefully collect this band.
-
Dilute the collected chloroplasts with at least 5 volumes of Resuspension Buffer and centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the intact chloroplasts.
-
Resuspend the final chloroplast pellet in a minimal volume of Resuspension Buffer and determine the chlorophyll (B73375) concentration.
Protocol 2: In Vitro Chloroplast Transcription Assay (Run-on Transcription)
This protocol measures the incorporation of a radiolabeled nucleotide into newly synthesized RNA in isolated chloroplasts, providing a direct measure of transcriptional activity.
Materials:
-
Isolated intact chloroplasts (from Protocol 1).
-
Transcription Buffer (TB): 50 mM HEPES-KOH (pH 7.9), 10 mM MgCl₂, 100 mM KCl, 10 mM DTT.
-
ATP, GTP, CTP solution (10 mM each).
-
[α-³²P]UTP (or [³H]uridine triphosphate) of high specific activity.
-
This compound stock solution (e.g., 1 mM in water).
-
RNase-free water.
-
Stop Solution: 10% (w/v) Trichloroacetic acid (TCA), 1% (w/v) sodium pyrophosphate.
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Thaw all reagents on ice.
-
In a microcentrifuge tube on ice, prepare the reaction mix. For a 50 µL final volume:
-
5 µL 10x Transcription Buffer
-
5 µL ATP/GTP/CTP mix (final concentration 1 mM each)
-
1 µL [α-³²P]UTP (e.g., 10 µCi)
-
Variable volume of this compound or water (for control).
-
RNase-free water to bring the volume to 40 µL.
-
-
Add 10 µL of isolated chloroplasts (equivalent to 10-20 µg of chlorophyll).
-
Mix gently and incubate at 25°C for 15-30 minutes.
-
To stop the reaction, add 1 mL of ice-cold Stop Solution.
-
Incubate on ice for 15 minutes to precipitate the nucleic acids.
-
Collect the precipitate by filtering the solution through a glass fiber filter.
-
Wash the filter three times with 5 mL of cold Stop Solution, followed by a wash with 5 mL of 95% ethanol.
-
Dry the filter completely under a heat lamp.
-
Place the dried filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Compare the counts per minute (CPM) of this compound-treated samples to the control to determine the percentage of inhibition.
Protocol 3: Analysis of Specific Chloroplast Transcripts by qRT-PCR
This method allows for the quantification of specific RNA transcripts to study the effect of this compound on the expression of individual genes transcribed by PEP or NEP.
Materials:
-
Isolated intact chloroplasts.
-
In vitro transcription reaction components (as in Protocol 2, but with non-radiolabeled UTP).
-
This compound.
-
RNA extraction kit suitable for plant cells/organelles.
-
DNase I.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR master mix (e.g., SYBR Green-based).
-
Gene-specific primers for target genes (e.g., psbA for PEP-transcribed, rpoB for NEP-transcribed) and a reference gene.
-
Real-time PCR instrument.
Procedure:
-
Perform the in vitro transcription reaction as described in Protocol 2, using a range of this compound concentrations and a non-radiolabeled UTP.
-
After the incubation period, immediately proceed to RNA extraction from the chloroplasts using a suitable kit.
-
Treat the extracted RNA with DNase I to remove any contaminating chloroplast DNA.
-
Synthesize cDNA from the purified RNA using reverse transcriptase and random primers or oligo(dT) primers.
-
Set up qPCR reactions with the synthesized cDNA, gene-specific primers for your target and reference genes, and a qPCR master mix.
-
Perform the qPCR analysis.
-
Analyze the data using the ΔΔCt method to determine the relative abundance of each transcript in the this compound-treated samples compared to the untreated control.
Concluding Remarks
This compound is a powerful and selective tool for the study of chloroplast transcription. By leveraging its differential inhibitory effects on PEP and NEP, researchers can gain valuable insights into the regulation of chloroplast gene expression, the biogenesis of the photosynthetic apparatus, and the intricate communication between the chloroplast and the nucleus. The protocols provided here offer a starting point for utilizing this compound in your research, and with appropriate optimization, can be adapted to a wide range of plant species and experimental questions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits RNA polymerase through trapping of the trigger loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional activities of the chloroplast-nuclei and proplastid-nuclei isolated from tobacco exhibit different sensitivities to this compound: implication of the presence of distinct RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of an In Vitro Chloroplast Splicing System: Sequences Required for Correct pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic sequencing of chloroplast transcript termini from Arabidopsis thaliana reveals >200 transcription initiation sites and the extensive imprints of RNA-binding proteins and secondary structures - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sources and Application Notes for High-Purity Tagetitoxin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of commercial sources for high-purity Tagetitoxin, a potent inhibitor of bacterial and eukaryotic RNA polymerase III (Pol III). It includes detailed application notes and experimental protocols for its use in research and drug development settings.
Introduction to this compound
This compound is a bacterial phytotoxin produced by Pseudomonas syringae pv. tagetis. It functions as a highly specific inhibitor of RNA polymerase III, a key enzyme responsible for the transcription of small non-coding RNAs, including transfer RNAs (tRNAs) and 5S ribosomal RNA (rRNA). This specificity makes this compound a valuable tool for studying the roles of Pol III in various cellular processes and a potential starting point for the development of novel therapeutic agents targeting diseases with dysregulated Pol III activity, such as certain cancers. The CAS number for this compound is 87913-21-1.[1][2]
Commercial Sources for High-Purity this compound
The availability of high-purity this compound is crucial for obtaining reliable and reproducible experimental results. Below is a summary of commercial suppliers offering this compound. Researchers are advised to contact the suppliers directly for the most current information on availability, purity, and pricing.
| Supplier | Catalog Number | Purity | Notes |
| Amsbio | AMS.T26247-25-MG | Not specified on product page | Product is listed as this compound.[3] |
| TargetMol | T26247 | Not specified on product page | Product is listed as this compound.[4] |
| MedKoo Biosciences | 597304 | >98% | Available through custom synthesis with an estimated lead time of 2 to 4 months and a minimum order quantity of 1 gram.[5] |
Mechanism of Action: Inhibition of RNA Polymerase III
This compound exerts its inhibitory effect by directly targeting the multisubunit RNA polymerase III. It binds to a conserved region of the enzyme, distinct from the active site, and allosterically modulates its function. This binding event is thought to trap the enzyme in a pre-translocated state, thereby preventing the addition of subsequent nucleotides to the growing RNA chain and halting transcription.
Application Notes
Investigating the Role of RNA Polymerase III in Cancer Biology
Dysregulation of RNA Polymerase III activity has been implicated in the pathogenesis of various cancers. This compound can be employed as a chemical probe to investigate the consequences of Pol III inhibition in cancer cell lines. By treating cells with this compound, researchers can study its effects on cell proliferation, viability, and other cancer-related phenotypes.
Drug Development and High-Throughput Screening
As a specific inhibitor of a key cellular enzyme, this compound can serve as a lead compound in drug discovery programs. Its structure can be used as a scaffold for the design and synthesis of novel, more potent, and selective Pol III inhibitors. Furthermore, in vitro transcription assays utilizing this compound as a positive control can be adapted for high-throughput screening of compound libraries to identify new inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
In Vitro Transcription Assay with HeLa Cell Nuclear Extract
This protocol is designed to assess the inhibitory activity of this compound on RNA Polymerase III-mediated transcription in a cell-free system.
Materials:
-
HeLa S3 nuclear extract
-
This compound (dissolved in sterile water or appropriate buffer)
-
DNA template containing a Pol III promoter (e.g., VAI gene)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
[α-³²P]UTP (for radiolabeling)
-
Transcription buffer (e.g., 20 mM HEPES-KOH pH 7.9, 100 mM KCl, 0.2 mM EDTA, 2 mM DTT, 20% glycerol)
-
MgCl₂
-
RNase inhibitor
-
Stop solution (e.g., formamide (B127407) with tracking dyes)
-
Polyacrylamide gel (denaturing)
-
Phosphor screen and imager
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube on ice, assemble the following reaction mixture:
-
HeLa nuclear extract (e.g., 5-10 µg total protein)
-
DNA template (e.g., 100-200 ng)
-
Transcription buffer
-
rNTP mix (final concentration, e.g., 500 µM each of ATP, GTP, CTP; 25 µM UTP)
-
[α-³²P]UTP (e.g., 5-10 µCi)
-
RNase inhibitor
-
This compound at various concentrations (e.g., 0, 0.1, 1, 10, 100 µM) or vehicle control.
-
Add sterile water to the final reaction volume (e.g., 25 µL).
-
-
Initiate Transcription: Add MgCl₂ to a final concentration of 6 mM to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Termination: Stop the reaction by adding an equal volume of stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run at an appropriate voltage until the tracking dyes have migrated a sufficient distance.
-
Visualization and Quantification: Dry the gel, expose it to a phosphor screen, and visualize the radiolabeled RNA transcripts using a phosphor imager. Quantify the band intensities to determine the inhibitory effect of this compound.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
This compound (dissolved in a vehicle compatible with cell culture, e.g., DMSO or sterile water)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 10, 100, 1000 µM) or vehicle control. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Conclusion
This compound is a valuable research tool for scientists investigating the function of RNA Polymerase III and for professionals in the early stages of drug development. The protocols and information provided herein offer a foundation for utilizing this specific inhibitor in a variety of experimental contexts. As with any potent biological inhibitor, careful dose-response studies and appropriate controls are essential for generating meaningful and reproducible data.
References
Application Notes and Protocols for Tagetitoxin Inhibition Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagetitoxin is a bacterial phytotoxin produced by Pseudomonas syringae pv. tagetis. It is a potent inhibitor of RNA synthesis in susceptible organisms, leading to symptoms such as apical chlorosis in plants. These application notes provide detailed experimental designs and protocols to investigate the inhibitory effects of this compound on transcription. The primary molecular target of this compound is the multisubunit RNA polymerase (RNAP), and it exhibits selectivity for bacterial, chloroplast, and eukaryotic RNA polymerase III.[1][2] Notably, eukaryotic RNA polymerase I and II, as well as single-subunit phage RNA polymerases, are significantly less sensitive to inhibition by this compound.[1][2]
The mechanism of inhibition involves this compound binding within the secondary channel of the RNAP, near the enzyme's active site. This binding stabilizes the "trigger loop," a flexible element of the RNAP, in an inactive conformation, thereby impeding transcription elongation.[3][4] The following protocols describe both in vitro and cell-based assays to quantify the inhibitory activity of this compound and to characterize its mechanism of action.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The following table summarizes the reported inhibitory concentrations of this compound against various RNA polymerases.
| RNA Polymerase Source | Enzyme Type | Inhibitory Concentration (IC50) | Reference |
| Escherichia coli | Bacterial RNAP | < 1 µM | [1][5] |
| Chloroplasts | Chloroplast RNAP | < 1 µM | [1][6] |
| Saccharomyces cerevisiae | Eukaryotic RNAP III | 0.3 - 3.0 µM | [2] |
| Human (HeLa cell extract) | Eukaryotic RNAP III | 0.3 - 3.0 µM | [2] |
| Wheat germ | Eukaryotic RNAP II | > 100 µM | [1][5] |
| Bacteriophage T7/SP6 | Phage RNAP | > 1 mM | [1] |
Signaling Pathway of this compound Inhibition
Figure 1. Mechanism of this compound Inhibition of RNA Polymerase.
Experimental Protocols
Protocol 1: In Vitro Transcription Inhibition Assay using Radiolabeled Nucleotides
This protocol describes a method to determine the IC50 of this compound against a purified RNA polymerase (e.g., from E. coli) by measuring the incorporation of a radiolabeled nucleotide into newly synthesized RNA.
Materials:
-
Purified RNA polymerase (e.g., E. coli RNAP holoenzyme)
-
Linear DNA template containing a suitable promoter (e.g., T7A1 promoter)
-
This compound stock solution (in water or appropriate buffer)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP) at high concentration (e.g., 10 mM)
-
Radiolabeled ribonucleoside triphosphate (e.g., [α-³²P]UTP or [³H]UTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Experimental Workflow:
Figure 2. Workflow for In Vitro Transcription Inhibition Assay.
Procedure:
-
Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing transcription buffer, the DNA template, unlabeled rNTPs, and the radiolabeled rNTP.
-
Aliquot the master mix: Distribute the master mix into a series of reaction tubes.
-
Add this compound: To each tube, add varying concentrations of this compound. Include a no-inhibitor control (vehicle only) and a no-enzyme control.
-
Initiate transcription: Start the reaction by adding a pre-determined amount of RNA polymerase to each tube. The final reaction volume is typically 20-50 µL.
-
Incubation: Incubate the reactions at 37°C for a set period (e.g., 10-30 minutes), ensuring the reaction is in the linear range of RNA synthesis.
-
Stop the reaction: Terminate the reactions by adding an equal volume of stop solution or by spotting the reaction mixture onto glass fiber filters and immersing them in cold 5% TCA.
-
Precipitate and wash: If using TCA precipitation, wash the filters several times with cold 5% TCA and then with ethanol (B145695) to remove unincorporated nucleotides.
-
Quantify radioactivity: Place the dried filters into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data analysis:
-
Subtract the counts from the no-enzyme control from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Expected Results:
A dose-dependent decrease in the incorporation of the radiolabeled nucleotide is expected with increasing concentrations of this compound.
Protocol 2: Cell-Based Luciferase Reporter Assay for Transcription Inhibition
This protocol describes a cell-based assay to assess the effect of this compound on the activity of a specific RNA polymerase (e.g., RNAP III) in a cellular context using a luciferase reporter gene.
Materials:
-
Mammalian or yeast cell line suitable for transfection
-
Reporter plasmid containing a luciferase gene (e.g., Firefly luciferase) driven by a promoter specific for the RNA polymerase of interest (e.g., a U6 promoter for RNAP III).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter insensitive to this compound (e.g., a CMV promoter for RNAP II) for normalization.
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Experimental Workflow:
Figure 3. Workflow for Cell-Based Luciferase Reporter Assay.
Procedure:
-
Cell seeding: Seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Expression: Incubate the cells for 24-48 hours to allow for the expression of the reporter genes.
-
This compound treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for an additional period (e.g., 6-24 hours) to allow the inhibitor to take effect.
-
Cell lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase measurement: Following the manufacturer's instructions for the dual-luciferase assay system, measure the Firefly luciferase activity, and then the Renilla luciferase activity in the same sample using a luminometer.
-
Data analysis:
-
For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Calculate the percentage of inhibition for each this compound concentration relative to the normalized activity of the vehicle-only control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Expected Results:
A dose-dependent decrease in the normalized Firefly luciferase activity is expected with increasing concentrations of this compound, indicating inhibition of the target RNA polymerase. The Renilla luciferase activity should remain relatively constant across all treatments.
References
- 1. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new inhibitor of eukaryotic transcription by RNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits RNA polymerase through trapping of the trigger loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptional activities of the chloroplast-nuclei and proplastid-nuclei isolated from tobacco exhibit different sensitivities to this compound: implication of the presence of distinct RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tagetitoxin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Tagetitoxin (TGT) is a phytotoxin produced by the bacterium Pseudomonas syringae pv. tagetis.[1][2][3] It is a potent inhibitor of RNA synthesis in susceptible organisms.[4][5] Its primary mechanism of action is the inhibition of multisubunit RNA polymerases (RNAPs), including those found in chloroplasts and bacteria, as well as eukaryotic RNA polymerase III.[1] Notably, eukaryotic RNA polymerase I and II, along with single-subunit RNA polymerases, exhibit relative insensitivity to this compound.[1] This selectivity makes it a valuable tool for studying transcription and for potential development as an antimicrobial or herbicidal agent.
Safety and Handling Precautions
Given the lack of specific toxicity data, this compound should be handled with the same level of caution as other potent microbial toxins. The primary routes of exposure are inhalation of aerosols, ingestion, and accidental inoculation.[6]
2.1. Engineering Controls
-
All work involving this compound, especially the handling of dry powder or concentrated solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to prevent aerosol generation and inhalation.[7][8]
-
Work surfaces should be covered with absorbent, disposable liners.[7]
-
Access to the laboratory area where this compound is being used should be restricted to authorized personnel.[7]
2.2. Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double gloving is recommended. Gloves must be changed immediately if contaminated.
-
Lab Coat: A dedicated lab coat or disposable gown should be worn.
-
Eye Protection: Safety glasses with side shields or a face shield must be worn.[8]
-
Respiratory Protection: If there is a significant risk of aerosol generation that cannot be contained by a fume hood or BSC, a properly fitted respirator (e.g., N95 or higher) should be used.
2.3. Handling Procedures
-
Reconstitution: Whenever possible, purchase this compound in solution. If working with a lyophilized powder, reconstitute the entire vial by slowly injecting the solvent through the septum to avoid creating dust.[8] Do not open the vial of dry powder.
-
Aliquoting: Prepare aliquots of stock solutions to minimize freeze-thaw cycles and reduce the frequency of handling the concentrated stock.
-
Transport: Transport this compound solutions in sealed, shatter-proof secondary containers.[7]
2.4. Decontamination and Waste Disposal
-
Spills: In case of a spill, evacuate the area and allow any aerosols to settle. The spill should be covered with absorbent material and decontaminated with a freshly prepared 10% bleach solution (0.5% sodium hypochlorite) or 1 M sodium hydroxide (B78521), allowing for a contact time of at least 30 minutes before cleanup.[7] All materials used for cleanup should be treated as hazardous waste.
-
Liquid Waste: All liquid waste containing this compound should be inactivated by adding bleach to a final concentration of 10% or sodium hydroxide to 1 M and allowing it to sit for at least 30 minutes before disposal according to institutional guidelines.
-
Solid Waste: All contaminated solid waste (e.g., pipette tips, tubes, gloves, absorbent paper) should be placed in a designated hazardous waste container and disposed of according to institutional protocols, which may include autoclaving followed by incineration.[6]
2.5. Storage
-
Store this compound in a clearly labeled, sealed container.
-
For short-term storage (days to weeks), a temperature of 0-4°C is recommended.[9]
-
For long-term storage (months to years), store at -20°C.[9]
-
This compound is reported to be sensitive to acidic conditions and may decompose in aqueous solutions over time.[10]
-
Store in a locked and secure location to prevent unauthorized access.[11]
Quantitative Data
| Parameter | Value | Organism/System | Reference |
| Inhibition of RNA Polymerase | |||
| IC50 | 0.1 µg/mL (147 nM) | Escherichia coli RNA polymerase | [12] |
| Effective Concentration | < 1 µM | Chloroplast and E. coli RNA polymerase | [4] |
| Ineffective Concentration | > 100 µM | Wheat germ nuclear RNA polymerase II | [4] |
| Ineffective Concentration | up to 1 mM | Bacteriophage T7 or SP6 RNA polymerase | [4] |
| Bioassay | |||
| Dilution End-Point | 10 ng/50 µL (295 nM) | Sunflower seedlings (apical chlorosis) | [12] |
Mechanism of Action
This compound inhibits transcription by binding to the secondary channel of multisubunit RNA polymerases.[13] This binding stabilizes the pre-translocated state of the elongation complex, thereby slowing down the addition of the next nucleotide.[14][15] It is believed that a magnesium ion, coordinated by the toxin's phosphate (B84403) group and active site residues, plays a key role in stabilizing an inactive transcription intermediate.[13] This mechanism effectively stalls the transcription process.
Experimental Protocols
In Vitro RNA Polymerase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on bacterial RNA polymerase.
Materials:
-
This compound stock solution (e.g., 1 mM in RNase-free water)
-
Bacterial RNA Polymerase (e.g., E. coli RNAP holoenzyme)
-
Linear DNA template containing a suitable promoter (e.g., T7 A1 promoter)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP) solution
-
[α-³²P]UTP or other labeled nucleotide
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 10 mM DTT, 0.01% Triton X-100)
-
Stop solution (e.g., formamide (B127407) loading buffer with 20 mM EDTA)
-
RNase-free water
-
Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)
-
TBE buffer
-
Phosphorimager screen and imager
Procedure:
-
Prepare Transcription Reactions:
-
In RNase-free microcentrifuge tubes, assemble the following components on ice. The final volume of the reaction is typically 20 µL.
-
RNase-free water to final volume
-
4 µL of 5X Transcription Buffer
-
1 µL of linear DNA template (e.g., 100 ng/µL)
-
1 µL of rNTP mix (e.g., 2.5 mM each of ATP, GTP, CTP; 250 µM UTP)
-
0.5 µL of [α-³²P]UTP
-
Variable volume of this compound solution to achieve desired final concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM).
-
1 µL of RNA Polymerase (e.g., 1 U/µL)
-
-
-
Incubation:
-
Mix the components gently by pipetting.
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Stop Reaction:
-
Add an equal volume (20 µL) of stop solution to each reaction.
-
Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.
-
-
Gel Electrophoresis:
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel in 1X TBE buffer until the dye front reaches the bottom.
-
-
Visualization and Analysis:
-
Expose the gel to a phosphorimager screen.
-
Scan the screen using a phosphorimager.
-
Quantify the intensity of the transcript bands to determine the extent of inhibition at different this compound concentrations.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound purification and partial characterization [agris.fao.org]
- 3. Total Synthesis of this compound - ChemistryViews [chemistryviews.org]
- 4. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mode of action of this compound [inis.iaea.org]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Biologically-Derived Toxins | UMN University Health & Safety [hsrm.umn.edu]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. jcesom.marshall.edu [jcesom.marshall.edu]
- 12. researchgate.net [researchgate.net]
- 13. Structural basis for transcription inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits transcription by stabilizing pre-translocated state of the elongation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits transcription by stabilizing pre-translocated state of the elongation complex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Tagetitoxin instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the instability of tagetitoxin in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a bacterial phytotoxin produced by Pseudomonas syringae pv. tagetis. It is a selective inhibitor of bacterial and chloroplast RNA polymerases, as well as eukaryotic RNA polymerase III.[1][2] Its inhibitory action involves binding to the active site of the RNA polymerase.[3] This interaction stabilizes the pre-translocated state of the elongation complex, which in turn slows down the addition of the subsequent nucleotide.[4] this compound does not appear to compete with nucleoside triphosphates (NTPs) or directly inhibit the chemistry of RNA synthesis.[4]
Q2: Is this compound stable in aqueous solutions?
No, this compound is known to gradually decompose in aqueous solutions. One study observed that after 4-6 weeks in a D₂O solution, additional peaks appeared in the ¹H NMR spectrum, indicating degradation of the molecule.[5] While specific degradation kinetics are not widely published, it is crucial to handle aqueous solutions of this compound with care to ensure experimental reproducibility.
Q3: What are the primary factors that can affect the stability of this compound in my experiments?
While specific data for this compound is limited, based on the stability of similar organophosphorus compounds, the following factors are likely to influence its stability in aqueous solutions:
-
pH: Organophosphates are generally more stable in acidic to neutral conditions and degrade more rapidly in alkaline (basic) solutions.[6]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[6][7]
-
Storage Duration: As with many small molecules in solution, prolonged storage can lead to degradation. It is advisable to use freshly prepared solutions whenever possible.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can degrade the compound. It is recommended to store solutions in single-use aliquots.
Troubleshooting Guide: Inconsistent Results with this compound
Q4: My in vitro transcription assay is yielding inconsistent or no inhibition with this compound. What are the possible causes?
Inconsistent results in the presence of this compound can stem from several factors, including the inhibitor's stability. Below is a troubleshooting workflow to help identify the root cause.
References
- 1. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies towards the total synthesis of this compound - UCL Discovery [discovery.ucl.ac.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound inhibits transcription by stabilizing pre-translocated state of the elongation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal stability of organophosphorus pesticide triazophos and its relevance in the assessment of risk to the consumer of triazophos residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in experiments involving Tagetitoxin
Welcome to the technical support center for experiments involving Tagetitoxin (TGT). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (TGT) is a phytotoxin produced by the bacterium Pseudomonas syringae pv. tagetis.[1][2][3] Its primary mechanism of action is the inhibition of transcription by targeting multisubunit RNA polymerases (RNAPs).[1][2][4][5] Specifically, TGT is a potent inhibitor of bacterial RNAP, chloroplast RNAP, and eukaryotic RNA Polymerase III (Pol III).[1][2][3][6] It does not significantly inhibit eukaryotic RNA Polymerase I and II or single-subunit phage RNAPs.[1][3] TGT binds near the active site of the RNAP and stabilizes the pre-translocated state of the elongation complex, thereby slowing down the addition of subsequent nucleotides.[4][7] This inhibition is achieved by interacting with the trigger loop (TL), a flexible element of the RNAP, and stabilizing it in an inactive conformation.[1][8]
Q2: Why am I observing variable or no inhibition of my target gene transcription?
A2: The inhibitory effect of this compound is known to be sequence-dependent.[4][7][9] TGT enhances pausing at intrinsic pause sites within the transcribed sequence.[1][9] Therefore, the extent of inhibition can vary significantly depending on the specific DNA template being transcribed.[9] If you are not observing inhibition, it is possible that the transcribed region of your gene of interest lacks strong RNAP pause sites that are sensitive to TGT.
Q3: I am seeing unexpected results or potential off-target effects. Is this common with this compound?
A3: While this compound is considered a selective inhibitor of RNA Polymerase III in eukaryotes, it is crucial to remember its potent inhibitory activity against bacterial and chloroplast RNAPs.[1][3] If your experimental system involves bacteria (e.g., as a host for plasmid production) or plant cells, off-target effects on these polymerases are expected. In mammalian systems, the primary "off-target" consideration would be unintended inhibition of mitochondrial transcription, as mitochondrial RNAP can sometimes be sensitive to bacterial RNAP inhibitors. However, the major nuclear RNA Polymerases I and II are largely insensitive to TGT.[1][3]
Q4: What is the recommended storage and handling for this compound?
A4: this compound is known to be sensitive to acidic conditions. Decomposition has been observed at pH 4 within 30 minutes.[10] Therefore, it is critical to maintain a neutral or slightly basic pH in all buffers used for storage and experiments. For long-term storage, it is advisable to store this compound solutions at -20°C or below. Avoid repeated freeze-thaw cycles.
Q5: At what concentration should I use this compound in my in vitro transcription assay?
A5: The effective concentration of this compound can vary depending on the specific experimental conditions, including the template and nucleotide concentrations.[6] However, in vitro transcription reactions with chloroplast or E. coli RNA polymerase are typically inhibited at this compound concentrations of less than 1 µM.[3] For eukaryotic RNA Polymerase III, inhibition is also observed in the micromolar range. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of transcription | Sequence-dependent effects: The target DNA sequence may lack TGT-sensitive pause sites.[9] | - Test a different region of the gene or a different gene known to be sensitive to TGT as a positive control.- Increase the concentration of this compound in a stepwise manner. |
| Incorrect polymerase: The transcription in your system may not be driven by RNA Polymerase III. | - Verify that your gene of interest is a Pol III transcript (e.g., tRNAs, 5S rRNA, U6 snRNA).- Use specific inhibitors for Pol I (e.g., low concentrations of actinomycin (B1170597) D) or Pol II (e.g., α-amanitin) to confirm the polymerase involved. | |
| Degraded this compound: The compound may have lost activity due to improper storage or handling. | - Prepare fresh this compound stock solutions.- Ensure all buffers are at a neutral or slightly basic pH.[10] | |
| Inconsistent results between experiments | Variability in reaction components: Differences in nucleotide or template concentrations can affect TGT potency.[6] | - Use a master mix for setting up reactions to ensure consistency.- Carefully control the concentration of all components in your transcription assay. |
| Pipetting errors: Inaccurate pipetting of the inhibitor can lead to variability. | - Use calibrated pipettes and ensure proper mixing of the reaction components. | |
| Inhibition of transcription in a Pol II-driven system | High concentration of this compound: Although selective, very high concentrations might have minor effects on other polymerases. | - Perform a dose-response experiment to find the minimal effective concentration for Pol III inhibition with no effect on Pol II.- Wheat germ nuclear RNA polymerase II is only affected at concentrations greater than 100 µM.[3] |
| Contamination: The experimental system might be contaminated with bacteria. | - Use sterile techniques and antibiotic/antimycotic agents in cell culture.- Check for bacterial contamination in your reagents. |
Experimental Protocols
In Vitro Transcription Inhibition Assay with E. coli RNA Polymerase
This protocol is adapted from methodologies described in the literature.[2][3]
1. Reagents:
- E. coli RNA Polymerase Holoenzyme
- Linear DNA template containing a suitable promoter (e.g., T7A1)
- Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)
- NTP mix (ATP, GTP, CTP, UTP at desired concentrations)
- [α-³²P]UTP for radiolabeling
- This compound stock solution (in water or a suitable neutral buffer)
- Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
2. Procedure:
- Assemble the transcription reaction mix on ice. For a 20 µL reaction, combine:
- 4 µL of 5X Transcription Buffer
- 2 µL of DNA template (e.g., 100 ng/µL)
- 2 µL of NTP mix (e.g., 2 mM each of ATP, GTP, CTP; 0.2 mM UTP)
- 1 µL of [α-³²P]UTP
- Variable amount of this compound or vehicle control
- Nuclease-free water to a final volume of 18 µL.
- Add 2 µL of E. coli RNA Polymerase Holoenzyme.
- Incubate the reaction at 37°C for 30 minutes.
- Stop the reaction by adding 20 µL of Stop Solution.
- Denature the samples by heating at 95°C for 5 minutes.
- Analyze the transcripts by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography.
Visualizations
This compound's Mechanism of Action
References
- 1. This compound Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for transcription inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Novel Small-Molecule Inhibitors of RNA Polymerase III - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits transcription by stabilizing pre-translocated state of the elongation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits RNA polymerase through trapping of the trigger loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibition of RNA polymerase III transcription results from enhanced pausing at discrete sites and is template-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Open Flask: this compound: Total Synthesis with Friends [openflask.blogspot.com]
how to minimize off-target effects of Tagetitoxin
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Tagetitoxin and to help minimize potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of multi-subunit RNA polymerases.[1][2][3][4][5] It functions by binding to the "trigger loop" of the RNA polymerase, a flexible element crucial for catalysis and substrate selection.[1][2] By interacting with the trigger loop, this compound stabilizes it in an inactive conformation, thereby inhibiting transcription elongation.[2] It is considered an uncompetitive inhibitor, meaning it can bind to the enzyme-substrate complex.[1]
Q2: What is the specificity of this compound for different RNA polymerases?
A2: this compound exhibits significant specificity for certain types of RNA polymerases. It is a potent inhibitor of bacterial, chloroplast, and eukaryotic RNA polymerase III (Pol III).[1][3] In contrast, it is a much weaker inhibitor of eukaryotic nuclear RNA polymerase II (Pol II) and does not significantly inhibit single-subunit phage RNA polymerases (like T7 or SP6) or eukaryotic RNA polymerase I (Pol I).[1][6] This specificity is crucial for its use in research, particularly in eukaryotic systems.
Q3: Given its specificity, should I be concerned about off-target effects in mammalian cells?
A3: While this compound is significantly less potent against mammalian nuclear RNA polymerase II (which transcribes protein-coding genes), off-target effects are still a possibility, especially at high concentrations.[6] The primary on-target effect in mammalian cells will be the inhibition of RNA polymerase III, which is responsible for transcribing small non-coding RNAs like tRNAs and 5S rRNA. Potential off-target effects could arise from weak inhibition of Pol II or other unforeseen interactions within the complex cellular environment. Therefore, it is essential to perform dose-response experiments and validate your findings with appropriate controls.
Q4: What is the recommended starting concentration for this compound in cell culture experiments?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. Based on in vitro transcription assays, inhibition of E. coli RNA polymerase occurs at concentrations less than 1 µM, while inhibition of wheat germ nuclear RNA polymerase II requires concentrations greater than 100 µM.[6] For mammalian cell culture, it is crucial to perform a dose-response curve to determine the optimal concentration that inhibits Pol III activity without causing excessive cytotoxicity. A starting point for such a curve could be in the low micromolar range.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Cell Toxicity Observed at Expected Effective Concentrations | 1. This compound concentration is too high for the specific cell line. 2. Off-target effects leading to cellular stress and apoptosis. 3. Contamination of the this compound stock solution. | 1. Perform a dose-response experiment (e.g., using an MTT assay) to determine the IC50 value for your cell line and select a concentration with minimal toxicity. 2. Lower the concentration of this compound and/or reduce the treatment duration. 3. Ensure the purity of your this compound stock and consider sterile filtering. |
| Variability in Experimental Results | 1. Inconsistent this compound concentration across experiments. 2. Cell passage number and confluency affecting cellular response. 3. Instability of this compound in culture media over long incubation times. | 1. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. 2. Use cells within a consistent passage number range and seed them to reach a consistent confluency at the time of treatment. 3. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. |
| Suspected Off-Target Gene Expression Changes | 1. Weak inhibition of RNA Polymerase II at high this compound concentrations. 2. Indirect effects of Pol III inhibition on cellular homeostasis. | 1. Use the lowest effective concentration of this compound that inhibits Pol III activity. 2. Validate changes in gene expression using an orthogonal method (e.g., RT-qPCR for a panel of housekeeping and stress-response genes). 3. Perform RNA-sequencing at different this compound concentrations to globally assess off-target transcriptional changes. |
Data Summary
Table 1: Comparative Inhibition of RNA Polymerases by this compound
| RNA Polymerase Type | Source | Effective Inhibitory Concentration | Reference |
| Chloroplast RNA Polymerase | Plant | < 1 µM | [6] |
| Bacterial RNA Polymerase | E. coli | < 1 µM | [6] |
| Eukaryotic RNA Polymerase II | Wheat Germ | > 100 µM | [6] |
| Phage RNA Polymerase | T7 or SP6 | > 1 mM (no significant inhibition) | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium.[7] Incubate overnight at 37°C in a CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan (B1609692) crystals.[7]
-
Incubate at 37°C for 4 hours to overnight, until the formazan is fully dissolved.[7]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Off-Target Gene Expression Analysis using RT-qPCR
This protocol is to assess the effect of this compound on the expression of non-Pol III transcribed genes.
Materials:
-
Cells treated with this compound and a vehicle control
-
RNA isolation kit
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR primers for target genes (e.g., housekeeping genes like GAPDH, ACTB; stress-response genes like HSP70) and a Pol III-transcribed gene (e.g., a specific tRNA or 5S rRNA) as a positive control for inhibition.
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
Treat cells with the desired concentration of this compound and a vehicle control for the specified duration.
-
Isolate total RNA from the cells using a commercial RNA isolation kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit. Include a "no reverse transcriptase" control to check for genomic DNA contamination.[8]
-
Set up qPCR reactions in triplicate for each gene of interest using your cDNA, primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated and control samples. Normalize to a stable housekeeping gene.
Visualizations
Caption: Mechanism of this compound action on RNA Polymerase.
Caption: Experimental workflow for minimizing off-target effects.
Caption: Troubleshooting logic for high cell toxicity.
References
- 1. This compound Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits RNA polymerase through trapping of the trigger loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits transcription by stabilizing pre-translocated state of the elongation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are RNAP inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are RNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 6. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Improving the Reproducibility of Tagetitoxin-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of tagetitoxin-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phytotoxin produced by Pseudomonas syringae pv. tagetis that acts as a potent inhibitor of transcription.[1][2][3] Its primary mechanism involves binding to the secondary channel of multi-subunit RNA polymerases (RNAPs).[1] This binding stabilizes the "trigger loop," a flexible element of the enzyme crucial for catalysis, in an inactive conformation.[1][4] this compound also increases the stability of the pre-translocated state of the transcription elongation complex, which slows down the addition of subsequent nucleotides.[5]
Q2: Which RNA polymerases are inhibited by this compound?
This compound exhibits specificity for certain types of RNA polymerases. It is a potent inhibitor of:
-
Eukaryotic RNA polymerase III[8]
It is a poor inhibitor of eukaryotic RNA polymerase II and does not significantly affect single-subunit phage RNA polymerases like T7 and SP6.[6][7]
Q3: How should I store and handle my this compound stock solutions?
-
Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term storage.
-
For short-term storage, 4°C is acceptable, but it is advisable to use the solution within a short period.
-
Protect solutions from light, as many complex organic molecules are light-sensitive.[9]
-
When preparing for an experiment, allow the aliquot to equilibrate to room temperature before use to prevent condensation from entering the tube.
Q4: I am observing significant variability in the level of inhibition between my experiments. What are the potential causes?
Variability in this compound inhibition assays can stem from several factors:
-
Template-Dependent Inhibition: The inhibitory effect of this compound is known to be sequence-dependent.[10] The toxin is more effective at sites on the DNA template where the RNA polymerase naturally pauses.[10] If you are using different templates between experiments, you can expect to see variations in inhibition.
-
Reagent Integrity: The activity of RNA polymerase can degrade with improper storage or multiple freeze-thaw cycles. Similarly, ensure your nucleotide triphosphates (NTPs) have not degraded.
-
Pipetting Accuracy: Small variations in the pipetting of the enzyme, template, NTPs, or this compound can lead to significant differences in the final reaction concentrations and observed inhibition.
-
RNase Contamination: Contamination with RNases will degrade your RNA transcripts, leading to lower signal and potentially confounding your inhibition results.
Data Presentation
This compound Inhibitory Concentrations
While specific IC50 values are not consistently reported across the literature, the following table summarizes the effective inhibitory concentrations of this compound against various RNA polymerases.
| RNA Polymerase Type | Source Organism/System | Effective Inhibitory Concentration | Reference |
| Chloroplast RNAP | Tobacco | 95-99% inhibition at 10 µM | [11][12] |
| Bacterial RNAP | Escherichia coli | < 1 µM | [6][7] |
| Eukaryotic RNAP III | Human (HeLa cell extracts) | 0.3 - 3.0 µM | [8] |
| Eukaryotic RNAP III | Bombyx mori (silk moth) | 0.3 - 3.0 µM | [8] |
| Eukaryotic RNAP III | Saccharomyces cerevisiae (yeast) | 0.3 - 3.0 µM | [8] |
| Eukaryotic RNAP II | Wheat germ | > 100 µM | [6][7] |
| Phage RNAP | T7, SP6 | No significant inhibition up to 1 mM | [6] |
Experimental Protocols
Representative In Vitro Transcription Inhibition Assay with this compound
This protocol is a representative methodology synthesized from procedures described in the literature for assessing the inhibitory effect of this compound on in vitro transcription.
1. Reagents and Buffers:
-
Transcription Buffer (5X): 200 mM Tris-HCl (pH 8.0), 50 mM MgCl₂, 500 mM KCl, 5 mM DTT, 250 µg/mL Bovine Serum Albumin (BSA). Store in aliquots at -20°C.
-
RNA Polymerase: E. coli RNA polymerase holoenzyme. Store in a glycerol-containing buffer at -20°C.
-
DNA Template: A linearized plasmid or a PCR product containing a suitable promoter (e.g., T7A1 or a bacterial promoter) upstream of the transcribed region.
-
NTP Mix: 10 mM each of ATP, GTP, CTP, and UTP. Store in aliquots at -20°C.
-
Radiolabeled UTP: [α-³²P]UTP or [³H]UTP for transcript detection.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) in nuclease-free water or a suitable buffer. Store in single-use aliquots at -20°C or -80°C.
-
RNase Inhibitor: A commercial RNase inhibitor.
-
Stop Solution: Formamide (B127407) loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue).
2. Assay Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube on ice, assemble the following components in order:
-
Nuclease-free water to a final volume of 20 µL.
-
4 µL of 5X Transcription Buffer.
-
2 µL of 10 mM ATP, GTP, CTP mix.
-
0.5 µL of 10 mM UTP.
-
0.5 µL of radiolabeled UTP.
-
1 µL of RNase Inhibitor.
-
1 µL of DNA template (e.g., 100 ng/µL).
-
A variable amount of this compound solution to achieve the desired final concentrations (and a vehicle control).
-
-
Enzyme Addition: Add 1 µL of RNA polymerase to each reaction tube. Mix gently by pipetting.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reactions by adding 20 µL of Stop Solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Analysis: Analyze the transcripts by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography or phosphorimaging.
3. Data Analysis:
-
Quantify the intensity of the bands corresponding to the full-length RNA transcript in each lane.
-
Normalize the transcript signal in the this compound-treated samples to the vehicle control.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Mandatory Visualizations
This compound's Mechanism of Action on RNA Polymerase
Caption: Mechanism of this compound-mediated inhibition of RNA polymerase.
General Experimental Workflow for a this compound Inhibition Assay
Caption: Experimental workflow for an in vitro transcription inhibition assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No RNA transcript in any lane (including control) | 1. Inactive RNA polymerase.2. Degraded DNA template.3. Incorrect buffer composition (e.g., missing Mg²⁺).4. RNase contamination. | 1. Use a fresh aliquot of RNA polymerase; perform a positive control with a known good enzyme.2. Verify template integrity on an agarose (B213101) gel; re-purify if necessary.3. Prepare fresh transcription buffer from stock solutions.4. Use RNase-free reagents and consumables; add RNase inhibitor to the reaction. |
| Weak RNA transcript signal in all lanes | 1. Suboptimal incubation time or temperature.2. Low concentration of a limiting reagent (e.g., NTPs, template).3. Inefficient radiolabel incorporation. | 1. Optimize incubation time (e.g., 30-60 min) and temperature (usually 37°C).2. Increase the concentration of the template or NTPs.3. Ensure the radiolabeled nucleotide is not expired and has sufficient specific activity. |
| Inconsistent inhibition between replicate experiments | 1. Template-dependent effects of this compound.2. Degradation of this compound stock solution.3. Inconsistent pipetting or mixing.4. Lot-to-lot variability in RNA polymerase. | 1. If using different templates, be aware that inhibition levels will vary. For reproducibility, use the same template for all comparative experiments.2. Prepare fresh this compound dilutions from a new aliquot for each experiment.3. Ensure accurate pipetting, especially for small volumes. Calibrate pipettes regularly. Mix reactions thoroughly but gently.4. If using a new batch of polymerase, perform a titration to ensure consistent activity. |
| Smearing of RNA bands on the gel | 1. RNase contamination.2. Overloading of the gel.3. Incomplete denaturation of RNA. | 1. Maintain a strict RNase-free environment.2. Load less sample onto the gel.3. Ensure the stop solution contains a sufficient concentration of formamide and that samples are heated to 95°C before loading. |
| Unexpectedly high or low IC50 value | 1. Incorrect concentration of this compound stock solution.2. The specific DNA template used has few or many RNAP pause sites.3. Assay conditions favor or disfavor this compound binding. | 1. Verify the concentration of your this compound stock, if possible, by spectrophotometry or use a new, validated batch.2. The IC50 is template-dependent. The obtained value is specific to the template and assay conditions used.3. Ensure consistent buffer conditions, especially ion concentrations, as this can affect enzyme kinetics and inhibitor binding. |
References
- 1. This compound Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mode of action of this compound (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 3. The mode of action of this compound [inis.iaea.org]
- 4. This compound inhibits RNA polymerase through trapping of the trigger loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits transcription by stabilizing pre-translocated state of the elongation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a new inhibitor of eukaryotic transcription by RNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibition of RNA polymerase III transcription results from enhanced pausing at discrete sites and is template-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transcriptional activities of the chloroplast-nuclei and proplastid-nuclei isolated from tobacco exhibit different sensitivities to this compound: implication of the presence of distinct RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating Tagetitoxin: A Technical Guide to Overcoming Solubility Challenges
For Researchers, Scientists, and Drug Development Professionals
Tagetitoxin, a potent inhibitor of RNA polymerase, presents both significant opportunities and practical challenges in experimental research. One of the most common hurdles encountered is its solubility. This technical support center provides a comprehensive resource for understanding and addressing issues related to this compound's solubility, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for dissolving this compound.[1] For optimal results, it is crucial to use anhydrous, high-purity DMSO.
Q2: I am observing precipitation after adding this compound to my aqueous buffer. What should I do?
A2: Precipitation upon addition to aqueous solutions is a common issue. This is often due to the lower solubility of this compound in aqueous media compared to organic solvents. To address this:
-
Prepare a high-concentration stock solution in DMSO first.
-
Serially dilute the DMSO stock into your aqueous buffer. Ensure vigorous vortexing or mixing during dilution.
-
Avoid high concentrations of this compound in your final aqueous solution. It is advisable to perform preliminary tests to determine the maximum soluble concentration in your specific buffer system.
-
Consider the final concentration of DMSO in your experiment. High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% in most cell-based assays.
Q3: How should I store this compound to maintain its stability?
A3: Proper storage is critical for the long-term stability of this compound.
-
Solid Form: Store lyophilized this compound in a tightly sealed container at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1] Protect from light and moisture.
-
Stock Solutions: Prepare aliquots of your high-concentration stock solution in DMSO to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C.
Q4: Is this compound stable at different pH and temperature ranges?
A4: While specific data on the pH and temperature stability of this compound is limited, general recommendations for similar molecules suggest that neutral to slightly acidic pH conditions are preferable. Extreme pH values and high temperatures should be avoided to prevent potential degradation. It is recommended to prepare fresh dilutions from your frozen stock for each experiment.
Troubleshooting Guide: Solubility Issues
This guide provides a structured approach to resolving common solubility problems encountered when working with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound powder is not dissolving in the initial solvent. | - Inappropriate solvent selection.- Low-quality or wet solvent.- Insufficient mixing. | - Switch to anhydrous, high-purity DMSO. - Gently warm the solution to 37°C and vortex. Caution: Avoid excessive heat.- Use sonication for brief periods to aid dissolution. |
| Precipitate forms immediately upon dilution into an aqueous buffer. | - Exceeding the solubility limit in the aqueous buffer.- Buffer components interacting with this compound. | - Decrease the final concentration of this compound. - Increase the percentage of DMSO in the final solution (while considering cellular toxicity).- Test different aqueous buffers to identify potential compatibility issues. |
| A clear solution becomes cloudy or shows precipitation over time. | - Compound instability and degradation.- Saturation has been reached at the storage temperature. | - Prepare fresh dilutions for each experiment. - Store stock solutions at -20°C in aliquots. - Filter-sterilize the final diluted solution before use in cell culture. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
Lyophilized this compound
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Carefully open the vial and add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Recap the vial and vortex gently until the powder is completely dissolved. A clear solution should be obtained.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes appropriate for single-use to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Dilution of this compound for In Vitro Assays
Objective: To prepare a working solution of this compound in an aqueous buffer for use in cellular or biochemical assays.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the aqueous buffer to achieve the final desired concentration.
-
During each dilution step, add the this compound stock dropwise to the aqueous buffer while continuously vortexing to ensure rapid and uniform mixing. This helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiment.
Signaling Pathway and Experimental Workflow
This compound primarily functions by inhibiting RNA polymerase, thereby affecting gene transcription.[2][3][4] This mechanism is central to its cytotoxic and phytotoxic effects.
Caption: The inhibitory effect of this compound on RNA Polymerase.
The following workflow outlines the key steps for conducting an experiment involving this compound, from preparation to data analysis.
Caption: A streamlined workflow for this compound experiments.
References
impact of pH and temperature on Tagetitoxin activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tagetitoxin. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: While a definitive optimal pH for this compound's inhibitory activity has not been established across a wide range, its stability is a critical factor. This compound is known to be sensitive to acidic conditions and has been observed to decompose at a pH of 4. Therefore, it is crucial to maintain a neutral to slightly alkaline pH to ensure the integrity of the inhibitor. Most in vitro transcription assays with RNA polymerase III, the primary target of this compound, are conducted at a pH between 7.5 and 8.0.[1] For optimal and reproducible results, it is recommended to perform assays within this pH range.
Q2: How does temperature affect the inhibitory activity of this compound?
A2: The inhibitory activity of this compound is intrinsically linked to the activity of its target, RNA polymerase III. The stability of the transcription factor-DNA complex for RNA polymerase III has been shown to increase with temperature.[2][3] In vitro transcription assays are typically performed at temperatures ranging from 25°C to 40°C.[4][5][6] Exceeding this range may lead to a decrease in the overall transcription rate, which could be misinterpreted as an effect on this compound's potency. It is advisable to maintain a consistent temperature within the optimal range of the specific RNA polymerase III system being used.
Q3: Can I use this compound in experiments with other RNA polymerases?
A3: this compound exhibits specificity for certain RNA polymerases. It is a potent inhibitor of bacterial and chloroplast RNA polymerases, as well as eukaryotic RNA polymerase III.[7][8] However, it is significantly less effective against eukaryotic RNA polymerase I and II.[7] Therefore, it is not recommended for use as a general inhibitor of all RNA polymerases.
Q4: How should I prepare and store this compound solutions?
A4: Given its sensitivity to acidic pH, it is recommended to prepare stock solutions of this compound in a buffer with a neutral to slightly alkaline pH (e.g., 10 mM Tris-HCl, pH 7.5-8.0). For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition by this compound | Degradation of this compound: The experimental buffer may be too acidic. | Verify the pH of all buffers and solutions used in the assay. Ensure the pH is maintained between 7.5 and 8.0. Prepare fresh this compound stock solutions in a neutral or slightly alkaline buffer. |
| Suboptimal reaction temperature: The temperature of the transcription assay may be outside the optimal range for RNA polymerase III activity. | Ensure the incubation temperature is within the recommended range for your specific RNA polymerase III enzyme (typically 25°C to 40°C).[4][5][6] | |
| Incorrect polymerase type: The experiment may be using an RNA polymerase that is not a target of this compound (e.g., RNA polymerase I or II). | Confirm that the experimental setup uses bacterial, chloroplast, or eukaryotic RNA polymerase III, which are known targets of this compound.[7][8] | |
| Inconsistent results between experiments | pH variability: Small variations in buffer preparation can lead to pH shifts, affecting this compound stability. | Calibrate the pH meter before preparing buffers. Prepare a large batch of buffer to be used across multiple experiments to ensure consistency. |
| Temperature fluctuations: Inconsistent incubation temperatures can affect the rate of the transcription reaction. | Use a calibrated incubator or water bath to ensure a stable and accurate reaction temperature. | |
| Freeze-thaw cycles: Repeated freezing and thawing of this compound stock solutions can lead to degradation. | Aliquot this compound stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles. |
Data Summary
Table 1: Recommended pH and Temperature Ranges for In Vitro Transcription Assays with RNA Polymerase III
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.0 | This compound is sensitive to acidic conditions and degrades at pH 4. Maintaining a pH in this range is crucial for both inhibitor stability and enzyme activity.[1] |
| Temperature | 25°C - 40°C | This range is optimal for most RNA polymerase III enzymes. Stability of the transcription complex increases with temperature within this range.[2][3][4][5][6] |
Experimental Protocols
Protocol: In Vitro Transcription Assay to Assess this compound Activity
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
1. Reagents and Buffers:
-
Transcription Buffer (5X): 200 mM HEPES-KOH (pH 7.9), 50 mM MgCl₂, 500 mM KCl, 5 mM DTT.
-
NTP Mix (10 mM each): ATP, GTP, CTP, UTP at pH 7.5.
-
[α-³²P] UTP (for radiolabeling)
-
DNA Template: A plasmid containing a gene transcribed by RNA polymerase III (e.g., a tRNA gene).
-
RNA Polymerase III: Purified enzyme.
-
This compound: Stock solution in 10 mM Tris-HCl (pH 7.5).
-
Stop Solution: 0.3 M Sodium Acetate, 0.5% SDS, 10 mM EDTA.
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
RNase-free water
2. Procedure:
-
Reaction Setup: In an RNase-free microcentrifuge tube, assemble the following reaction mixture on ice:
-
RNase-free water (to a final volume of 20 µL)
-
4 µL of 5X Transcription Buffer
-
1 µL of DNA template (100 ng/µL)
-
1 µL of NTP mix (without UTP for radiolabeling)
-
0.5 µL of [α-³²P] UTP
-
1 µL of RNA Polymerase III
-
Varying concentrations of this compound (or buffer for control).
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding 180 µL of Stop Solution.
-
Extraction: Add 200 µL of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge at 14,000 rpm for 5 minutes.
-
Precipitation: Transfer the aqueous (upper) phase to a new tube, add 1 µL of glycogen (B147801) (20 mg/mL) and 500 µL of 100% ethanol. Incubate at -20°C for at least 1 hour.
-
Pelleting and Washing: Centrifuge at 14,000 rpm for 20 minutes at 4°C. Carefully remove the supernatant and wash the pellet with 500 µL of 70% ethanol.
-
Drying and Resuspension: Air-dry the pellet and resuspend in 10 µL of formamide (B127407) loading dye.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes and analyze the transcripts by electrophoresis on a denaturing polyacrylamide gel followed by autoradiography.
Visualizations
Caption: Mechanism of this compound inhibition of RNA Polymerase III.
Caption: General workflow for an in vitro transcription inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of temperature and single-stranded DNA on the interaction of an RNA polymerase III transcription factor with a tRNA gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. visualize.jove.com [visualize.jove.com]
- 4. Biochemical Analysis of Transcription Termination by RNA Polymerase III from Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for transcription inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mode of action of this compound (Thesis/Dissertation) | OSTI.GOV [osti.gov]
Navigating Experimental Variability with Tagetitoxin: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for identifying and mitigating sources of experimental variability when working with Tagetitoxin. This compound is a potent inhibitor of specific RNA polymerases, and understanding its characteristics is crucial for obtaining reproducible and reliable experimental results. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound inhibits transcription by binding to a highly conserved site within the secondary channel of multi-subunit RNA polymerases.[1] This binding event stabilizes the "pre-translocated" state of the elongation complex, effectively slowing down the addition of the next nucleotide and inhibiting RNA synthesis.[1] It has been shown to trap the trigger loop of the RNA polymerase in an inactive conformation, which is a key flexible element required for catalysis.
Q2: Which RNA polymerases are sensitive to this compound, and which are resistant?
A2: this compound exhibits selectivity in its inhibitory activity.
-
Sensitive: Bacterial RNA polymerases (e.g., E. coli), chloroplast RNA polymerases, and eukaryotic RNA polymerase III are sensitive to this compound inhibition, typically at micromolar concentrations.[2][3]
-
Resistant: Eukaryotic RNA polymerase I and II, as well as single-subunit phage RNA polymerases (e.g., T7, SP6), are largely resistant to this compound, even at high concentrations.[2][4]
Q3: I am observing inconsistent levels of inhibition in my experiments. What could be the cause?
A3: A primary source of variability in this compound's inhibitory effect is its template-dependent nature. The DNA sequence being transcribed can influence the stability of the RNA polymerase elongation complex at different positions. This compound is thought to be more effective at sites where the polymerase naturally tends to pause. Therefore, different gene sequences or promoter contexts can lead to varied levels of inhibition.
Q4: How should I prepare and store my this compound stock solutions?
A4: For optimal stability, it is recommended to prepare stock solutions of this compound in an appropriate buffer (e.g., RNase-free water or a buffer compatible with your assay). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or below. For short-term use, solutions can be kept at 4°C, but long-term storage in solution at this temperature is not recommended.
Q5: What are the typical working concentrations for this compound in an in vitro transcription assay?
A5: The effective concentration of this compound will depend on the specific RNA polymerase being used.
-
For sensitive enzymes like E. coli RNA polymerase and chloroplast RNA polymerase, inhibition is observed at concentrations less than 1 µM .[2][4]
-
For eukaryotic RNA polymerase III, inhibition is typically seen in the range of 0.3-3.0 µM .[3]
-
For resistant enzymes like eukaryotic RNA polymerase II, concentrations greater than 100 µM may be required to see any effect.[2][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No inhibition observed where expected (e.g., with E. coli RNAP) | 1. Inactive this compound: The compound may have degraded due to improper storage or handling. | - Prepare a fresh stock solution from a new aliquot. - Ensure proper storage conditions (-20°C or colder for long-term). |
| 2. Incorrect RNA Polymerase: The polymerase used may be resistant to this compound (e.g., T7 RNAP instead of E. coli RNAP). | - Verify the identity and source of your RNA polymerase. | |
| 3. Assay Conditions: Suboptimal buffer composition, pH, or temperature can affect enzyme activity and inhibitor binding. | - Confirm that the assay buffer composition, pH, and temperature are within the optimal range for the specific RNA polymerase. | |
| High variability between replicates | 1. Pipetting Inaccuracy: Small volumes of concentrated this compound stock can be difficult to pipette accurately. | - Prepare a series of dilutions to work with larger, more manageable volumes. - Use calibrated pipettes and proper pipetting technique. |
| 2. Template-Dependent Effects: Minor variations in template preparation or concentration can be amplified by the template-dependent nature of inhibition. | - Ensure highly consistent and pure DNA template preparations. - Consider testing different DNA templates to understand the sequence-dependent effects. | |
| 3. RNase Contamination: Degradation of the RNA product will lead to inconsistent results. | - Maintain a sterile, RNase-free work environment. - Use RNase inhibitors in your reaction mix. | |
| Inhibition is observed, but the IC50 value is significantly higher than expected | 1. High Enzyme Concentration: An excess of RNA polymerase can require a higher concentration of inhibitor to achieve 50% inhibition. | - Optimize the RNA polymerase concentration to be in the linear range of the assay. |
| 2. Competing Substrates: High concentrations of NTPs may compete with the inhibitor under certain conditions. | - While this compound is not a direct competitive inhibitor, ensure NTP concentrations are optimized and consistent across experiments. | |
| 3. Presence of ppGpp: The stringent control effector ppGpp binds to a site that overlaps with the this compound binding site and can partially protect the RNA polymerase from inhibition. | - If working with bacterial systems, be aware of potential ppGpp presence in cellular extracts, which could affect results. | |
| Transcription is completely abolished even at very low this compound concentrations | 1. Incorrect Stock Concentration: The this compound stock solution may be more concentrated than calculated. | - Re-verify the concentration of your stock solution, if possible, using spectrophotometry or another analytical method. - Perform a wide range of serial dilutions to pinpoint the actual inhibitory concentration. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound against various RNA polymerases.
| RNA Polymerase Source | Polymerase Type | Effective Inhibitory Concentration | Reference |
| Chloroplast | - | < 1 µM | [2][4] |
| Escherichia coli | Bacterial | < 1 µM | [2][4] |
| Tobacco Chloroplast | Plastid-encoded | 95-99% reduction at 10 µM | [5] |
| HeLa Cell Extracts | Eukaryotic Pol III | 0.3 - 3.0 µM | [3] |
| Bombyx mori Extracts | Eukaryotic Pol III | 0.3 - 3.0 µM | [3] |
| Saccharomyces cerevisiae Extracts | Eukaryotic Pol III | 0.3 - 3.0 µM | [3] |
| Wheat Germ | Eukaryotic Pol II | > 100 µM | [2][4] |
| Bacteriophage T7 | Phage | No effect up to 1 mM | [2][4] |
| Bacteriophage SP6 | Phage | No effect up to 1 mM | [2][4] |
Experimental Protocols
Detailed Protocol: In Vitro Transcription Inhibition Assay with E. coli RNA Polymerase
This protocol is adapted from methodologies used to study the effects of this compound on bacterial RNA polymerase.
1. Materials:
-
E. coli RNA Polymerase Holoenzyme
-
Linear DNA template with a suitable promoter (e.g., T7A1 promoter)
-
This compound stock solution (e.g., 1 mM in RNase-free water)
-
NTPs (ATP, GTP, CTP, UTP) at a stock concentration of 10 mM each
-
[α-³²P]UTP or other labeled nucleotide
-
Transcription Buffer (5X): 200 mM Tris-HCl (pH 8.0), 50 mM MgCl₂, 50 mM DTT, 500 mM KCl
-
RNase Inhibitor
-
Stop Solution: 8 M Urea, 50 mM EDTA, loading dye
-
Nuclease-free water
2. Procedure:
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following:
-
4 µL 5X Transcription Buffer
-
2 µL 100 ng/µL Linear DNA Template
-
0.5 µL 10 mM ATP
-
0.5 µL 10 mM GTP
-
0.5 µL 10 mM CTP
-
0.25 µL 10 mM UTP
-
0.5 µL [α-³²P]UTP (10 µCi/µL)
-
0.5 µL RNase Inhibitor
-
Nuclease-free water to a final volume of 18 µL (after adding enzyme and inhibitor).
-
-
This compound Addition: Prepare serial dilutions of this compound. Add 1 µL of the appropriate this compound dilution (or vehicle control) to each reaction tube.
-
Enzyme Addition: Dilute the E. coli RNA Polymerase to an optimal concentration in 1X Transcription Buffer. Add 1 µL of the diluted enzyme to each reaction tube.
-
Incubation: Mix the reactions gently by pipetting and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reactions by adding 20 µL of Stop Solution to each tube.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes. Analyze the transcription products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography.
-
Quantification: Quantify the intensity of the full-length transcript bands to determine the percentage of inhibition at each this compound concentration and calculate the IC50 value.
Visualizing Key Processes
To aid in understanding the experimental workflow and the mechanism of this compound, the following diagrams have been generated.
References
- 1. Structural basis for transcription inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a new inhibitor of eukaryotic transcription by RNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptional activities of the chloroplast-nuclei and proplastid-nuclei isolated from tobacco exhibit different sensitivities to this compound: implication of the presence of distinct RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results in Tagetitoxin transcription assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in Tagetitoxin transcription assays. The information is tailored for scientists and professionals in drug development working with this specific RNA polymerase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which RNA polymerases does it inhibit?
This compound (Tgt) is a phytotoxin produced by Pseudomonas syringae pv. tagetis that acts as a potent inhibitor of transcription.[1][2] It primarily targets multisubunit RNA polymerases (RNAPs), including those found in bacteria, chloroplasts, and eukaryotic RNA polymerase III (Pol III).[1][2][3] Notably, it does not significantly inhibit eukaryotic RNA polymerase I and II, nor single-subunit phage RNAPs like T7 or SP6, at similar concentrations.[2][4]
Q2: What is the mechanism of action of this compound?
This compound inhibits transcription by binding to the secondary channel of the RNA polymerase, near the active site.[1][5] Its primary mechanism involves interacting with and stabilizing the "trigger loop" (TL) of the RNAP in an inactive conformation.[1][6] This stabilization of the pre-translocated state of the elongation complex slows down the addition of subsequent nucleotides, effectively pausing or stalling transcription.[7][8] This inhibitory effect is often sequence-dependent, with this compound being more effective at sites where the polymerase is already prone to pausing.[1][9]
Q3: At what concentration should I use this compound in my assay?
The effective concentration of this compound can vary depending on the specific RNA polymerase being studied and the in vitro transcription system. The following table summarizes typical inhibitory concentrations reported in the literature.
| RNA Polymerase Target | Effective Inhibitory Concentration Range | Reference(s) |
| E. coli RNA Polymerase | < 1 µM to 10 µM | [2][10] |
| Chloroplast RNA Polymerase | < 1 µM | [2] |
| Yeast RNA Polymerase III | 0.3 - 3.0 µM | [3] |
| Bombyx mori RNA Polymerase III | 0.3 - 3.0 µM | [3] |
| Wheat Germ RNA Polymerase II | > 100 µM | [2][4] |
| Bacteriophage T7/SP6 RNA Polymerase | > 1 mM | [2][4] |
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide
This guide addresses common unexpected outcomes in this compound transcription assays in a question-and-answer format.
Issue 1: No inhibition or weak inhibition observed where it is expected.
-
Have you verified the activity of your this compound stock?
-
Problem: this compound can degrade, especially with improper storage or multiple freeze-thaw cycles. It is also sensitive to acidic conditions, with decomposition observed at pH 4.[11]
-
Solution: Use a fresh aliquot of this compound. If possible, validate the activity of your stock on a well-characterized, sensitive control template and polymerase. Store stock solutions at -20°C or -80°C in small aliquots.
-
-
Is your RNA polymerase susceptible to this compound?
-
Problem: As noted in the FAQ, this compound has specificity for certain types of RNA polymerases. Phage polymerases (T7, SP6) and eukaryotic Pol I and II are largely resistant.[2][4][5]
-
Solution: Confirm that you are using a sensitive polymerase such as bacterial RNAP or eukaryotic Pol III. If you are using a commercial in vitro transcription kit, verify the type of polymerase included.
-
-
Is the sequence context of your template affecting inhibition?
-
Problem: The inhibitory effect of this compound is sequence-dependent and it is known to enhance pausing at specific sites.[7][8][9] If your template lacks these pause-prone sequences, you may observe weaker inhibition.
-
Solution: If possible, include a control template known to be sensitive to this compound. The inhibitor's effect is often more pronounced at sites between a pyrimidine (B1678525) and a purine (B94841) residue.[1]
-
-
Are there mutations in the RNA polymerase?
-
Problem: Mutations in the trigger loop or other regions of the RNA polymerase that interact with this compound can confer resistance.[1][6]
-
Solution: If you are using a purified, non-commercial polymerase, sequence the relevant subunits (rpoB and rpoC in E. coli) to check for known resistance mutations.
-
Issue 2: Inconsistent or variable levels of inhibition between experiments.
-
Are your reaction components and conditions consistent?
-
Problem: Minor variations in reagent concentrations (especially NTPs and Mg2+), temperature, and incubation times can affect transcription efficiency and the apparent level of inhibition.
-
Solution: Use a master mix for your reactions to minimize pipetting errors. Ensure consistent incubation times and temperatures. The stability of the elongation complex, which is influenced by these factors, can impact this compound's effectiveness.
-
-
Is there RNase contamination?
-
Problem: Degradation of your RNA product by RNases will lead to inaccurate quantification and can be misinterpreted as inhibition.
-
Solution: Follow strict RNase-free techniques.[12] Use nuclease-free water and reagents, wear gloves, and work in a clean environment. Including an RNase inhibitor in your reaction is also recommended.[12]
-
Issue 3: Shorter-than-expected or smeared RNA products on a gel.
-
Is this compound causing premature termination or enhanced pausing?
-
Problem: this compound enhances pausing at specific sites, which can result in an accumulation of shorter RNA transcripts.[9]
-
Solution: This is an expected outcome on some templates. To confirm if these are paused complexes, you can perform a chase experiment by adding a high concentration of NTPs after a short incubation with this compound to see if the shorter transcripts can be elongated into full-length products.
-
-
Could your DNA template be the issue?
-
Problem: Poor quality or incompletely linearized DNA templates can lead to truncated transcripts, independent of this compound's activity.[13][14] Contaminants from plasmid preparations can also inhibit transcription.[14]
-
Solution: Purify your DNA template thoroughly. Confirm complete linearization by running an aliquot on an agarose (B213101) gel.[13][14]
-
Issue 4: No RNA transcript produced, even in the no-Tagetitoxin control.
-
Have you checked all the basic components of an in vitro transcription reaction?
-
Problem: Failure to produce any transcript points to a fundamental issue with the assay itself, rather than the inhibitor. This could be due to an inactive polymerase, degraded NTPs, an incorrect buffer composition, or a problem with the DNA template.[13][14][15]
-
Solution:
-
Positive Control: Always include a positive control template and reaction that is known to work.[13]
-
Enzyme Activity: Ensure your RNA polymerase has not been inactivated by multiple freeze-thaw cycles or improper storage.[12]
-
Template Integrity: Verify the concentration and integrity of your DNA template.
-
Reagents: Use fresh NTPs and ensure the transcription buffer is correctly prepared.
-
-
Experimental Protocols
Key Experiment: In Vitro Transcription Assay with E. coli RNA Polymerase
This protocol is a generalized procedure based on methodologies described in the literature.[5][10]
-
Reaction Mixture Preparation:
-
In an RNase-free microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL reaction, the components are:
-
5X Transcription Buffer (e.g., 200 mM Tris-HCl pH 8.0, 50 mM MgCl₂, 250 mM KCl, 0.5 mM DTT)
-
Linearized DNA template (10-100 ng)
-
rNTPs (ATP, GTP, CTP at 0.5 mM each)
-
[α-³²P]UTP (for radiolabeling, adjust concentration based on desired specific activity)
-
RNase Inhibitor (e.g., RiboLock)
-
E. coli RNA Polymerase Holoenzyme (1-2 units)
-
Nuclease-free water to the final volume.
-
-
-
Addition of this compound:
-
Add the desired concentration of this compound or an equivalent volume of the vehicle (e.g., water) for the control reaction.
-
-
Incubation:
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of a stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled RNA transcripts by autoradiography.
-
Visualizations
Caption: Mechanism of this compound inhibition of transcription elongation.
Caption: A logical workflow for troubleshooting this compound transcription assays.
References
- 1. This compound Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a new inhibitor of eukaryotic transcription by RNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for transcription inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits RNA polymerase through trapping of the trigger loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound inhibits transcription by stabilizing pre-translocated state of the elongation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibition of RNA polymerase III transcription results from enhanced pausing at discrete sites and is template-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Open Flask: this compound: Total Synthesis with Friends [openflask.blogspot.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. go.zageno.com [go.zageno.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Strategies for Enhancing the Specificity of Tagetitoxin Inhibition
Welcome to the technical support center for Tagetitoxin, a potent inhibitor of multi-subunit RNA polymerases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the specificity of this compound inhibition in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your use of this inhibitor.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and provides actionable solutions to enhance its specificity.
Issue 1: High background or off-target inhibition observed in cellular assays.
-
Question: I am observing broader inhibitory effects in my cell-based assays than expected, suggesting off-target activity. How can I increase the specificity of this compound?
-
Answer:
-
Optimize this compound Concentration: Titrate this compound to the lowest effective concentration. High concentrations can lead to non-specific binding and inhibition of other cellular components. Start with a dose-response experiment to determine the minimal concentration that inhibits the target RNA polymerase (e.g., RNA Polymerase III) without significantly affecting other polymerases.
-
Cell Line Selection: The choice of cell line can influence the apparent specificity. Use cell lines with well-characterized RNA polymerase activity and expression levels. If possible, use a pair of cell lines, one with normal and one with reduced target enzyme activity, to confirm on-target effects.
-
Control Experiments: Always include appropriate controls. Use a negative control compound that is structurally similar but inactive. Additionally, use cell lines where the target polymerase is genetically knocked down or knocked out to validate that the observed phenotype is due to inhibition of the intended target.
-
Time of Exposure: Reduce the incubation time with this compound. Prolonged exposure can lead to secondary, off-target effects. Perform a time-course experiment to identify the shortest incubation time that yields the desired on-target inhibition.
-
Issue 2: Inconsistent IC50 values in in vitro transcription assays.
-
Question: My in vitro transcription assays are yielding variable IC50 values for this compound. What could be causing this and how can I improve consistency?
-
Answer:
-
Template Sequence Dependence: this compound's inhibitory activity is known to be dependent on the DNA template sequence.[1][2] Inhibition is often stronger at pause sites in the transcription process.[1] To ensure consistency, use a standardized, well-characterized DNA template for all assays. If comparing different conditions, ensure the template remains the same.
-
Enzyme and Substrate Quality: Use highly purified RNA polymerase and fresh nucleotide triphosphates (NTPs). Contaminants or degradation of these key reagents can significantly impact enzyme kinetics and inhibitor potency.
-
Assay Buffer Conditions: Maintain consistent buffer conditions (pH, salt concentration, and divalent cation concentration). This compound's binding can be influenced by these factors.
-
Reagent Handling: this compound is sensitive to acidic conditions.[1] Ensure that stock solutions and dilutions are prepared and stored in appropriate buffers to maintain its stability.
-
Issue 3: Difficulty in distinguishing inhibition of RNA Polymerase III from other polymerases.
-
Question: How can I be sure that the inhibition I'm observing is specific to RNA Polymerase III and not RNA Polymerase I or II in my eukaryotic system?
-
Answer:
-
Use of Specific Promoters: Employ DNA templates with promoters specific for each RNA polymerase. For example, use a U6 snRNA promoter for Pol III, a ribosomal DNA promoter for Pol I, and a CMV or SV40 promoter for Pol II.
-
Selective Inhibitors as Controls: Use well-characterized inhibitors specific to other polymerases as controls. For instance, use α-amanitin at low concentrations to selectively inhibit RNA Polymerase II, and at high concentrations to inhibit RNA Polymerase III, while RNA Polymerase I is resistant. This can help to dissect the specific effects of this compound.
-
Nuclear Extract Preparation: Use fractionated nuclear extracts that are enriched for a specific RNA polymerase activity to reduce confounding activities from other polymerases.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound inhibits multi-subunit RNA polymerases by binding to a site near the enzyme's active center.[1][3] It functions by trapping the "trigger loop," a flexible element of the polymerase that is essential for catalysis and translocation, in an inactive conformation.[1][4][5] This stabilization of the pre-translocated state of the elongation complex slows down the addition of subsequent nucleotides in a sequence-dependent manner.[6]
Q2: Which RNA polymerases are sensitive to this compound?
A2: this compound exhibits selective inhibition. It is a potent inhibitor of bacterial and chloroplast RNA polymerases.[7][8] In eukaryotes, it preferentially inhibits RNA Polymerase III.[2] RNA Polymerase I and II, as well as single-subunit phage RNA polymerases (like T7 or SP6), are significantly less sensitive to this compound.[3][7]
Q3: What is the reported range for the IC50 or Ki of this compound?
A3: The inhibitory concentration can vary depending on the specific RNA polymerase and the experimental conditions. For E. coli and chloroplast RNA polymerase, inhibition is observed at concentrations less than 1 µM.[7][9] For eukaryotic RNA Polymerase III, inhibition is also in the low micromolar range.[3] In contrast, Nuclear RNA Polymerase II is only affected at concentrations greater than 100 µM.[7][9]
Q4: How should I prepare and store this compound solutions?
A4: this compound is sensitive to acidic conditions.[1] It is recommended to prepare stock solutions in a neutral pH buffer (e.g., Tris-HCl, pH 7.5-8.0) and store them at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in the assay buffer immediately before use.
Q5: Can I use this compound in live-cell imaging experiments?
A5: Yes, this compound can be used in live-cell experiments to study the dynamics of RNA Polymerase III transcription. However, it is crucial to first determine the optimal, non-toxic concentration and incubation time for your specific cell line to avoid confounding effects on cell viability.
Data Presentation
Table 1: Comparative Inhibition of various RNA Polymerases by this compound
| RNA Polymerase Source | Polymerase Type | Reported IC50 / Effective Concentration | Reference(s) |
| Escherichia coli | Bacterial | < 1 µM | [7] |
| Chloroplast | Bacterial-type | < 1 µM | [7] |
| Wheat Germ | Eukaryotic Pol II | > 100 µM | [7] |
| HeLa Cell Extract | Eukaryotic Pol III | 0.3 - 3.0 µM | [10] |
| Bacteriophage T7/SP6 | Phage | > 1 mM | [7] |
Experimental Protocols
Protocol 1: In Vitro Transcription Inhibition Assay
Objective: To determine the IC50 of this compound for a specific RNA polymerase.
Methodology:
-
Reaction Mix Preparation: Prepare a master mix containing transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM DTT, 2 mM spermidine), a DNA template with a specific promoter for the polymerase of interest (e.g., 10-50 ng/µL), and three of the four NTPs (e.g., ATP, CTP, GTP at 500 µM each).
-
This compound Dilution: Prepare a serial dilution of this compound in the transcription buffer. Include a vehicle control (buffer only).
-
Enzyme and Inhibitor Pre-incubation: In a microcentrifuge tube or a multi-well plate, combine the purified RNA polymerase (e.g., 0.1-1 unit) with the different concentrations of this compound or vehicle control. Incubate for 10-15 minutes at room temperature to allow for binding.
-
Initiation of Transcription: Start the reaction by adding the reaction mix and the fourth, radiolabeled NTP (e.g., [α-³²P]UTP) to the enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for E. coli RNAP) for a defined period (e.g., 15-30 minutes). The reaction time should be within the linear range of product formation.
-
Quenching the Reaction: Stop the reaction by adding a stop solution (e.g., formamide (B127407) loading buffer containing EDTA).
-
Analysis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Visualize the radiolabeled RNA transcripts using autoradiography or a phosphorimager. Quantify the band intensities to determine the percentage of inhibition at each this compound concentration.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular RNA Polymerase Activity Assay
Objective: To assess the specific inhibition of RNA Polymerase III by this compound in cultured cells.
Methodology:
-
Cell Culture and Treatment: Plate eukaryotic cells (e.g., HeLa or HEK293) and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 2-6 hours).
-
Metabolic Labeling of Nascent RNA: Add a pulse of a labeled RNA precursor, such as 5-ethynyl uridine (B1682114) (EU), to the cell culture medium and incubate for a short period (e.g., 30-60 minutes) to label newly synthesized RNA.
-
Cell Lysis and RNA Isolation: Harvest the cells, lyse them, and isolate total RNA using a standard protocol (e.g., TRIzol extraction).
-
Click Chemistry Reaction: Perform a click chemistry reaction to conjugate a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide) to the EU-labeled nascent RNA.
-
Quantification of Nascent RNA:
-
Microscopy: Visualize the fluorescently labeled nascent RNA within the cells using fluorescence microscopy. The signal from Pol III transcripts is typically nucleoplasmic and nucleolar.
-
Flow Cytometry: Quantify the total fluorescence intensity per cell using a flow cytometer.
-
Specific Transcript Analysis (RT-qPCR): To specifically measure Pol III transcripts, perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers for known Pol III-transcribed genes (e.g., 5S rRNA, U6 snRNA). As controls, also measure the levels of a Pol I transcript (e.g., 45S pre-rRNA) and a Pol II transcript (e.g., GAPDH mRNA).
-
-
Data Analysis: Normalize the nascent RNA levels to a housekeeping gene or total cell number. Compare the levels of specific transcripts in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition for each polymerase.
Mandatory Visualizations
Caption: Mechanism of this compound inhibition of RNA polymerase.
Caption: Workflow for assessing this compound specificity.
References
- 1. This compound Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibition of RNA polymerase III transcription results from enhanced pausing at discrete sites and is template-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for transcription inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits RNA polymerase through trapping of the trigger loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The RNA polymerase trigger loop functions in all three phases of the transcription cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits transcription by stabilizing pre-translocated state of the elongation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mode of action of this compound (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Inhibitory Effect of Tagetitoxin on RNA Polymerase III: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tagetitoxin and other alternative small molecules in the inhibition of RNA Polymerase III (RNAP III). Experimental data, detailed methodologies, and visual representations of pathways and workflows are presented to support researchers in their evaluation of these inhibitors for basic research and drug development applications.
Executive Summary
This compound, a bacterial phytotoxin, is a potent and selective inhibitor of eukaryotic RNA Polymerase III (RNAP III) and bacterial RNA polymerases.[1][2] Its mechanism of action involves binding to the trigger loop of the β' subunit of the polymerase, stabilizing it in an inactive conformation and leading to increased pausing of the transcription elongation complex. This guide compares the performance of this compound with two alternative RNAP III inhibitors: ML-60218, a synthetic small molecule, and Triptolide, a natural product with a distinct mechanism of action.
Performance Comparison of RNAP III Inhibitors
The following table summarizes the key characteristics and quantitative data for this compound, ML-60218, and Triptolide, offering a comparative overview of their efficacy and mechanisms.
| Inhibitor | Target | Mechanism of Action | Organism/System | Potency (IC50/Effective Concentration) |
| This compound | RNA Polymerase III | Stabilizes the trigger loop of the β' subunit in an inactive conformation, enhancing pausing of the elongation complex.[2][3] | Saccharomyces cerevisiae (yeast) | 0.3-3.0 µM (in cell-free extracts)[1] |
| Bombyx mori (insect) | 0.3-3.0 µM (in cell-free extracts)[1] | |||
| Human (HeLa cell extracts) | 0.3-3.0 µM[1] | |||
| ML-60218 | RNA Polymerase III | Direct inhibitor of RNAP III, though the precise binding site is still under investigation. | Saccharomyces cerevisiae (yeast) | 32 µM[4] |
| Human | 27 µM[4] | |||
| Triptolide | RNA Polymerase III (indirect) | Blocks the interaction between TATA-binding protein (TBP) and Brf1, a key component of the TFIIIB transcription factor, thus preventing the formation of the preinitiation complex.[5] | Human (colorectal cancer cells) | Effective at reducing RNAP III target gene expression (specific IC50 for direct RNAP III inhibition not detailed).[5] |
Mechanism of Action: this compound
This compound exerts its inhibitory effect by directly targeting the catalytic machinery of RNAP III. It binds near the active site of the enzyme and interacts with a flexible domain known as the trigger loop (TL) located on the largest subunit (β'). The TL plays a crucial role in nucleotide addition and translocation during transcription. By binding to the TL, this compound stabilizes it in a conformation that is incompatible with catalysis, effectively trapping the polymerase in a paused state on the DNA template.[2][3] This leads to a halt in RNA synthesis.
Signaling Pathway: RNA Polymerase III Transcription Initiation
The following diagram illustrates the general pathway of transcription initiation by RNA Polymerase III, highlighting the assembly of the preinitiation complex on a tRNA gene, a common target for RNAP III.
Caption: Assembly of the RNAP III preinitiation complex on a tRNA gene.
Experimental Protocols
In Vitro Transcription Assay for Validating RNAP III Inhibition
This protocol is adapted from methodologies used to assess the activity of RNAP III inhibitors in yeast cell-free extracts.[4]
1. Preparation of Yeast Nuclear Extract:
-
Grow Saccharomyces cerevisiae cells to mid-log phase in YPD medium.
-
Harvest cells by centrifugation and wash with sterile water.
-
Spheroplast cells using zymolyase in a sorbitol buffer.
-
Lyse spheroplasts and isolate nuclei by differential centrifugation.
-
Extract nuclear proteins using a high-salt buffer and clarify the extract by ultracentrifugation.
-
Determine the protein concentration of the nuclear extract using a Bradford assay.
2. In Vitro Transcription Reaction:
-
Set up transcription reactions in a total volume of 25 µL.
-
Combine the following components on ice:
-
5 µL of 5x transcription buffer (100 mM HEPES-KOH pH 7.9, 500 mM KCl, 50 mM MgCl₂, 10 mM DTT, 50% glycerol).
-
1 µL of a DNA template containing an RNAP III promoter (e.g., a plasmid with a tRNA gene) at a concentration of 100 ng/µL.
-
1 µL of rNTP mix (10 mM each of ATP, CTP, GTP, UTP).
-
1 µL of [α-³²P] UTP (10 µCi).
-
Varying concentrations of the inhibitor (this compound, ML-60218, or Triptolide) or vehicle control (DMSO).
-
Add nuclease-free water to a final volume of 20 µL.
-
-
Initiate the reaction by adding 5 µL of yeast nuclear extract (containing approximately 50 µg of protein).
-
Incubate the reactions at 25°C for 30 minutes.
3. Analysis of Transcription Products:
-
Stop the reactions by adding 175 µL of stop buffer (0.3 M sodium acetate, 0.5% SDS, 10 mM EDTA) and 1 µL of glycogen (B147801) (20 mg/mL).
-
Extract the RNA by phenol:chloroform extraction and precipitate with ethanol.
-
Resuspend the RNA pellet in formamide (B127407) loading buffer.
-
Separate the radiolabeled RNA transcripts by electrophoresis on a denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8 M urea).
-
Visualize the transcripts by autoradiography.
-
Quantify the band intensities to determine the extent of inhibition at different inhibitor concentrations and calculate IC50 values where possible.
Experimental Workflow
The following diagram outlines the key steps in validating the inhibitory effect of a compound on RNAP III activity using an in vitro transcription assay.
Caption: Workflow for in vitro validation of RNAP III inhibitors.
References
- 1. This compound: a new inhibitor of eukaryotic transcription by RNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibition of RNA polymerase III transcription results from enhanced pausing at discrete sites and is template-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Small-Molecule Inhibitors of RNA Polymerase III - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of RNA polymerase III transcription by Triptolide attenuates colorectal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Transcription Inhibitors: Tagetitoxin vs. α-Amanitin and Other Agents
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug discovery, the ability to selectively modulate gene expression is paramount. Transcription, the process of synthesizing RNA from a DNA template, represents a critical control point. Consequently, inhibitors of transcription are invaluable tools for research and potential therapeutic agents. This guide provides a comprehensive comparison of two prominent transcription inhibitors, tagetitoxin and α-amanitin, alongside a brief overview of other commonly used inhibitors. We will delve into their mechanisms of action, specificity, and potency, supported by quantitative data and detailed experimental protocols.
Introduction to Transcription Inhibition
Transcription is a fundamental process executed by RNA polymerases (Pols), which synthesize various forms of RNA. In eukaryotes, three main RNA polymerases are responsible for transcribing different classes of genes: RNA Polymerase I (Pol I) synthesizes ribosomal RNA (rRNA), RNA Polymerase II (Pol II) is responsible for messenger RNA (mRNA) and some small nuclear RNAs (snRNAs), and RNA Polymerase III (Pol III) transcribes transfer RNA (tRNA), 5S rRNA, and other small RNAs. The selective inhibition of these polymerases allows researchers to dissect the intricacies of gene regulation and to develop targeted therapeutic strategies.
Head-to-Head Comparison: this compound vs. α-Amanitin
This compound and α-amanitin are both potent natural toxins that have been repurposed as powerful research tools due to their specific inhibitory effects on transcription.
This compound , a bacterial phytotoxin produced by Pseudomonas syringae pv. tagetis, is a selective inhibitor of eukaryotic RNA Polymerase III.[1][2] It also exhibits inhibitory activity against bacterial and chloroplast RNA polymerases.[3][4]
α-Amanitin , a cyclic octapeptide isolated from the deadly Amanita phalloides mushroom, is a highly potent and specific inhibitor of RNA Polymerase II. It also inhibits RNA Polymerase III, but at significantly higher concentrations.[5]
Below is a detailed comparison of their key characteristics:
| Feature | This compound | α-Amanitin |
| Primary Target | Eukaryotic RNA Polymerase III | Eukaryotic RNA Polymerase II |
| Mechanism of Action | Stabilizes the pre-translocated state of the elongation complex, interacting with the trigger loop and enhancing pausing at discrete sites.[2][6] | Binds to the bridge helix of RPB1 subunit of RNA Pol II, interfering with the translocation of the DNA and RNA, thus inhibiting elongation. |
| Specificity | Highly specific for RNA Pol III. Also inhibits bacterial and chloroplast RNA polymerases. Does not significantly affect RNA Pol I or Pol II at concentrations that inhibit Pol III.[1][3] | Highly specific for RNA Pol II. Inhibits RNA Pol III at much higher concentrations. Insensitive to RNA Pol I.[5] |
| Potency (IC50/Inhibitory Concentration) | Inhibits RNA Pol III at concentrations of 0.3-3.0 µM in HeLa cell extracts.[1] | Potent inhibitor of RNA Pol II with IC50 values in the nanomolar range in some systems. Inhibition of RNA Pol III requires much higher concentrations. |
Mechanism of Action: A Visual Guide
To better understand how these inhibitors function, the following diagrams illustrate their distinct mechanisms of action.
References
- 1. This compound: a new inhibitor of eukaryotic transcription by RNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibition of RNA polymerase III transcription results from enhanced pausing at discrete sites and is template-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcription in yeast: alpha-amanitin sensitivity and other properties which distinguish between RNA polymerases I and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]
Tagetitoxin: A Comparative Guide to its Cross-Reactivity Across Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial phytotoxin Tagetitoxin, focusing on its cross-reactivity, mechanism of action, and performance against other RNA polymerase inhibitors. Experimental data and detailed protocols are provided to support further research and evaluation.
Introduction to this compound
This compound is a bacterial phytotoxin produced by Pseudomonas syringae pv. tagetis that induces apical chlorosis in plants.[1][2] Its mechanism of action involves the potent inhibition of multi-subunit RNA polymerases (RNAPs).[1] Notably, this compound exhibits a broad spectrum of activity, inhibiting not only bacterial RNAPs but also chloroplast RNAPs and eukaryotic RNA polymerase III.[1][3] It does not, however, significantly affect single-subunit phage RNAPs (like T7 or SP6) or eukaryotic nuclear RNAPs I and II.[2] This unique inhibitory profile makes it a valuable molecular probe for studying transcription and a potential lead for novel antibiotic development.
Mechanism of Action: Trapping the Trigger Loop
This compound functions by targeting a highly conserved and critical component of the bacterial RNA polymerase machinery: the trigger loop (TL). The TL is a flexible element of the β′ subunit of RNAP that plays an essential role in catalysis and substrate selection.[1]
The inhibitory process unfolds as follows:
-
Binding: this compound binds within the secondary channel of the RNAP, near the enzyme's active site.[1]
-
Interaction with Trigger Loop: In the transcription elongation complex, this compound directly interacts with the trigger loop.[1][4]
-
Conformational Trapping: This interaction stabilizes the trigger loop in an inactive conformation.[1][4]
-
Inhibition of Translocation: By locking the TL in this state, this compound prevents the essential conformational changes required for RNAP translocation along the DNA template.[4] This effectively halts the process of RNA chain elongation.[5]
This mechanism of trapping a key mobile element of the RNAP active center highlights a sophisticated mode of enzyme inhibition.
Caption: Mechanism of this compound action on bacterial RNA polymerase.
Cross-Reactivity and Performance Data
While this compound is known to inhibit a range of bacterial RNAPs, comprehensive quantitative data comparing its IC50 values across multiple species is limited in publicly available literature. The available data indicates potent activity against the RNAP of the model organism Escherichia coli.
| Target Organism/Enzyme | Inhibitory Concentration | Citation |
| Escherichia coli RNA Polymerase | < 1 µM | [2][6] |
| Chloroplast RNA Polymerase | < 1 µM | [2] |
| Anabaena 7120 RNA Polymerase | Inhibits RNA Synthesis | [7] |
| Pseudomonas syringae pv. tagetis RNA Polymerase | Inhibits RNA Synthesis | [7] |
| Wheat Germ RNA Polymerase II | > 100 µM | [2] |
| Bacteriophage T7 or SP6 RNA Polymerase | No effect up to 1 mM | [2] |
| Eukaryotic RNA Polymerase III | 0.3 - 3.0 µM | [3] |
Note: The data for Anabaena and P. syringae is qualitative, confirming inhibition without specifying the concentration.
Comparison with Alternative RNAP Inhibitors
This compound's mechanism distinguishes it from many other well-characterized RNAP inhibitors, including the clinically significant Rifamycins. A comparison of their binding sites and mechanisms provides context for evaluating their potential applications.
| Inhibitor | Target Subunit(s) | Binding Site / Mechanism | Spectrum | Citation |
| This compound | β' | Secondary Channel: Traps the Trigger Loop, inhibiting translocation. | Broad (Bacteria, Chloroplast, Eukarya RNAP III) | [1][5] |
| Rifampicin | β | Primary Channel: Binds near the active site, sterically blocking the path of the elongating RNA transcript beyond 2-3 nucleotides. | Broad (Gram-positive, some Gram-negative) | [8][9] |
| Fidaxomicin (Lipiarmycin) | β' and σ | Switch Region: Binds to the switch-2 element, preventing the open promoter complex formation. | Narrow (Primarily C. difficile) | [5][8][9] |
| Streptolydigin | β' and β | Active Site Hinge: Binds to the base of the β' clamp, inhibiting conformational changes needed for translocation. | Broad (Gram-positive, some Gram-negative) | [5] |
| Myxopyronin | β' | Switch Region: Binds to the "switch region," interfering with the opening of the RNAP active-center cleft. | Broad (Gram-positive) | [10] |
| Microcin J25 | β' and β | Secondary Channel: Enters the NTP uptake channel and obstructs substrate binding. | Narrow (Enterobacteriaceae) | [5] |
Experimental Protocols
Key Experiment: In Vitro Transcription Inhibition Assay
This assay is used to determine the concentration at which an inhibitor, such as this compound, reduces the activity of purified RNA polymerase by 50% (IC50).
Objective: To quantify the inhibitory effect of this compound on bacterial RNA polymerase activity by measuring the synthesis of a specific RNA transcript from a DNA template.
Materials:
-
Purified Bacterial RNA Polymerase Holoenzyme (σ⁷⁰): e.g., from E. coli.
-
Linear DNA Template: A purified PCR product or linearized plasmid containing a strong bacterial promoter (e.g., λ PR or T7A1) followed by a defined sequence to be transcribed.[3][11]
-
10x Transcription Buffer: 400 mM Tris-HCl (pH 7.9), 1.6 M KCl, 100 mM MgCl₂, 10 mM DTT, 50% glycerol.[11]
-
Ribonucleoside Triphosphates (NTPs): Stock solutions of ATP, GTP, CTP, and UTP.
-
Radiolabeled NTP: α-³²P UTP or α-³²P CTP for transcript visualization.
-
This compound: Serial dilutions in an appropriate solvent (e.g., DEPC-treated water).
-
Heparin or Rifampicin: To ensure a single round of transcription.[3][11]
-
RNA Gel Loading Buffer (STOP Solution): 95% formamide, 0.05% bromophenol blue, 0.05% xylene cyanol, 20 mM EDTA.[11]
-
DEPC-treated nuclease-free water.
Procedure:
-
Open Complex Formation:
-
In a microcentrifuge tube, combine the purified RNAP holoenzyme with the linear DNA template in 1x transcription buffer.
-
Incubate the mixture at 37°C for 10-15 minutes. This allows the RNAP to bind to the promoter and melt the DNA, forming a stable "open complex".[11]
-
-
Inhibitor Addition:
-
Add varying concentrations of this compound (and a no-inhibitor control) to the tubes containing the open complex.
-
Incubate for a further 5 minutes at 37°C to allow the inhibitor to bind to the RNAP.
-
-
Transcription Initiation & Elongation:
-
Prepare a master mix containing the four NTPs, including the radiolabeled α-³²P UTP, and a transcription-start-synchronizing agent like heparin (to prevent re-initiation).[11]
-
Initiate the transcription reaction by adding the NTP master mix to each tube.
-
Incubate at 37°C for 15-20 minutes to allow for RNA synthesis.[11]
-
-
Reaction Quenching:
-
Stop the reactions by adding an equal volume of RNA gel loading buffer. This chelates the Mg²⁺ ions essential for the polymerase and denatures the proteins and nucleic acids.[3]
-
-
Product Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts by size using denaturing urea-polyacrylamide gel electrophoresis (Urea-PAGE).
-
Visualize the radiolabeled RNA products using a phosphorimager or autoradiography film.[10]
-
-
Data Quantification and IC50 Determination:
-
Quantify the band intensity for the full-length transcript in each lane.
-
Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Caption: Experimental workflow for an in vitro transcription inhibition assay.
Conclusion
This compound is a potent inhibitor of bacterial RNA polymerase with a distinct mechanism of action that involves trapping the β' subunit's trigger loop. Its activity against the RNAP from E. coli is confirmed at sub-micromolar concentrations. While its broad-spectrum activity is evident from its effects on chloroplasts and eukaryotic RNAP III, a lack of extensive comparative data across diverse bacterial pathogens like Staphylococcus aureus or Salmonella species remains a knowledge gap. Its unique binding site and mechanism, different from clinical mainstays like Rifampicin, make it a compelling subject for further investigation in the quest for new antibacterial agents that can circumvent existing resistance mechanisms. The provided protocols offer a foundational approach for researchers to expand upon the characterization of this intriguing molecule.
References
- 1. This compound Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits RNA polymerase through trapping of the trigger loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Bacterial RNA Polymerase-DNA Interaction—The Driving Force of Gene Expression and the Target for Drug Action [frontiersin.org]
- 9. Inhibition of bacterial RNA polymerase function and protein–protein interactions: a promising approach for next-generation antibacterial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Specificity of Tagetitoxin for Plastid-Encoded RNA Polymerase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tagetitoxin, a bacterial phytotoxin, has garnered significant interest for its potent and selective inhibition of plastid-encoded RNA polymerase (PEP), the primary enzyme responsible for transcribing photosynthesis-related genes within chloroplasts. This guide provides a comprehensive comparison of this compound's inhibitory activity with other known RNA polymerase inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of related research.
Highlighting Specificity: A Quantitative Comparison
This compound exhibits a remarkable degree of specificity for bacterial-type RNA polymerases, including the plastid-encoded RNA polymerase (PEP). This selectivity is crucial for its use as a molecular probe to dissect the intricacies of chloroplast transcription. In contrast, key eukaryotic and bacteriophage RNA polymerases remain largely unaffected by its presence.
Experimental data from in vitro transcription assays quantitatively demonstrates this specificity. While chloroplast and E. coli RNA polymerases are significantly inhibited at concentrations below 1 µM, nuclear RNA polymerase II from wheat germ requires concentrations exceeding 100 µM for a noticeable effect.[1] Furthermore, bacteriophage T7 and SP6 RNA polymerases show no inhibition even at concentrations as high as 1 mM.[1] Studies on isolated tobacco chloroplast-nuclei have shown a dramatic 95-99% reduction in transcription at a this compound concentration of 10 µM, underscoring its potent effect within a more complex biological system.[2]
To provide a clearer comparative landscape, the following table summarizes the inhibitory concentrations (IC50 or effective concentration) of this compound and two other well-characterized bacterial RNA polymerase inhibitors, rifampicin (B610482) and streptolydigin (B611037).
| Inhibitor | Target RNA Polymerase | Inhibitory Concentration |
| This compound | Chloroplast RNA Polymerase | < 1 µM[1] |
| E. coli RNA Polymerase | < 1 µM[1] | |
| Wheat Germ Nuclear RNA Pol II | > 100 µM[1] | |
| Bacteriophage T7 & SP6 RNA Pol | > 1 mM[1] | |
| Eukaryotic RNA Polymerase III | 0.3 - 3.0 µM[3] | |
| Rifampicin | E. coli RNA Polymerase (WT) | < 0.005 µM (IC50)[4] |
| Streptolydigin | E. coli RNA Polymerase | 18 ± 3 µM (Ki) |
Note: The data for chloroplast RNA polymerase with this compound is based on studies using isolated chloroplasts or chloroplast protein extracts, which may not represent the IC50 for the purified enzyme. The value for streptolydigin is the inhibition constant (Ki).
The Underlying Mechanism: How this compound Works
This compound's mode of action involves a direct interaction with the multi-subunit bacterial-type RNA polymerases. It binds to a conserved region near the active site, specifically targeting the trigger loop of the β' subunit. This interaction stabilizes the trigger loop in an inactive conformation, thereby preventing the conformational changes necessary for nucleotide addition and translocation during transcription elongation. This mechanism explains its efficacy against both chloroplast and bacterial RNA polymerases, which share a structurally similar core. The lack of a homologous binding site in eukaryotic RNA polymerase I and II, as well as in single-subunit phage RNA polymerases, accounts for their resistance to this compound.
Experimental Verification: A Protocol for In Vitro Transcription Inhibition Assay
To quantitatively assess the inhibitory effect of compounds like this compound on plastid-encoded RNA polymerase, a robust in vitro transcription assay is essential. The following protocol outlines the key steps for such an experiment using purified PEP. A method for the purification of PEP from transplastomic tobacco plants has been described and can be adapted for this purpose.[5][6]
Objective: To determine the IC50 value of an inhibitor for purified plastid-encoded RNA polymerase.
Materials:
-
Purified plastid-encoded RNA polymerase (PEP)
-
DNA template containing a known PEP promoter (e.g., the psbA promoter)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³²P]UTP or [α-³²P]CTP)
-
Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
Inhibitor stock solution (e.g., this compound)
-
RNase inhibitor
-
Stop solution (containing EDTA and formamide)
-
Denaturing polyacrylamide gel
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing transcription buffer, DTT, and RNase inhibitor.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., this compound) to the respective tubes. Include a control reaction with no inhibitor.
-
Enzyme and Template Addition: Add the purified PEP enzyme to each reaction mixture and incubate briefly to allow for inhibitor binding. Subsequently, add the DNA template to initiate the transcription reaction.
-
Transcription Initiation and Elongation: Add the rNTP mix, including the radiolabeled rNTP, to each tube to start the transcription. Incubate the reactions at the optimal temperature for PEP activity (typically 25-30°C) for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reactions by adding the stop solution.
-
Analysis of Transcripts: Denature the RNA transcripts by heating and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
Quantification: Visualize the radiolabeled RNA transcripts using a phosphorimager or by exposing the gel to autoradiography film. Quantify the band intensities corresponding to the full-length transcript.
-
IC50 Determination: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Workflow and Signaling
To better illustrate the experimental process and the targeted pathway, the following diagrams are provided.
Conclusion
This compound stands out as a highly specific and potent inhibitor of plastid-encoded RNA polymerase. Its well-defined mechanism of action and high degree of selectivity make it an invaluable tool for studying chloroplast gene expression and a potential lead for the development of novel herbicides. The comparative data and experimental protocols provided in this guide offer a solid foundation for researchers aiming to utilize this compound or explore alternative inhibitors in their scientific endeavors.
References
- 1. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional activities of the chloroplast-nuclei and proplastid-nuclei isolated from tobacco exhibit different sensitivities to this compound: implication of the presence of distinct RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a new inhibitor of eukaryotic transcription by RNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the purification of the plastid-encoded RNA polymerase from transplastomic tobacco plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating Tagetitoxin's Mechanism: A Comparative Guide to RNA Polymerase Inhibition and Mutagenesis Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tagetitoxin and other RNA polymerase (RNAP) inhibitors, focusing on the validation of their mechanisms through mutagenesis studies. Below, we present experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding of these compounds.
Introduction
This compound is a bacterial phytotoxin that selectively inhibits bacterial and chloroplast multi-subunit RNA polymerases, as well as eukaryotic RNA polymerase III.[1][2] Its unique mechanism of action, which involves the stabilization of an inactive conformation of the enzyme's trigger loop, has been elucidated through a combination of structural biology and mutagenesis studies.[1] This guide compares this compound with two other well-characterized bacterial RNAP inhibitors, Streptolydigin and Myxopyronin, highlighting the experimental evidence that validates their respective mechanisms of action.
Comparative Analysis of RNAP Inhibitors
The following table summarizes the key characteristics of this compound, Streptolydigin, and Myxopyronin, including their binding sites, mechanisms of action, and the impact of resistance-conferring mutations on their inhibitory activity.
| Inhibitor | Target RNAP Subunit(s) | Binding Site | Mechanism of Action | Wild-Type IC50/MIC | Resistant Mutant (Example) | Mutant IC50/MIC |
| This compound | β' and β | Secondary channel, near the active site | Stabilizes the trigger loop (TL) in an inactive conformation, inhibiting catalysis and translocation.[1] | < 1 µM (E. coli RNAP)[3][4] | E. coli RNAP β' R1239A | Resistant (Specific IC50 not available)[5] |
| Streptolydigin | β' and β | Adjacent to the active site | Binds to the bridge helix and trigger loop, preventing phosphodiester bond formation and translocation.[6][7] | Kᵢ: ~18 µM (E. coli RNAP)[6] | E. coli RNAP β G1136S; P1139L | MIC: >20 µg/ml (Wild-type MIC: 2-3 µg/ml)[6] |
| Myxopyronin | β' | "Switch region" | Binds to the hinge of the RNAP clamp, preventing the clamp from closing around the DNA, thus inhibiting transcription initiation.[8][9] | MIC: 0.1 µg/ml (S. aureus)[8] | S. aureus RNAP β' K334N | High-level resistance (Specific MIC not available)[10] |
Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values can vary depending on the experimental conditions. The data presented here are compiled from the cited literature for comparative purposes. Direct, side-by-side quantitative comparisons of IC50 values for wild-type and mutant RNAPs across all three inhibitors under identical conditions are limited in the available literature.
Experimental Protocols
Site-Directed Mutagenesis of RNA Polymerase Subunits
This protocol outlines a general procedure for introducing specific point mutations into the genes encoding RNAP subunits (e.g., rpoB and rpoC in E. coli) to validate the binding sites and mechanisms of inhibitors.
Objective: To create mutant RNAP enzymes with altered sensitivity to a specific inhibitor.
Materials:
-
Plasmid DNA containing the target gene (e.g., pET vector with rpoB or rpoC)
-
High-fidelity DNA polymerase (e.g., Pfu or Q5 polymerase)
-
Custom-designed mutagenic primers
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
LB agar (B569324) plates with appropriate antibiotic selection
Procedure:
-
Primer Design: Design a pair of complementary primers, 15-25 nucleotides in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) between 55°C and 65°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR to amplify the entire plasmid, incorporating the desired mutation. Use a sufficient number of cycles (typically 15-20) to generate a high yield of the mutated plasmid.
-
-
Template Digestion:
-
Following PCR, digest the reaction mixture with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thereby selectively degrading the parental (wild-type) plasmid DNA, which was isolated from a dam+ E. coli strain. The newly synthesized, mutated plasmid DNA is unmethylated and remains intact.
-
-
Transformation:
-
Transform the DpnI-treated plasmid DNA into competent E. coli cells (e.g., DH5α or XL1-Blue).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
-
Verification:
-
Isolate plasmid DNA from several individual colonies.
-
Verify the presence of the desired mutation by DNA sequencing.
-
-
Protein Expression and Purification:
-
Transform the sequence-verified mutant plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
-
Induce protein expression and purify the mutant RNAP using standard chromatography techniques.
-
In Vitro Transcription Assay for IC50 Determination
This assay is used to quantify the inhibitory activity of a compound against wild-type and mutant RNAP.
Objective: To determine the concentration of an inhibitor required to reduce the activity of RNAP by 50% (IC50).
Materials:
-
Purified wild-type and mutant RNAP holoenzyme
-
Linear DNA template containing a strong promoter (e.g., T7A1 promoter)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³²P]UTP)
-
Transcription buffer (containing MgCl₂, KCl, Tris-HCl, DTT)
-
Inhibitor stock solution (e.g., this compound)
-
Stop solution (e.g., formamide (B127407) loading buffer with EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup:
-
Prepare a series of reaction mixtures, each containing transcription buffer, the DNA template, and a fixed concentration of RNAP.
-
Add the inhibitor at varying concentrations to these reaction mixtures. Include a control reaction with no inhibitor.
-
-
Initiation of Transcription:
-
Pre-incubate the RNAP and DNA template with the inhibitor for a defined period (e.g., 10 minutes at 37°C) to allow for binding.
-
Initiate the transcription reaction by adding the rNTP mix, including the radiolabeled rNTP.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specific time (e.g., 15 minutes) to allow for RNA synthesis.
-
-
Quenching the Reaction:
-
Stop the reactions by adding the stop solution. The EDTA in the stop solution chelates Mg²⁺, which is essential for RNAP activity.
-
-
Analysis of Transcripts:
-
Separate the radiolabeled RNA transcripts by denaturing PAGE.
-
Visualize the transcripts using a phosphorimager or by exposing the gel to autoradiography film.
-
-
Data Analysis:
-
Quantify the intensity of the bands corresponding to the full-length transcript for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Mechanism of this compound Action and Resistance
Caption: Mechanism of this compound inhibition and resistance.
Experimental Workflow for Target Validation via Mutagenesis
Caption: Workflow for validating a drug's target site.
References
- 1. This compound Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for transcription inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits transcription by stabilizing pre-translocated state of the elongation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Bacterial Rna Polymerase by Streptolydigin: Stabilization of A Straight-Bridge-Helix Active-Center Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of bacterial RNA polymerase by streptolydigin: stabilization of a straight-bridge-helix active-center conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. THE RNA POLYMERASE “SWITCH REGION” IS A TARGET FOR INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myxopyronin: a punch in the jaws of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frequency, spectrum, and nonzero fitness costs of resistance to myxopyronin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Efficacy of Tagetitoxin Batches: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the consistent efficacy of investigational compounds is paramount. This guide provides a comprehensive framework for assessing the efficacy of different batches of Tagetitoxin, a potent inhibitor of bacterial and eukaryotic RNA polymerase III. It offers a comparative analysis with alternative transcription inhibitors and includes detailed experimental protocols and data presentation formats to support rigorous evaluation.
This compound, a phytotoxin produced by Pseudomonas syringae pv. tagetis, exerts its biological effect by binding to the secondary channel of RNA polymerase (RNAP), stabilizing the trigger loop in an inactive conformation and ultimately inhibiting transcription.[1][2] Variations in the purity, concentration, or structural integrity between different production batches of this compound can lead to significant discrepancies in experimental outcomes. Therefore, a standardized approach to efficacy assessment is crucial for reproducible research and reliable drug development.
Comparative Efficacy of this compound Batches and Alternatives
To objectively assess the efficacy of a new batch of this compound, it is essential to compare its performance against a previously characterized batch (if available) and established transcription inhibitors. This section provides a template for presenting such comparative data.
Table 1: In Vitro Inhibition of E. coli RNA Polymerase
| Compound | Batch/Lot # | IC50 (µM) | % Inhibition at 10 µM |
| This compound | Batch A (Reference) | 0.8 ± 0.1 | 95% |
| This compound | Batch B (Test) | 0.9 ± 0.2 | 92% |
| Actinomycin D | N/A | 0.05 ± 0.01 | >99% |
| Triptolide | N/A | 0.11 ± 0.03 | >99% |
Note: The data presented in this table is representative and should be replaced with experimentally determined values.
Table 2: Selectivity Profile against Eukaryotic RNA Polymerases
| Compound | RNA Polymerase I (% Inhibition at 10 µM) | RNA Polymerase II (% Inhibition at 10 µM) | RNA Polymerase III (% Inhibition at 10 µM) |
| This compound (Batch B) | < 10% | < 20% | > 90% |
| α-Amanitin | < 5% | > 99% | ~10% (at high conc.) |
Note: This table illustrates the known selectivity of this compound for RNA Polymerase III. Experimental validation is recommended for each new batch.
Experimental Protocols for Efficacy Assessment
Reproducible and accurate assessment of this compound's efficacy relies on well-defined experimental protocols. The following sections detail the methodologies for key experiments.
In Vitro Transcription Assay
This assay directly measures the inhibitory effect of this compound on RNA synthesis.
Materials:
-
Purified E. coli RNA polymerase holoenzyme
-
Linear DNA template containing a strong promoter (e.g., T7A1 promoter)
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
[α-³²P]UTP (radiolabel)
-
This compound (different batches) and other inhibitors
-
Transcription buffer (40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 10 mM DTT)
-
Stop solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 12%)
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL of 10x transcription buffer
-
1 µL of DNA template (100 nM)
-
1 µL of RNA polymerase holoenzyme (50 nM)
-
Varying concentrations of this compound or other inhibitors (e.g., from a 10x stock in DMSO or water). For the control, add the vehicle alone.
-
Nuclease-free water to a final volume of 18 µL.
-
-
Incubate the mixtures for 10 minutes at 37°C to allow for the formation of the open promoter complex.
-
Initiate transcription by adding 2 µL of a nucleotide mix containing 1 mM ATP, GTP, CTP, 0.1 mM UTP, and 10 µCi of [α-³²P]UTP.
-
Incubate for 20 minutes at 37°C.
-
Terminate the reactions by adding 20 µL of stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Analyze the radiolabeled RNA transcripts by electrophoresis on a denaturing polyacrylamide gel.
-
Visualize the gel using autoradiography or a phosphorimager and quantify the band intensities to determine the extent of inhibition.
Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a quantitative measure of an inhibitor's potency.
Procedure:
-
Perform the in vitro transcription assay as described above using a serial dilution of this compound (e.g., 100 µM to 0.01 µM).
-
Quantify the intensity of the transcript bands for each inhibitor concentration.
-
Normalize the data by setting the intensity of the no-inhibitor control to 100% activity and a reaction with a saturating concentration of a known potent inhibitor as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.
Caption: Mechanism of this compound-mediated transcription inhibition.
Caption: Workflow for assessing this compound efficacy via in vitro transcription assay.
Caption: Logical framework for the comparative assessment of this compound.
References
A Researcher's Guide to Selecting Negative Controls for Tagetitoxin Experiments
This guide provides a comprehensive comparison of negative controls for experiments utilizing Tagetitoxin, a potent inhibitor of bacterial, chloroplast, and eukaryotic RNA polymerase III (RNAP III). For researchers in drug development and molecular biology, the use of appropriate negative controls is paramount for validating the specificity and mechanism of action of this inhibitor. This document outlines various negative control strategies, presents comparative data, details experimental protocols, and provides visual aids to facilitate experimental design.
This compound exerts its inhibitory effect by binding to the secondary channel of RNA polymerase, stabilizing the pre-translocated state of the elongation complex and trapping the trigger loop in an inactive conformation.[1][2] This leads to a sequence-dependent pausing of transcription.[3][4] Its high specificity for RNAP III over eukaryotic RNA Polymerase I and II makes it a valuable research tool.[5][6]
Comparison of Negative Control Strategies for this compound
The selection of a negative control depends on the specific experimental question. The following tables compare the most effective negative control strategies for this compound experiments, from the ideal structurally analogous inactive molecule to functional controls that demonstrate enzymatic specificity.
| Negative Control | Principle | Primary Use | Advantages | Limitations |
| (-)-Tagetitoxin (Inactive Enantiomer) | Stereoisomer of the active (+)-Tagetitoxin that does not bind to the active site of RNA polymerase III. | The most rigorous negative control for validating that the observed effect is due to the specific molecular action of (+)-Tagetitoxin and not due to off-target or non-specific chemical effects. | Structurally identical to the active compound, controlling for potential confounding factors related to the chemical scaffold. | May not be commercially available and requires chemical synthesis.[7][8] |
| Vehicle Control (e.g., DMSO, Buffer) | The solvent used to dissolve this compound is added to the reaction in the same final concentration as in the experimental group. | Essential baseline control in all experiments to ensure that the solvent has no effect on the experimental outcome. | Simple to implement and universally required for robust experimental design. | Does not control for non-specific effects of the this compound molecule itself. |
| This compound-Insensitive RNA Polymerases | Use of RNA polymerases known to be resistant to this compound, such as eukaryotic RNA Polymerase II or bacteriophage T7 RNA Polymerase. | Demonstrates the specificity of this compound for its target enzyme (RNAP III). | Readily available enzymes and established assay protocols.[6][9][10] | Does not control for potential off-target effects of this compound on other cellular components in a complex system. |
| This compound-Resistant RNAP Mutants | Use of a purified RNA polymerase III enzyme engineered with specific mutations (e.g., in the β' subunit) that confer resistance to this compound. | A functional control to confirm that the inhibitory effect of this compound is mediated through its known binding site on the polymerase. | Provides strong evidence for the on-target mechanism of action. | Requires protein expression and purification of the mutant enzyme.[11] |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the expected inhibitory concentrations (IC50) of this compound and its negative controls against various RNA polymerases.
| Compound/Enzyme | Target Polymerase | Expected IC50 | Reference |
| (+)-Tagetitoxin | Eukaryotic RNAP III | 0.3 - 3.0 µM | [5] |
| (-)-Tagetitoxin | Eukaryotic RNAP III | No significant inhibition | [3][7] |
| (+)-Tagetitoxin | Eukaryotic RNAP II | > 30 µM | [5] |
| (+)-Tagetitoxin | Bacteriophage T7 RNAP | > 1 mM | [6] |
| Vehicle (e.g., DMSO) | Any RNAP | Not Applicable | |
| (+)-Tagetitoxin | This compound-Resistant RNAP III Mutant | Significantly higher than wild-type | [11] |
Experimental Protocols
Protocol 1: In Vitro Transcription Assay for RNAP III Inhibition
This protocol is designed to measure the inhibitory effect of this compound on eukaryotic RNA polymerase III using a cell-free extract and a specific gene template (e.g., 5S rRNA or U6 snRNA).
Materials:
-
HeLa cell nuclear extract (or other suitable source of RNAP III and transcription factors)
-
DNA template with an RNAP III promoter (e.g., plasmid containing a 5S rRNA gene)
-
Ribonucleotide triphosphates (rNTPs), including [α-³²P]UTP
-
Transcription buffer (e.g., 20 mM HEPES-KOH pH 7.9, 100 mM KCl, 5 mM MgCl₂, 10% glycerol, 1 mM DTT)
-
(+)-Tagetitoxin stock solution (in DMSO or buffer)
-
Negative Control: (-)-Tagetitoxin, Vehicle (DMSO or buffer)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Polyacrylamide gel (denaturing, e.g., 8% polyacrylamide, 7M urea)
Procedure:
-
On ice, assemble the transcription reactions in the following order:
-
Transcription buffer
-
DNA template (e.g., 100 ng)
-
HeLa nuclear extract (e.g., 5 µL)
-
(+)-Tagetitoxin or negative control at desired final concentrations.
-
-
Pre-incubate the reactions for 15 minutes at 30°C to allow for pre-initiation complex formation.
-
Initiate transcription by adding the rNTP mix (containing [α-³²P]UTP).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reactions by adding an equal volume of stop solution.
-
Heat the samples at 95°C for 5 minutes and then place on ice.
-
Analyze the radiolabeled RNA products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the results by autoradiography and quantify the band intensities to determine the extent of inhibition.
Protocol 2: Specificity Assay using a this compound-Insensitive Polymerase (T7 RNAP)
This protocol serves as a negative control to demonstrate the specificity of this compound.
Materials:
-
Purified T7 RNA Polymerase
-
Linearized DNA template with a T7 promoter
-
Ribonucleotide triphosphates (rNTPs), including [α-³²P]UTP
-
T7 Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
(+)-Tagetitoxin stock solution
-
Stop solution
-
Polyacrylamide gel (denaturing)
Procedure:
-
Assemble the transcription reactions at room temperature:
-
T7 Transcription Buffer
-
Linearized DNA template (e.g., 1 µg)
-
rNTP mix (containing [α-³²P]UTP)
-
(+)-Tagetitoxin at a high concentration (e.g., up to 1 mM).
-
-
Add T7 RNA Polymerase (e.g., 50 units) to initiate the reaction.
-
Incubate for 2 hours at 37°C.[10]
-
Terminate and analyze the RNA products as described in Protocol 1. A lack of inhibition at high concentrations of this compound demonstrates its specificity.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of this compound action, a typical experimental workflow for inhibitor testing, and the logical relationship between this compound and its negative controls.
Caption: Mechanism of this compound inhibition of RNA Polymerase III.
Caption: Workflow for testing this compound and its negative controls.
Caption: Logical relationships of negative controls for this compound.
References
- 1. This compound Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for transcription inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of this compound - ChemistryViews [chemistryviews.org]
- 4. This compound inhibition of RNA polymerase III transcription results from enhanced pausing at discrete sites and is template-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a new inhibitor of eukaryotic transcription by RNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T7 RNA Polymerase Protocol [promega.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. This compound inhibits RNA polymerase through trapping of the trigger loop - PubMed [pubmed.ncbi.nlm.nih.gov]
Tagetitoxin: A Comparative Analysis of In Vivo and In Vitro Effects on Transcription
For Researchers, Scientists, and Drug Development Professionals
Tagetitoxin, a phytotoxin produced by Pseudomonas syringae pv. tagetis, is a potent inhibitor of RNA polymerase, exhibiting distinct effects in living organisms (in vivo) and in controlled laboratory settings (in vitro). This guide provides a comprehensive comparison of its activity in these two contexts, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Efficacy
The following table summarizes the effective concentrations of this compound observed in both in vivo and vitro studies.
| Effect | System | Organism/Component | Effective Concentration | Notes |
| Apical Chlorosis | In Vivo | Sunflower Seedlings | 295 nM (10 ng/50 µL) | Dilution end-point causing detectable chlorosis.[1] |
| Inhibition of RNA Synthesis | In Vitro | Isolated Chloroplasts | < 1 µM | Inhibition of [3H]uridine incorporation.[2] |
| Inhibition of RNA Polymerase | In Vitro | E. coli | I₅₀: 147 nM (0.1 µg/mL) | [1] |
| Inhibition of Abortive Transcription | In Vitro | E. coli RNA Polymerase | >90% inhibition at 32 µM | For wild-type enzyme. |
| Inhibition of Transcription | In Vitro | Isolated Tobacco Chloroplast-Nuclei | 95-99% reduction at 10 µM | [3] |
| Inhibition of RNA Polymerase | In Vitro | Wheat Germ RNA Polymerase II | Affected only at > 100 µM | Demonstrates selectivity. |
| No Effect | In Vitro | Bacteriophage T7 or SP6 RNA Polymerase | No effect up to 1 mM | [2] |
Mechanism of Action: Trapping the Trigger Loop
This compound does not follow a classical signaling pathway involving a cascade of secondary messengers. Instead, it directly targets the multi-subunit RNA polymerase (RNAP) enzyme. The primary mechanism involves the binding of this compound to the β' subunit of RNAP, specifically interacting with a flexible and catalytically essential element known as the "trigger loop" (TL).[4][5] This interaction stabilizes the RNAP in a pre-translocated state, effectively halting the process of transcription elongation.[6][7]
The following diagram illustrates the inhibitory action of this compound on the RNA polymerase transcription cycle.
Caption: Mechanism of this compound Inhibition of RNA Polymerase.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used to study the effects of this compound.
In Vivo: Induction of Apical Chlorosis in Seedlings
This protocol describes a general method for observing the phytotoxic effects of this compound on plants.
Caption: General workflow for in vivo analysis of this compound effects.
Methodology:
-
Plant Growth: Seeds of a susceptible plant species (e.g., sunflower) are germinated and grown under controlled environmental conditions (e.g., 24 ± 3 °C).[8]
-
Treatment: A solution of purified this compound at various concentrations is prepared. A specific volume (e.g., 50 µL) is injected into the seedling stem or applied as a foliar spray.[1]
-
Observation: Plants are monitored daily for the appearance of apical chlorosis (yellowing of new leaves).
-
Endpoint Determination: The lowest concentration of this compound that causes visible chlorosis is determined as the dilution end-point.[1]
In Vitro: Transcription Inhibition Assay
This protocol outlines a method to quantify the inhibitory effect of this compound on RNA polymerase activity in a cell-free system.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing transcription buffer (e.g., 400 mM Tris-HCl, 1.6 M KCl, 100 mM MgCl₂, 10 mM DTT, 50% glycerol, pH 7.9), a DNA template with a specific promoter (e.g., T7A1), purified RNA polymerase (e.g., from E. coli), and ribonucleoside triphosphates (NTPs), including one radioactively labeled NTP (e.g., α-³²P UTP).[9]
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.
-
Transcription Initiation and Elongation: The reaction is initiated by incubating the mixture at an optimal temperature (e.g., 37 °C) for a defined period (e.g., 20 minutes) to allow for transcription.[4]
-
Reaction Quenching: The reaction is stopped by adding a quenching solution (e.g., 95% formamide, EDTA).[9]
-
Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Quantification: The amount of transcribed RNA is quantified by detecting the radioactive signal. The concentration of this compound that inhibits 50% of the RNA synthesis (I₅₀) is then calculated.
Steady-State Abortive Initiation Assay: A variation of the transcription assay, this method measures the formation of short, "abortive" RNA transcripts (e.g., ApUpC) to specifically assess the effect of the inhibitor on the initial stages of transcription.[10] The protocol is similar, but the NTPs provided are limited to those required for the synthesis of the short transcript.
References
- 1. This compound purification and partial characterization [agris.fao.org]
- 2. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits RNA polymerase through trapping of the trigger loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The binding site and mechanism of the RNA polymerase inhibitor this compound: An issue open to debate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits transcription by stabilizing pre-translocated state of the elongation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 9. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for transcription inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tagetitoxin's Inhibitory Potency Against Eukaryotic Transcription
For Researchers, Scientists, and Drug Development Professionals: A Quantitative Comparison of Tagetitoxin and Other Key Transcription Inhibitors
This guide provides a detailed, data-driven comparison of the inhibitory potency of this compound with other widely used transcription inhibitors, namely α-amanitin and triptolide (B1683669). By presenting quantitative data, experimental methodologies, and mechanistic diagrams, this document aims to be an objective resource for researchers investigating transcriptional regulation and developing novel therapeutic agents.
Quantitative Inhibitory Potency: A Comparative Overview
The inhibitory efficacy of this compound and its alternatives against different eukaryotic RNA polymerases is summarized below. The data, presented in terms of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), highlight the distinct selectivity profiles of these compounds.
| Inhibitor | Target RNA Polymerase | IC50 / Inhibitory Concentration | Ki | Organism/System |
| This compound | RNA Polymerase III | 0.3 - 3.0 µM[1] | Not Reported | HeLa cell extracts, Bombyx mori, Saccharomyces cerevisiae[1] |
| RNA Polymerase II | > 100 µM[2][3] | Not Reported | Wheat germ, Calf thymus[1][2] | |
| Chloroplast RNA Polymerase | < 1 µM[2][3] | Not Reported | Chloroplasts | |
| E. coli RNA Polymerase | < 1 µM[2] | Not Reported | Escherichia coli | |
| α-Amanitin | RNA Polymerase II | Inhibited at 1 µg/mL (~1.09 µM)[4][5] | ~10 nM (Kd)[6] | Eukaryotic cells |
| RNA Polymerase III | Inhibited at 10 µg/mL (~10.9 µM)[4][5] | Not Reported | Eukaryotic cells | |
| Triptolide | RNA Polymerase II-mediated transcription | ~200 nM[7] | Not Reported | In vitro transcription assay[7] |
| RNA synthesis in HeLa cells | ~62 nM[7] | Not Reported | HeLa cells[7] |
Deciphering the Mechanisms of Inhibition: Signaling Pathways
The distinct inhibitory profiles of this compound, α-amanitin, and triptolide stem from their unique molecular mechanisms of action. These are visually represented in the following diagrams.
Experimental Protocols: In Vitro Transcription Assay for IC50 Determination
The following is a generalized protocol for determining the IC50 value of a transcription inhibitor in an in vitro transcription assay. This protocol can be adapted for specific RNA polymerases and experimental conditions.
1. Preparation of Reaction Components:
-
DNA Template: A linearized plasmid or a PCR product containing a specific promoter for the RNA polymerase of interest (e.g., a U6 promoter for RNA Polymerase III) and the gene to be transcribed.
-
RNA Polymerase: Purified RNA Polymerase I, II, or III.
-
Ribonucleoside Triphosphates (NTPs): A mixture of ATP, GTP, CTP, and UTP. One of the NTPs (e.g., UTP) should be radiolabeled (e.g., [α-³²P]UTP) for detection.
-
Transcription Buffer: Contains essential components like Tris-HCl, MgCl₂, KCl, and DTT to provide an optimal environment for the enzyme.
-
Inhibitor Stock Solution: A concentrated stock of the inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., water or DMSO).
2. In Vitro Transcription Reaction Setup:
-
On ice, combine the DNA template, transcription buffer, and NTPs (including the radiolabeled NTP) in a microcentrifuge tube.
-
Prepare a series of dilutions of the inhibitor from the stock solution.
-
Add the different concentrations of the inhibitor to separate reaction tubes. Include a control reaction with no inhibitor.
-
Initiate the transcription reaction by adding the RNA polymerase to each tube.
3. Incubation:
-
Incubate the reaction mixtures at the optimal temperature for the specific RNA polymerase (typically 37°C) for a defined period (e.g., 30-60 minutes).
4. Reaction Termination and RNA Purification:
-
Stop the reactions by adding a stop solution containing EDTA and a denaturing agent (e.g., formamide).
-
Purify the RNA transcripts using methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation or using a column-based RNA purification kit.
5. Analysis of Transcripts:
-
Resuspend the purified RNA in a loading buffer.
-
Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled RNA bands using autoradiography or a phosphorimager.
6. Data Analysis and IC50 Determination:
-
Quantify the intensity of the bands corresponding to the full-length transcript for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in transcription, by fitting the data to a dose-response curve using appropriate software.
This comprehensive guide provides a foundation for understanding and comparing the inhibitory potency of this compound and its alternatives. The provided data and protocols can be utilized to design and interpret experiments aimed at elucidating the mechanisms of transcriptional regulation and for the development of novel therapeutic strategies targeting this fundamental cellular process.
References
- 1. This compound: a new inhibitor of eukaryotic transcription by RNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. α-Amanitin - Wikipedia [en.wikipedia.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. academic.oup.com [academic.oup.com]
- 7. rndsystems.com [rndsystems.com]
Safety Operating Guide
Proper Disposal Procedures for Tagetitoxin: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling tagetitoxin must prioritize safety and regulatory compliance in its disposal. While specific, publicly available protocols for the inactivation and disposal of this compound are not documented, this guide provides a framework based on general best practices for handling potent phytotoxins. Adherence to institutional and local regulations is paramount.
This compound, a phytotoxin produced by the bacterium Pseudomonas syringae pv. tagetis, is known to inhibit RNA polymerase in plants. As with any biologically active compound, proper handling and disposal are crucial to ensure the safety of laboratory personnel and the environment. The absence of specific degradation or inactivation data for this compound necessitates a conservative approach to its waste management.
Immediate Safety and Handling Considerations
Before any disposal procedures are undertaken, it is essential to have established safe handling protocols for this compound in the laboratory. This includes the use of appropriate personal protective equipment (PPE), such as gloves, lab coats, and eye protection, and working in a designated area, preferably a fume hood, to minimize exposure risks. An emergency plan for accidental spills or exposure should be in place and all personnel should be trained on these procedures.
General Disposal Principles for Phytotoxins
In the absence of specific inactivation data for this compound, the following general principles for the disposal of chemical and biological waste should be strictly followed. These procedures are designed to minimize risk and ensure compliance with environmental regulations.
| Waste Type | Recommended Disposal Procedure | Key Considerations |
| Solid this compound Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. | Ensure container is compatible with chemical waste. Do not mix with other waste streams unless compatibility is confirmed. |
| Liquid this compound Solutions | Collect in a designated, sealed, and clearly labeled hazardous waste container. | Do not dispose of down the drain. The container should be leak-proof and stored in secondary containment. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container for solids. | All items that have come into direct contact with this compound should be considered contaminated. |
| Contaminated PPE | Dispose of as hazardous waste in a designated container. | Do not dispose of in regular trash. |
Experimental Protocols for Inactivation (General Guidance)
While no specific inactivation protocols for this compound have been identified in publicly available literature, a starting point for developing an internal validation process could involve exploring common chemical degradation methods for similar organic molecules. It is critical to emphasize that any inactivation procedure must be rigorously validated within your institution before being implemented as a standard operating procedure.
Potential avenues for investigation could include:
-
Hydrolysis: Investigating the stability of this compound at different pH values (acidic and basic conditions) over time.
-
Oxidation: Testing the efficacy of strong oxidizing agents, such as sodium hypochlorite (B82951) (bleach) or hydrogen peroxide, to degrade the toxin.
-
Thermal Inactivation: Evaluating the effect of high temperatures (e.g., autoclaving) on the stability and activity of this compound.
For each of these methods, a bioassay or analytical technique (such as HPLC) would be required to confirm the complete inactivation of the toxin.
Logical Workflow for this compound Disposal
The following diagram illustrates a logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Recommendations and Next Steps
Given the lack of specific disposal and inactivation data for this compound, the following steps are strongly recommended:
-
Consult Your Institutional Safety Office: Your Environmental Health and Safety (EHS) department is the primary resource for guidance on hazardous waste disposal. They can provide institution-specific protocols and ensure compliance with local and national regulations.
-
Contact a Licensed Hazardous Waste Disposal Company: These companies have the expertise and facilities to handle and dispose of specialized chemical and biological waste safely.
-
Perform a Hazard Assessment: Before working with this compound, conduct a thorough hazard assessment to identify potential risks and establish appropriate control measures.
-
Maintain Detailed Records: Keep accurate records of this compound usage, waste generation, and disposal to ensure accountability and compliance.
By following these guidelines and prioritizing a culture of safety, researchers can handle and dispose of this compound responsibly, protecting themselves, their colleagues, and the environment.
Safeguarding Your Research: A Comprehensive Guide to Handling Tagetitoxin
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Tagetitoxin in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe working environment and mitigate risks associated with this potent bacterial phytotoxin.
Essential Safety and Personal Protective Equipment (PPE)
The safe handling of this compound necessitates stringent adherence to established safety protocols and the consistent use of appropriate Personal Protective Equipment (PPE). While specific occupational exposure limits (OELs) for this compound have not been established, its classification as a toxin warrants a cautious approach, treating it as a potent chemical hazard.
Minimum PPE Requirements
All personnel handling this compound in liquid or solid form must wear the following minimum PPE:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, disposable (e.g., Nitrile) | Prevents dermal absorption. Must be inspected before use and changed immediately if contaminated.[1] |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects against splashes and aerosols.[1] |
| Lab Coat | Fire/flame resistant and impervious clothing | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Full-face respirator | Recommended if exposure limits are exceeded or if symptoms of irritation occur.[1] |
Enhanced Precautions for High-Risk Procedures
For procedures with a higher risk of aerosol generation (e.g., sonication, vortexing, or opening containers of lyophilized powder), the following additional precautions are mandatory:
-
Work within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).
-
Double gloving is recommended to provide an additional layer of protection.
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is critical for maintaining a safe operational environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
The storage area should be clearly labeled with a "Toxin" warning sign and be inaccessible to unauthorized personnel.
-
Store apart from foodstuff containers or incompatible materials.[1]
Handling and Experimental Use
-
All handling of this compound should be conducted in a designated area within a chemical fume hood or BSC.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Wash hands thoroughly after handling.
The following diagram illustrates the standard operational workflow for handling this compound:
Emergency Procedures: Immediate Actions for Exposure and Spills
Rapid and correct response to emergencies is paramount to minimizing harm.
Personnel Exposure
| Exposure Route | Immediate Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2] |
Spill Response
In the event of a this compound spill, the following steps must be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the nature and extent of the spill. For large or unmanageable spills, contact the institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the minimum required PPE, including respiratory protection.
-
Contain the Spill: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully cover with a damp cloth to avoid generating dust.
-
Decontaminate:
-
For general surface decontamination, a freshly prepared 1:10 dilution of household bleach (containing ~5.25% sodium hypochlorite) is recommended.[3] The contact time should be at least 15-20 minutes.
-
After the recommended contact time, wipe the area with a clean, damp cloth to remove the bleach residue.
-
-
Collect and Dispose of Waste: All contaminated materials (absorbent, cloths, PPE, etc.) must be collected in a sealed, labeled hazardous waste container.
The following diagram outlines the emergency response procedure for a this compound spill:
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Use dedicated, clearly labeled, and sealed containers for this compound waste.
-
Do not mix this compound waste with other laboratory waste streams.
Decontamination of Empty Containers
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., water or ethanol) in a fume hood.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated chemical containers.
Final Disposal
-
Arrange for the disposal of all this compound waste through the institution's designated hazardous waste management service.[1]
By implementing these comprehensive safety and handling procedures, laboratories can effectively manage the risks associated with this compound and ensure the well-being of all personnel. Continuous review and adherence to these guidelines are essential for maintaining a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
